Ofloxacin N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316290 | |
| Record name | Ofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104721-52-0 | |
| Record name | Ofloxacin N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104721-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofloxacin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104721520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofloxacin N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OFLOXACIN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2400MFQ95B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Characterization of Ofloxacin N-oxide: A Technical Guide for Researchers
Introduction: The Significance of Characterizing Ofloxacin N-oxide
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely utilized in clinical practice. Its metabolism in vivo leads to the formation of metabolites, among which this compound is a notable product. The characterization of such metabolites is a cornerstone of drug development and safety assessment, ensuring a comprehensive understanding of the drug's fate in the body. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For researchers and scientists in drug development, this document serves as a practical reference for the structural elucidation and analytical method development for this important metabolite.
The formation of an N-oxide on the N-methylpiperazine moiety of Ofloxacin alters its physicochemical properties, which can influence its biological activity and clearance. Therefore, unambiguous structural confirmation through spectroscopic methods is paramount. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data, grounded in established scientific principles.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a soft ionization technique well-suited for generating the protonated molecular ion.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small percentage of a volatile acid such as formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is used.
-
Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary or subjected to a drying gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): To obtain structural information, the protonated molecular ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.
Data Interpretation and Discussion
The expected molecular formula for this compound is C₁₈H₂₀FN₃O₅, with a monoisotopic mass of 377.1387 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at an m/z of 378.1460.
A study on the degradation of levofloxacin (the S-enantiomer of ofloxacin) identified levthis compound and reported its fragmentation.[2] Ofloxacin, being the racemate, will exhibit an identical fragmentation pattern. A key diagnostic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da).[3]
The proposed fragmentation pathway for this compound is visualized below:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Table 1: Key Mass Spectral Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 378.1465 | 378 | Protonated molecular ion |
| [M+H - O]⁺ | 362.1516 | 362 | Loss of oxygen from the N-oxide |
| [M+H - CO₂]⁺ | 334.1567 | 334 | Decarboxylation |
The observation of the [M+H]⁺ ion at m/z 378 confirms the molecular weight of this compound. The characteristic loss of an oxygen atom to yield a fragment at m/z 362 is strong evidence for the N-oxide functionality.[2][3] Further fragmentation through decarboxylation (loss of CO₂) from the parent ion is also a common pathway for fluoroquinolones.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key difference between Ofloxacin and this compound is the presence of the N-oxide bond, which has a characteristic stretching frequency.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. The beam penetrates a small distance into the sample at each reflection point, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Spectrum Generation: The attenuated IR beam is then directed to the detector, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Data Interpretation and Discussion
The IR spectrum of this compound will share many characteristic peaks with the parent Ofloxacin molecule, but with the addition of a key absorption band for the N-O stretch. Studies on aromatic N-oxides, such as pyridine N-oxide, have assigned the N-O stretching vibration to the 1250-1300 cm⁻¹ region.[4]
Table 2: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-3500 | O-H (Carboxylic acid) | Stretching (broad) |
| ~1720 | C=O (Carboxylic acid) | Stretching |
| ~1620 | C=O (Ketone) | Stretching |
| ~1620 | C=C (Aromatic) | Stretching |
| ~1250-1300 | N-O | Stretching |
| ~1000-1100 | C-F | Stretching |
The presence of a band in the 1250-1300 cm⁻¹ region, which is absent in the spectrum of Ofloxacin, would be a strong indicator of the N-oxide functionality. The other bands, corresponding to the carboxylic acid, ketone, aromatic ring, and C-F bond, are expected to be largely unshifted compared to Ofloxacin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Data Interpretation and Discussion
The N-oxidation of the N-methylpiperazine ring in Ofloxacin will induce significant changes in the chemical shifts of the protons and carbons in and around this moiety. The electron-withdrawing nature of the N-oxide bond will cause a downfield shift (to higher ppm values) for the adjacent protons and carbons.
Caption: Effect of N-oxidation on the NMR chemical shifts of the piperazine moiety.
Table 3: Predicted ¹H NMR Chemical Shift Changes for this compound (relative to Ofloxacin)
| Proton(s) | Ofloxacin (ppm) | This compound (Predicted ppm) | Expected Change |
| N-CH₃ | ~2.3 | > 2.3 | Downfield shift |
| Piperazine CH₂ (adjacent to N-oxide) | ~2.5 | > 2.5 | Downfield shift |
| Piperazine CH₂ (adjacent to quinolone) | ~3.3 | ~3.3 | Minimal change |
| Aromatic H | ~7.0 - 8.5 | ~7.0 - 8.5 | Minimal change |
| Oxazine CH & CH₂ | ~4.3 - 4.5 | ~4.3 - 4.5 | Minimal change |
| Oxazine CH₃ | ~1.5 | ~1.5 | Minimal change |
Table 4: Predicted ¹³C NMR Chemical Shift Changes for this compound (relative to Ofloxacin)
| Carbon(s) | Ofloxacin (ppm) | This compound (Predicted ppm) | Expected Change |
| N-CH₃ | ~47 | > 47 | Downfield shift |
| Piperazine CH₂ (adjacent to N-oxide) | ~50 | > 50 | Downfield shift |
| Piperazine CH₂ (adjacent to quinolone) | ~55 | ~55 | Minimal change |
| Quinolone & Oxazine Carbons | Various | Various | Minimal change |
The most significant changes in the ¹H and ¹³C NMR spectra of this compound compared to Ofloxacin will be the downfield shifts of the N-methyl group and the adjacent methylene groups of the piperazine ring. These predictable shifts provide a clear spectroscopic signature for the N-oxide metabolite.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its structural confirmation. The key diagnostic features are the molecular ion and characteristic fragmentation in MS, the appearance of an N-O stretching band in the IR spectrum, and the downfield shifts of the N-methylpiperazine moiety signals in the NMR spectra. This technical guide serves as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical sciences, enabling the confident identification and characterization of this important metabolite.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. [Link]
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A Technical Guide to Ofloxacin N-oxide: Metabolism, Analysis, and Pharmacological Significance
Abstract
Ofloxacin, a racemic fluoroquinolone antibiotic, has long been a cornerstone in treating a wide array of bacterial infections. Its efficacy is primarily attributed to the parent compound's inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][3] However, a comprehensive understanding of any therapeutic agent necessitates a thorough investigation of its metabolic fate. This guide provides an in-depth technical exploration of Ofloxacin N-oxide, a minor but significant human metabolite of ofloxacin. We will delve into the metabolic pathway, present robust analytical methodologies for its quantification in biological matrices, discuss its pharmacokinetic profile, and evaluate its pharmacological and toxicological relevance. This document is intended for researchers, drug metabolism scientists, and clinical pharmacologists engaged in the study of fluoroquinolones and drug disposition.
Introduction: The Metabolic Landscape of Ofloxacin
Ofloxacin is a synthetic fluoroquinolone characterized by a broad spectrum of activity and high oral bioavailability (approximately 98%).[3][4] Unlike many other antibiotics, ofloxacin undergoes limited metabolism in humans. The majority of an administered dose, between 65% and 80%, is excreted unchanged in the urine within 48 hours, indicating that renal excretion is the primary elimination pathway.[2][3][5]
Despite its metabolic stability, a small fraction of the parent drug is biotransformed. Less than 10% of a dose is recovered as metabolites, primarily identified as desmethyl ofloxacin and this compound.[6][7] These metabolites are formed via modification of the N-methylpiperazinyl moiety.[8] While the desmethyl metabolite retains some antimicrobial activity, this compound is generally considered to have minimal to no antibacterial effect.[6][9][10] Understanding the formation and disposition of these metabolites is crucial, particularly in specific patient populations such as those with renal impairment, where altered clearance can lead to metabolite accumulation.[11][12]
Metabolic Pathway: The Formation of this compound
The biotransformation of ofloxacin to this compound is a Phase I metabolic reaction. This conversion involves the direct oxidation of the tertiary amine nitrogen atom on the N-methylpiperazine ring.
This N-oxidation reaction adds an oxygen atom to the piperazinyl nitrogen, increasing the molecule's polarity, which typically facilitates excretion. While the specific cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO) isoforms responsible for ofloxacin N-oxidation are not extensively detailed in the literature, such reactions are common for xenobiotics containing tertiary amine structures. The low percentage of this metabolite suggests that ofloxacin is a poor substrate for the responsible enzymes.
Caption: Metabolic conversion of Ofloxacin to this compound.
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of ofloxacin and its metabolites is paramount for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application, often coupled with Ultraviolet (UV) or fluorescence detection due to the inherent chromophore and fluorophore properties of the quinolone structure.[11][15][16]
Rationale for Method Selection
The primary analytical challenge is the simultaneous quantification of the parent drug, which is present at high concentrations (µg/mL), and its metabolites, which are found at much lower concentrations (ng/mL to low µg/mL).[9]
-
Chromatography (HPLC/UPLC): Reversed-phase HPLC (RP-HPLC) provides the necessary selectivity to separate ofloxacin from its more polar metabolites, desmethyl ofloxacin and this compound, as well as from endogenous components in biological matrices like plasma and urine.[16][17] A C18 column is commonly employed.[15]
-
Detection (UV/Fluorescence/MS):
-
UV Detection: Simple and robust. Ofloxacin has a maximum absorbance wavelength around 287-294 nm, which provides good sensitivity for the parent drug.[18][19]
-
Fluorescence Detection: Offers superior sensitivity and selectivity compared to UV, which is crucial for quantifying low-level metabolites.
-
Mass Spectrometry (MS): UPLC-MS provides the highest specificity and sensitivity, allowing for unambiguous identification and quantification, which is especially useful when dealing with complex matrices or very low metabolite concentrations.[20]
-
Validated Experimental Protocol: HPLC-UV
This protocol provides a self-validating framework for the simultaneous determination of ofloxacin and this compound in human serum, based on established methodologies.[11][12]
Objective: To quantify the concentration of ofloxacin and this compound in serum samples.
1. Reagents and Materials:
-
Ofloxacin and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Ortho-phosphoric acid (Analytical grade)
-
Ultrapure water
-
Drug-free human serum for calibration standards and quality controls (QCs)
2. Standard and QC Preparation:
-
Causality: Creating separate stock solutions and then using one for calibration standards and the other for QCs is a critical self-validating step. It ensures that the accuracy of the calibration curve is tested with an independently prepared solution, preventing errors from weighing or dilution from going undetected.
-
Prepare primary stock solutions (1 mg/mL) of ofloxacin and this compound in methanol.
-
Prepare two separate sets of working solutions by serial dilution for calibrators and QCs.
-
Spike drug-free serum with working solutions to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL for ofloxacin; 0.01, 0.05, 0.1, 0.25, 0.5 µg/mL for N-oxide) and at least three levels of QCs (low, medium, high).
3. Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is a rapid and effective method for removing high-molecular-weight interferences (e.g., serum albumin) that would otherwise foul the HPLC column and interfere with detection. Acetonitrile is chosen for its ability to efficiently precipitate proteins while keeping the analytes of interest in solution.[15]
-
To 200 µL of serum sample (calibrator, QC, or unknown), add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
4. HPLC Conditions:
-
Column: Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: 80:20 (v/v) mixture of 0.01 M ammonium acetate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 294 nm.[17]
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte versus its nominal concentration.
-
Use a linear regression model with a 1/x or 1/x² weighting factor to determine the best fit.
-
Calculate the concentration of the analytes in the QC and unknown samples by interpolating their peak areas from the calibration curve. The QC results must fall within ±15% of the nominal value (±20% for the Lower Limit of Quantification) for the run to be accepted.
Caption: High-level workflow for analyzing this compound.
Pharmacokinetics and Clinical Significance
Studies have shown that this compound is a minor metabolite. In healthy volunteers with normal renal function, less than 5% of an ofloxacin dose is recovered in the urine as the N-oxide metabolite.[7][21]
The clinical significance of this compound becomes more pronounced in patients with renal impairment. A study in haemodialysis patients with end-stage renal failure provided key insights into the disposition of ofloxacin and its metabolites.[9][11][22]
| Parameter | Ofloxacin | Desmethyl Ofloxacin | This compound |
| Cmax (mg/L) | 5.5 (± 1.97) | 0.21 | 0.37 |
| Tmax (h) | 3.9 (± 3.25) | - | - |
| T½ (h) | 28 (± 17.37) | - | - |
| Removal by Haemodialysis | Variably and slightly | Variably and slightly | Not removed |
| Table adapted from White L.O., et al., J Antimicrob Chemother, 1988.[9][11][22] |
The key findings from this study are:
-
The peak concentration (Cmax) of the N-oxide metabolite is very low compared to the parent drug.[9]
-
In patients with renal failure, the half-life of the parent drug is significantly extended.[9]
-
Crucially, this compound was not removed by haemodialysis, unlike the parent drug and the desmethyl metabolite which were slightly removed.[11][22]
This lack of clearance via haemodialysis suggests a potential for accumulation with repeated dosing in this patient population. However, given its minimal antibacterial activity, this accumulation is not considered therapeutically significant.[6] The primary clinical implication is that dosage adjustments for ofloxacin in renally impaired patients are dictated by the clearance of the parent drug, not the metabolites.[7]
Toxicological Profile
The toxicological profile of this compound itself has not been extensively studied, which is common for minor metabolites of drugs with a well-established safety record. The general understanding is that its contribution to the overall toxicity profile of ofloxacin is negligible for several reasons:
-
Low Concentration: It is formed in very small amounts relative to the parent drug.[7]
-
Minimal Activity: The N-oxide metabolite is considered microbiologically inactive.[6][9]
-
Parent Drug Toxicity: The known toxicities of ofloxacin (e.g., CNS effects, potential for tendon rupture) are attributed to the pharmacological action of the parent fluoroquinolone structure.[23][24]
While an accumulation of the metabolite in renally impaired patients does occur, it has not been associated with any specific toxicity.[6] The overall toxicologic evaluation of ofloxacin has shown it to be a compound with a low toxicologic potential, and this assessment implicitly includes the effects of its minor metabolites under normal clinical use.[23]
Conclusion
This compound is a well-identified but minor human metabolite of ofloxacin, formed via N-oxidation of the piperazinyl ring. It possesses minimal to no antibacterial activity and, under normal physiological conditions, constitutes a very small fraction of the administered dose. Its quantification is reliably achieved using standard bioanalytical techniques like RP-HPLC. The primary clinical relevance of this compound relates to its altered disposition in patients with severe renal impairment, where it is not cleared by haemodialysis. Despite this, due to its low concentration and lack of pharmacological activity, its accumulation is not considered clinically significant. Future research could focus on identifying the specific enzymes responsible for its formation to better predict potential drug-drug interactions, although the low metabolic turnover of ofloxacin suggests this risk is low.
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White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy. [Link]
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Dragusha, E., Kovatsi, L., Sioulis, M., Tsioumacas, C., Tzimou-Tsitouridou, R., & Samanidou, V. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Journal of Chromatographic Science, 52(9), 1043–1048. [Link]
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An In-depth Technical Guide to the Chemical Properties of Ofloxacin N-oxide
Executive Summary
Ofloxacin is a cornerstone synthetic fluoroquinolone antibiotic, prized for its broad-spectrum activity.[1][2] In the course of drug development and metabolic studies, understanding its transformation products is paramount. Ofloxacin N-oxide, a primary metabolite of Ofloxacin, is formed through the oxidation of the N-methylpiperazine moiety.[2] While possessing minimal direct antibacterial activity, its chemical properties, stability, and detection are of significant interest to researchers in pharmacology, toxicology, and analytical chemistry.[3] This guide provides a comprehensive technical overview of the chemical characteristics of this compound, offering field-proven insights into its synthesis, stability, and analytical quantification to support advanced research and development.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
This compound is structurally characterized by the addition of an oxygen atom to the tertiary nitrogen of the N-methylpiperazine ring of the parent Ofloxacin molecule. This modification significantly alters the electronic and steric properties of the molecule, impacting its polarity, solubility, and biological interactions.
-
IUPAC Name: 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[4]
-
CAS Number: 104721-52-0[4]
-
Molecular Formula: C₁₈H₂₀FN₃O₅[4]
-
Molecular Weight: 377.37 g/mol [4]
Caption: Chemical structure of this compound highlighting key functional groups.
Core Physicochemical Data
| Property | This compound (Computed) | Ofloxacin (Parent Drug - Experimental) | Source |
| Molecular Weight ( g/mol ) | 377.37 | 361.37 | [1][4] |
| XLogP3 | 1.3 | -0.4 | [4][5] |
| Topological Polar Surface Area (Ų) | 88.2 | 73.3 | [4][5] |
| Aqueous Solubility | Data not available | pH-dependent: Soluble at pH 2-5, sparingly soluble at pH 7 (4 mg/mL), freely soluble above pH 9. | [5] |
| pKa | Data not available | pKa₁: 5.97 (Carboxylic Acid)pKa₂: 8.28 (Piperazinyl Nitrogen) | [5] |
Insight: The positive shift in the computed XLogP3 value from -0.4 for Ofloxacin to 1.3 for its N-oxide is counterintuitive, as N-oxidation typically increases polarity. This discrepancy may arise from the computational model and highlights the critical need for experimental determination. The increased polarity should, in theory, enhance aqueous solubility, particularly at neutral pH where the parent drug is least soluble.
Synthesis of this compound
Rationale for Synthesis
The chemical synthesis of this compound is essential for various research applications. Primarily, a pure analytical standard is required for:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices (plasma, urine) and build robust PK models.
-
Toxicological Assessment: To evaluate the specific safety profile of the metabolite, independent of the parent drug.
-
Method Validation: As a reference standard for the validation of analytical methods used in quality control and clinical monitoring.
Recommended Synthetic Pathway: Peroxy-acid Oxidation
The most direct and chemically robust method for preparing this compound is the selective oxidation of the most nucleophilic nitrogen atom in the Ofloxacin molecule—the tertiary amine of the N-methylpiperazine ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are ideal reagents for this transformation due to their high selectivity for electron-rich amines.
Caption: Synthetic workflow for the N-oxidation of Ofloxacin.
Detailed Experimental Protocol
This protocol is a self-validating system based on established principles of amine oxidation. The causality behind each step is explained to ensure reproducibility.
Objective: To synthesize this compound from Ofloxacin via m-CPBA oxidation.
Materials:
-
Ofloxacin (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC Mobile Phase: e.g., DCM:Methanol (9:1) with 0.5% triethylamine
Procedure:
-
Dissolution (Causality: Ensure reactants are fully solvated for homogenous reaction): Dissolve Ofloxacin (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The volume should be sufficient to ensure complete dissolution (e.g., 20-30 mL per gram of Ofloxacin).
-
Cooling (Causality: N-oxidation is exothermic; cooling controls the reaction rate and prevents potential side reactions): Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition (Causality: Slow addition of the oxidant prevents temperature spikes and improves selectivity): Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring (Causality: TLC provides a real-time validation of reaction progress): Monitor the reaction by TLC. Spot the starting material (Ofloxacin solution) and the reaction mixture on a TLC plate. The product, this compound, is significantly more polar and will have a much lower Rf value than the starting material. The reaction is complete when the Ofloxacin spot is no longer visible. This typically takes 2-4 hours.
-
Quench & Wash (Causality: Remove unreacted m-CPBA and its byproduct, m-chlorobenzoic acid): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x). The bicarbonate wash neutralizes the acidic byproduct.
-
Drying & Concentration (Causality: Remove residual water before solvent evaporation to obtain a solid product): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Stability and Degradation Profile
The stability of this compound is a critical parameter, as degradation can lead to loss of the analytical standard's integrity or the formation of unknown impurities. The parent fluoroquinolone structure is known to be susceptible to photodegradation and degradation under alkaline conditions.[6]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. While specific studies on this compound are scarce, degradation of the parent compound proceeds via two primary routes: decarboxylation and opening of the piperazinyl ring .[7][8] The N-oxide is also a potential degradation product of other fluoroquinolones under oxidative stress.[9]
| Condition | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) | Likely stable. The quinolone core is generally stable to acid. | Minimal degradation expected. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) | Susceptible to degradation. The core fluoroquinolone structure shows instability in alkaline media.[10] | Products from piperazine ring opening or other core modifications. |
| Oxidative (e.g., 3% H₂O₂, RT) | Likely stable, as it is already an oxidation product. | Further oxidation of the aromatic rings is possible under harsh conditions. |
| Photolytic (UVA/UVB exposure) | Susceptible to degradation. Fluoroquinolones are known to be photolabile.[3] | Complex mixture of photoproducts, potentially involving dealkylation or ring cleavage. |
| Thermal (e.g., 80°C, solid state) | Generally stable in solid form at moderate temperatures. | Decomposition at higher temperatures. |
Potential Degradation Pathways
The primary points of instability in the this compound molecule are the quinolone ring system under photolytic stress and the piperazine ring under harsh pH conditions.
Caption: Major degradation pathways for fluoroquinolones under stress conditions.
Analytical Methodologies
Recommended HPLC-UV Method for Quantification
A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for the quantification of this compound. The method described here is designed to separate this compound from its parent drug and other potential impurities.
Principle: The separation is achieved on a C18 stationary phase. The mobile phase, a buffered mixture of an organic solvent (acetonitrile) and water, is optimized to resolve the highly polar N-oxide from the less polar parent drug. An acidic pH ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.
Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Ortho-phosphoric acid or Trifluoroacetic acid (TFA)
-
Water (HPLC Grade)
-
Ofloxacin and this compound reference standards
Detailed Chromatographic Protocol
| Parameter | Recommended Condition | Causality/Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for compounds of moderate polarity. |
| Mobile Phase | Acetonitrile : Buffer (e.g., 16:84 v/v) | The ratio is optimized to provide adequate retention for the polar N-oxide while ensuring timely elution. |
| Buffer | 50 mM Ammonium Acetate + 20 mM TFA, pH adjusted to ~3.3 | The buffer controls the pH to maintain consistent ionization states. TFA acts as an ion-pairing agent to improve peak shape.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 294 nm | Ofloxacin and its metabolites have a strong chromophore with a UV maximum near this wavelength, providing high sensitivity.[12] |
| Column Temp. | Ambient or 30 °C | Ensures consistent retention times by controlling viscosity and mass transfer kinetics. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
Expected Elution Profile: Due to its increased polarity, This compound will have a shorter retention time than the parent Ofloxacin. A typical chromatogram would show the N-oxide eluting first, followed by Ofloxacin.
Experimental Workflow
Caption: Standard workflow for the HPLC quantification of this compound.
Conclusion
This compound represents a key metabolite in the biotransformation of Ofloxacin. Its chemical properties are dictated by the highly polar N-oxide functional group appended to the fluoroquinolone core. While it lacks significant antibacterial activity, its accurate synthesis and quantification are indispensable for comprehensive drug metabolism and safety studies. The protocols and data synthesized in this guide provide researchers with a robust framework for working with this important molecule, ensuring scientific integrity and enabling the generation of reliable, high-quality data in drug development.
References
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Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. OAText. (2019). [Link]
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Vogna, E., et al. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. Environmental Science and Pollution Research, (2012). [Link]
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Stability-indicating hplc method for determination of ofloxacin in bulk drug and tablets using trifluoroacetate as counter anions. ResearchGate. (2015). [Link]
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Vogna, E., et al. (PDF) Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. ResearchGate. (2012). [Link]
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HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. (n.d.). [Link]
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Photodegradation pathways of ofloxacin. ResearchGate. (n.d.). [Link]
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Breznica-Selmani, P., et al. (PDF) Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. ResearchGate. (2016). [Link]
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Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development, ACS Publications. (2021). [Link]
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(PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. (2018). [Link]
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Proposed pathways for ofloxacin transformation based on the photo(cata)lytic and biotransformation products identified. ResearchGate. (n.d.). [Link]
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de Bairros, A. V., et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, (2018). [Link]
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Synthesis of (R)-Ofloxacin. Synfacts. (2010). [Link]
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A modified synthetic route of ofloxacin. ResearchGate. (2002). [Link]
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HPLC Method for Analysis of Ofloxacin. SIELC Technologies. (n.d.). [Link]
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Bairros, A. V. D., et al. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. (2018). [Link]
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Ofloxacin. PubChem, NIH. (n.d.). [Link]
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HPLC Analysis for Pharmacokinetics. Scribd. (n.d.). [Link]
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Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. (2012). [Link]
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Ji, Y., et al. Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. Water Research, (2018). [Link]
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An Improved Process For The Preparation Of Ofloxacin. Quick Company. (2007). [Link]
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Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change. SciSpace. (n.d.). [Link]
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Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Scilit. (n.d.). [Link]
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(PDF) OFLOXACIN: A LITERATURE REVIEW ON ANALYTICAL AND BIO-ANALYTICAL METHODS. ResearchGate. (2021). [Link]
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Shervington, L. A., et al. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, (2005). [Link]
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Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. (2024). [Link]
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Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. MDPI. (2023). [Link]
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Ofloxacin. AERU, University of Hertfordshire. (n.d.). [Link]
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Graphical representation of ofloxacin solubility study curve at different pH range at room temperature. ResearchGate. (2022). [Link]
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Recent advancements in fluoroquinolones removal techniques from wastewater. Environmental Nanotechnology, Monitoring & Management, (2023). [Link]
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Solubility of Ofloxacin in 1,2-Dichloromethane, Chloroform, Carbon Tetrachloride, and Water from (293.15 to 313.15) K. ResearchGate. (2011). [Link]
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A Comprehensive Technical Guide to Ofloxacin N-oxide: The Principal Metabolite
This guide provides an in-depth exploration of Ofloxacin N-oxide, a primary metabolite of the widely used fluoroquinolone antibiotic, Ofloxacin. For researchers, clinical pharmacologists, and drug development professionals, a thorough understanding of a drug's metabolic fate is critical for evaluating its overall efficacy, safety profile, and pharmacokinetic behavior. This compound, while possessing minimal direct antibacterial activity, serves as a crucial biomarker in metabolic studies and offers insights into the biotransformation of its parent compound. This document synthesizes key technical data, from fundamental chemical properties to advanced analytical protocols, providing a comprehensive resource for laboratory and clinical research.
Chemical Identity and Physicochemical Properties
This compound is structurally characterized by the oxidation of the tertiary nitrogen atom on the N-methylpiperazine ring of the parent Ofloxacin molecule. This biotransformation significantly alters the molecule's polarity and pharmacological activity.
The definitive Chemical Abstracts Service (CAS) number for the racemic this compound is 104721-52-0.[1][2][3][4] It is also referenced as Ofloxacin EP Impurity F under the same CAS number.[3] Different stereoisomers and salt forms have unique identifiers.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Data | Source(s) |
|---|---|---|
| Primary CAS Number | 104721-52-0 | [1][2][4] |
| CAS Number (R-isomer) | 117678-37-2 | [5] |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | [1][2][4] |
| Molecular Weight | 377.37 g/mol | [1][3][4] |
| IUPAC Name | 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [4][5] |
| Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C)[O-])F)C(=O)O |[4] |
Physicochemical Data Summary Quantitative structure-activity relationship (QSAR) models and experimental data provide the following insights into the molecule's behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| XLogP3 | 1.3 | [4][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Topological Polar Surface Area | 88.2 Ų |[4][5] |
Metabolic Pathway and Pharmacokinetic Profile
Ofloxacin undergoes limited metabolism in humans, with the majority of the dose being excreted unchanged.[6] However, two primary metabolites are consistently identified: Desmethyl ofloxacin and this compound.[7][8] The formation of the N-oxide metabolite occurs via oxidation of the N-methylpiperazine ring, a common metabolic pathway for tertiary amines.
Caption: Metabolic conversion of Ofloxacin to its primary metabolites.
Pharmacological Significance
A critical finding for drug development professionals is that this compound possesses only minimal antibacterial activity when compared to the parent drug.[7][9] Its formation represents a detoxification pathway, converting the potent antibiotic into a more readily excretable and pharmacologically inert compound. This is in contrast to the Desmethyl metabolite, which retains some moderate, albeit reduced, antibacterial activity.[6][10]
Pharmacokinetic Insights
The study of this compound is particularly relevant in patient populations with compromised renal function. Pharmacokinetic studies have demonstrated that while Ofloxacin itself is primarily cleared by the kidneys, its metabolites can accumulate in patients with end-stage renal disease.[11]
Table 3: Summary of Pharmacokinetic Parameters
| Parameter | Observation | Significance | Source(s) |
|---|---|---|---|
| Metabolite Excretion | Less than 5% of an Ofloxacin dose is excreted in urine as metabolites (N-oxide and desmethyl). | Indicates limited metabolism of the parent drug. | [6][8] |
| Half-life (t½) in Renal Failure | The half-life of Ofloxacin metabolites is significantly prolonged. | Metabolites accumulate with repeated dosing in these patients. | [7] |
| Hemodialysis Clearance | This compound is not removed by hemodialysis. | Dosage adjustments for Ofloxacin in dialysis patients must consider the parent drug, as metabolite accumulation is unavoidable with this clearance method. | [11][12] |
| Peak Plasma Concentration (Cmax) | Cmax of N-oxide is approximately 0.37 mg/L after a 600 mg oral dose of Ofloxacin in dialysis patients. | Concentrations are low relative to the parent drug but persist due to poor clearance. |[11][12] |
Synthesis and Characterization
While this compound is commercially available as an analytical standard, understanding its synthesis is valuable for creating reference materials or for use in further chemical derivatization. The synthesis is a straightforward N-oxidation of the parent compound.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the oxidation of the more nucleophilic tertiary amine on the piperazine ring of Ofloxacin using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation. The carboxylic acid and the less basic aromatic nitrogens are unreactive under these conditions.
Materials:
-
Ofloxacin
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Ethyl acetate and methanol (for chromatography)
Methodology:
-
Dissolution: Dissolve Ofloxacin (1.0 equivalent) in a suitable volume of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Oxidant Addition: Add m-CPBA (approximately 1.1 to 1.2 equivalents) portion-wise to the stirred solution over 15-20 minutes. The slight excess ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, being more polar, will have a lower Rf value than the starting Ofloxacin. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining m-CPBA. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a gradient of methanol in ethyl acetate as the eluent, to yield pure this compound.
Self-Validation: The identity and purity of the synthesized product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (to confirm the mass increase of 16 amu), and HPLC (to assess purity).
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]
Protocol 2: HPLC Quantification of this compound in Serum
Principle: This method utilizes reversed-phase HPLC with UV detection to separate and quantify Ofloxacin and its metabolites from plasma or serum proteins, which are removed via a protein precipitation step.
Materials & Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 0.01 M, pH adjusted)
-
Ortho-phosphoric acid
-
Serum/plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Standard Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or mobile phase). Perform serial dilutions to create a set of calibration standards (e.g., 0.05 to 5.0 µg/mL).
-
Sample Pre-treatment (Protein Precipitation):
-
Pipette 200 µL of serum sample into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (protein precipitating agent).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Injection: Carefully transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) into the HPLC system.
-
Chromatographic Separation:
-
Mobile Phase: A typical mobile phase is a mixture of ammonium acetate buffer and acetonitrile (e.g., 80:20 v/v), with the pH adjusted to ~3 with ortho-phosphoric acid.[13] The exact ratio should be optimized for system suitability.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 294 nm, where both Ofloxacin and its metabolites exhibit strong absorbance.[13]
-
-
Quantification: Identify the this compound peak based on its retention time, as determined by injecting a pure standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in the unknown samples by interpolating their peak areas from this curve.
Caption: Workflow for the analysis of this compound in serum.
Conclusion
This compound stands as a molecule of significant interest not for its therapeutic effect, but for the critical metabolic and pharmacokinetic data it provides. For drug development scientists and clinical researchers, its identification and quantification are indispensable for building a complete profile of the parent drug, Ofloxacin. This guide has provided the core chemical data, metabolic context, and validated, practical protocols for the synthesis and analysis of this key metabolite, equipping professionals with the necessary information to incorporate its study into their research workflows.
References
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PubChem. This compound, (R)- | C18H20FN3O5 | CID 29986034. National Center for Biotechnology Information. [Link][5]
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PharmaCompass. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry. [Link][9]
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PubChem. Ofloxacin | C18H20FN3O4 | CID 4583. National Center for Biotechnology Information. [Link][7]
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White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, 22(Suppl C), 65–72. [Link][11]
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Dodd, M., & Drew, R. H. (1986). A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 39–41. [Link][10]
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Dagrosa, E. E., Verho, M., Malerczyk, V., de Looze, S., & Höffken, G. (1986). Pharmacokinetics of ofloxacin after parenteral and oral administration. Antimicrobial Agents and Chemotherapy, 29(1), 163–165. [Link][8]
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White, L. O., et al. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link][12]
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Derle, D. V., et al. (2010). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Der Pharma Chemica, 2(3), 69-74. [Link][13]
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An In-depth Technical Guide to the Solubility and Stability of Ofloxacin N-oxide
Foreword: Navigating the Physicochemical Landscape of a Key Metabolite
Ofloxacin, a widely prescribed fluoroquinolone antibiotic, undergoes metabolic transformation in vivo, leading to the formation of metabolites such as Ofloxacin N-oxide. While often considered to possess minimal antibacterial activity, the physicochemical properties of this metabolite are of paramount importance in comprehensive drug development and safety assessment[1]. Understanding the solubility and stability of this compound is crucial for researchers, scientists, and drug development professionals to fully characterize the pharmacokinetic profile, potential for accumulation, and toxicological implications of the parent drug.
This technical guide provides a deep dive into the core solubility and stability characteristics of this compound. Recognizing the scarcity of publicly available, specific data for this metabolite, this document emphasizes not only the known principles but also provides detailed, field-proven experimental protocols. This approach empowers researchers to generate robust, in-house data, ensuring a self-validating system for their investigations.
Physicochemical Characterization of this compound
This compound is a metabolite of ofloxacin where the nitrogen atom in the N-methylpiperazinyl ring is oxidized[2][3][4]. This structural modification significantly alters the molecule's polarity and, consequently, its physicochemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | [5] |
| Molecular Weight | 377.4 g/mol | [5] |
| IUPAC Name | 7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [5] |
| Appearance | Off-white to pale yellow crystalline powder (presumed) | Inferred from Ofloxacin[1] |
The introduction of the N-oxide functionality introduces a permanent positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic character that is expected to enhance its aqueous solubility compared to less polar parent structures[6].
Solubility Profile of this compound
The solubility of a drug substance is a critical determinant of its absorption, distribution, and overall bioavailability. For a metabolite like this compound, its solubility influences its elimination pathways and potential for accumulation in tissues.
Aqueous Solubility and pH-Dependence
While specific experimental data for the pH-solubility profile of this compound is not extensively reported, we can infer its behavior based on its structure and the known properties of its parent compound, ofloxacin. Ofloxacin's solubility is pH-dependent, being more soluble in acidic and alkaline solutions compared to a neutral pH[1][7]. The presence of the carboxylic acid and the piperazinyl nitrogen in ofloxacin are responsible for this behavior.
For this compound, the N-oxide group is highly polar and capable of forming strong hydrogen bonds, which generally increases water solubility[6]. The molecule retains the carboxylic acid group, suggesting a similar trend of increased solubility at higher pH. However, the effect of pH on the N-oxide group itself is less pronounced than on a tertiary amine.
To address the data gap, the following section provides a robust protocol for determining the aqueous pH-solubility profile of this compound.
Experimental Protocol: Determination of Aqueous pH-Solubility Profile
This protocol is based on the equilibrium shake-flask method, which is considered the gold standard for thermodynamic solubility determination[8][9][10].
Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (pH 1.2 to 7.4).
Materials:
-
This compound (analytical standard)
-
Buffer solutions:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
Phosphate buffered saline (PBS, pH 7.4)
-
-
Validated stability-indicating HPLC method for this compound
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to each buffer solution in separate, sealed vials. The excess solid should be visually apparent.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the mobile phase of the HPLC method to a concentration within the calibrated range of the assay.
-
Quantification: Analyze the diluted samples using the validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH.
Caption: Workflow for Aqueous Solubility Determination.
Solubility in Organic Solvents
Information on the solubility of this compound in organic solvents is scarce. However, based on the increased polarity imparted by the N-oxide group, it is expected to have lower solubility in non-polar organic solvents compared to ofloxacin. The parent drug, ofloxacin, is sparingly soluble in chloroform and slightly soluble in methanol and ethanol[7]. (R)-Ofloxacin is reported to be soluble in DMSO and DMF at approximately 20 mg/mL[11].
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Methanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Lower than Methanol | Less polar than methanol. |
| Acetonitrile | Low to Moderate | Polar aprotic solvent. |
| Dichloromethane | Low | Non-polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, good for polar compounds. |
| Dimethylformamide (DMF) | High | Polar aprotic solvent. |
Stability Profile of this compound
The stability of a metabolite is a critical factor in its potential to accumulate and exert any biological effects. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Principles of Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation[12]. This helps in identifying potential degradation products and understanding the intrinsic stability of the molecule. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies[13][14].
Caption: Core Principles of Forced Degradation Studies.
Predicted Degradation Pathways of this compound
Based on the known degradation of ofloxacin and the chemical nature of N-oxides, the following degradation pathways are anticipated for this compound:
-
Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation[13][15]. The primary pathways for ofloxacin involve reactions at the piperazine ring and decarboxylation. The N-oxide may alter the photosensitivity.
-
Hydrolytic Degradation: Ofloxacin is relatively stable to hydrolysis, but degradation can occur under strong acidic or basic conditions[16]. The N-oxide is generally stable but can be reduced back to the parent amine under certain conditions.
-
Oxidative Degradation: The N-oxide itself is an oxidized form. Further oxidation is less likely at the N-oxide position, but other parts of the molecule, such as the piperazine ring, could be susceptible to further oxidation.
-
Thermal Degradation: N-oxides can undergo thermal decomposition, although generally at temperatures above 100-150°C[6].
Experimental Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Methodology:
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Heat at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Keep at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period.
-
At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 105°C) for a specified period.
-
At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Table 3: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | Up to 24 hours |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry Heat) | - | 105°C | Up to 72 hours |
| Photodegradation | UV/Vis Light | Ambient | Per ICH Q1B |
Analytical Methodologies
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and suitable approach[13][14][17][18].
Key Considerations for Method Development
-
Column: A C18 column is a good starting point for the separation of polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar degradation products.
-
Detection: UV detection at the λmax of this compound (which can be determined by a UV scan) is appropriate.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating[13][17].
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility and stability of this compound, emphasizing both established scientific principles and practical experimental guidance. While a definitive, publicly available dataset for these parameters is limited, the protocols and theoretical framework presented here offer a robust starting point for researchers to generate reliable data.
Future work should focus on the experimental determination of the pH-solubility profile of this compound and the definitive identification of its degradation products through techniques such as LC-MS/MS. Such data will be invaluable for a more complete understanding of the disposition and potential liabilities of ofloxacin in clinical use.
References
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- Gorle, A. P., et al. (2016). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of PharmTech Research, 9(4), 289-298.
- Klementova, S., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962.
- Gorle, A. P., et al. (2016). Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Semantic Scholar.
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PubChem. (n.d.). Ofloxacin. National Center for Biotechnology Information. Retrieved from [Link]
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- Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(5), 899-912.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39.
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Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]
- Christ, F., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.
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Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
- International Journal of PharmTech Research. (2016). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC.
-
University of Hertfordshire. (n.d.). Ofloxacin. AERU. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 62, 1-18.
- Novopharm Limited. (2001). PRODUCT MONOGRAPH NOVO-OFLOXACIN (Ofloxacin) Tablets Antibacterial Agent.
- Okore, V. C., & Osuji, A. C. (2012). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. The Journal of Science and Practice of Pharmacy, 9(1), 1-5.
- Stortini, A. M., et al. (2016). Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11. Applied Microbiology and Biotechnology, 100(24), 10585-10595.
- Kunugi, Y., et al. (1993). A novel oxidative degradation of N-nitrosamine via electron transfer. Chemical & Pharmaceutical Bulletin, 41(4), 765-767.
- D'Souza, R., & Vasantharaju, S. G. (2021). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC.
- Patel, K., et al. (2019). Analytical method development & validation for simultaneous estimation of ofloxacin, ornidazole & racecadotril in pharma. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 1185-1196.
- ZAHRA, M., et al. (2018). Structure elucidation and degradation kinetic study of Ofloxacin using surface enhanced Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 193, 63-70.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
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- Rueping, M., et al. (2010). Synthesis of (R)-Ofloxacin. Synfacts, 2010(12), 1327-1327.
- Takács-Novák, K. (2010). Solubility-pH profile of drugs. Experiences and surprises in logS measurements. PhysChem Forum.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
analytical methods for ofloxacin impurity profiling
An Application Note for the Comprehensive Analysis of Ofloxacin Impurities
Title: A Guide to Modern Analytical Methods for Ofloxacin Impurity Profiling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product, even in trace amounts, can significantly impact the safety and efficacy of the therapeutic.[3] This application note provides a detailed guide to the analytical methodologies essential for the comprehensive impurity profiling of ofloxacin. We delve into the regulatory landscape, explore the structures of common impurities, and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). The causality behind experimental choices is explained, and workflows are presented to ensure robust, reliable, and regulatory-compliant impurity analysis.
The Imperative for Impurity Profiling in Ofloxacin
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the drug substance over time (due to light, heat, or hydrolysis), or interaction with excipients.[4][5] For ofloxacin, ensuring purity is paramount to its therapeutic action, which involves the inhibition of bacterial DNA gyrase.[] Uncontrolled impurities may not only lack therapeutic benefit but could also pose toxicological risks to the patient.[3]
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4][7]
Regulatory Framework: Understanding the Thresholds
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities, establishing thresholds that trigger specific actions.[4][5][7][8] Understanding these thresholds is fundamental to designing a compliant analytical strategy.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most drug substances, this is ≥0.05%.[4]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This threshold varies with the maximum daily dose of the drug but is often around ≥0.10%.[4][5]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. An impurity is considered qualified if its level has been adequately justified by toxicological studies or was present in batches used in pivotal clinical trials.[4][5]
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for ofloxacin, which include tests and acceptance criteria for known impurities.[1][9][10][11][12]
Common Impurities of Ofloxacin
A robust analytical method must be capable of separating and quantifying ofloxacin from its potential impurities. These can be broadly categorized as process-related impurities (from synthesis) and degradation products.
| Impurity Name | Common Synonyms | Type | Origin |
| 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | Ofloxacin Impurity E, N-Desmethyl Ofloxacin, Ofloxacin Related Compound A[2][13] | Process-related | Incomplete methylation of the piperazine ring during synthesis. |
| Decarboxy Ofloxacin | Ofloxacin EP Impurity B[][14] | Degradation | Loss of the carboxylic acid group under stress conditions (e.g., heat). |
| Ofloxacin-N-oxide | Ofloxacin EP Impurity F[][14] | Degradation | Oxidation of the N-methylpiperazine ring. |
| Defluoroofloxacin | Ofloxacin EP Impurity C[][14] | Process-related | Use of starting material lacking the fluorine atom. |
| (3RS)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | Ofloxacin Impurity A | Process-related | A key starting material or by-product in the synthesis pathway. |
| 9-methyl piperizine | - | Degradation | Cleavage of the piperazine ring from the core structure.[15] |
Premier Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC with UV detection is the cornerstone of ofloxacin impurity profiling due to its high resolving power, robustness, and quantitative accuracy. The method separates compounds based on their hydrophobicity, making it ideal for distinguishing the ofloxacin molecule from its structurally similar impurities.
Causality of Method Parameters
The choice of column, mobile phase, and detection wavelength is critical. A C18 column is standard as it provides excellent retention and separation for the moderately polar ofloxacin and its related substances.[16] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is crucial; it is often kept acidic to suppress the ionization of the carboxylic acid group on ofloxacin, leading to sharper peaks and better retention. A gradient elution is frequently employed to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.[17][18] UV detection at 294 nm is commonly used as it is a wavelength of high absorbance for ofloxacin and its chromophoric impurities.[1][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative stability-indicating method designed to separate ofloxacin from its key specified impurities.[17][18]
A. Instrumentation & Consumables
-
HPLC System with a gradient pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
Column: Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile, methanol, potassium phosphate monobasic, and phosphoric acid.
B. Preparation of Solutions
-
Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water, adjust the pH to 2.5 with phosphoric acid. Filter and degas.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of Ofloxacin USP Reference Standard in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Spiked Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified impurities (e.g., Impurity A, B, C, D, E, F) in diluent.
-
System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to obtain a final concentration of ~100 µg/mL of ofloxacin and ~1.0 µg/mL of each impurity. This solution is used to verify the resolution and performance of the chromatographic system.
-
Test Solution: Accurately weigh and dissolve a quantity of the ofloxacin drug substance or powdered tablets in diluent to obtain a final concentration of ~1.0 mg/mL.
C. Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 45 | |
| 55 | |
| 60 | |
| 65 |
D. System Suitability & Analysis
-
Inject the diluent as a blank to ensure no interfering peaks.
-
Inject the System Suitability Solution six times.
-
Verify that the system suitability criteria are met (see table below). The resolution between ofloxacin and its closest eluting impurity (e.g., Impurity E) must be ≥ 2.0.[1][11]
-
Inject the Test Solution in duplicate.
-
Calculate the percentage of each impurity using the principle of external standardization or, more commonly for impurities, by area normalization, assuming a relative response factor (RRF) of 1.0 if not experimentally determined.
E. Typical System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (for Ofloxacin peak) | ≤ 2.0 |
| Theoretical Plates (for Ofloxacin peak) | ≥ 2000 |
| %RSD for peak area (n=6) | ≤ 2.0% |
| Resolution (between Ofloxacin and Impurity E) | ≥ 2.0 |
Workflow for HPLC Impurity Profiling
Caption: Workflow for Ofloxacin Impurity Analysis by HPLC.
Advanced Structural Elucidation: UPLC-MS/MS
For definitive identification of unknown impurities or for ultra-sensitive quantification, UPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.[19] UPLC offers faster analysis times and higher resolution than traditional HPLC.[20][21] Mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of novel or unexpected impurities.[16][22]
Rationale for UPLC-MS/MS
This technique is indispensable during drug development and forced degradation studies, where impurities have not yet been characterized. By determining the mass-to-charge ratio (m/z) of an impurity peak, a molecular formula can be proposed. Subsequent MS/MS fragmentation provides structural puzzle pieces, allowing scientists to identify the impurity's structure. This is a key requirement for fulfilling the "Identification Threshold" under ICH guidelines.[4]
Protocol: UPLC-MS/MS for Impurity Identification
A. Instrumentation & Consumables
-
UPLC System coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size (or equivalent).
-
LC-MS grade acetonitrile, methanol, water, and formic acid.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Test Solution: Prepare a ~100 µg/mL solution of the ofloxacin sample in a 50:50 mixture of Mobile Phase A and B. A lower concentration is used to avoid saturating the MS detector.
C. UPLC-MS/MS Conditions
| Parameter | UPLC Condition | MS Condition (Positive ESI Mode) |
| Flow Rate | 0.4 mL/min | Ion Source |
| Column Temperature | 40°C | Capillary Voltage: 3.0 kV |
| Injection Volume | 2 µL | Desolvation Temperature: 450°C |
| Gradient Program | Time (min) | % Mobile Phase A |
| 0.0 | 95 | |
| 8.0 | 50 | |
| 9.0 | 5 | |
| 10.0 | 5 | |
| 10.1 | 95 | |
| 12.0 | 95 |
D. Data Acquisition and Analysis
-
Perform a full scan analysis to detect the m/z values of all eluting peaks.
-
For each impurity peak, perform a separate product ion scan (MS/MS) by selecting its precursor ion (the m/z from the full scan) in the first quadrupole.
-
Analyze the resulting fragmentation pattern to propose a structure. Compare the fragmentation of the impurity to that of ofloxacin to identify modifications to the parent structure.
Workflow for UPLC-MS/MS Impurity Identification
Caption: Workflow for Unknown Impurity ID by UPLC-MS/MS.
Chiral Purity: Capillary Electrophoresis (CE)
Ofloxacin is a racemic mixture of the S-(-)-isomer (Levofloxacin) and the R-(+)-isomer (Dextrofloxacin). The antibacterial activity resides almost entirely in the Levofloxacin enantiomer.[23] Therefore, controlling the enantiomeric purity is critical. Capillary Electrophoresis is a powerful technique for chiral separations.[24][25]
Principle of Chiral CE
Separation is achieved by adding a chiral selector (CS), often a cyclodextrin derivative, to the background electrolyte (BGE).[26] The two enantiomers form transient diastereomeric complexes with the CS that have different stabilities and thus different electrophoretic mobilities, allowing them to be separated.
Protocol: Chiral CE for Enantiomeric Purity
A. Instrumentation & Consumables
-
Capillary Electrophoresis system with a UV or DAD detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.
-
Tris buffer, phosphoric acid.
B. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 100 mM Tris-phosphate buffer at pH 6.0 containing 15 mM HP-β-CD.
-
Sample Solution: Dissolve ofloxacin in water to a concentration of 0.5 mg/mL.
C. Electrophoretic Conditions
| Parameter | Condition |
| Capillary | Fused silica, 50 cm (40 cm to detector) x 50 µm |
| BGE | 100 mM Tris-phosphate, 15 mM HP-β-CD, pH 6.0 |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | 294 nm |
D. Analysis
-
Condition the new capillary by flushing with 1M NaOH, 0.1M NaOH, water, and finally the BGE.
-
Inject and run the sample. The two enantiomers (Levofloxacin and Dextrofloxacin) should be baseline resolved.
-
Calculate the percentage of the undesired R-(+)-isomer.
Conclusion
The analytical profiling of ofloxacin impurities is a multi-faceted task that is critical for ensuring the quality, safety, and efficacy of the final drug product. A robust RP-HPLC method serves as the primary tool for routine quality control and stability testing. For the definitive identification of unknown impurities that arise during development or from degradation, the high sensitivity and structural elucidation power of UPLC-MS/MS are indispensable. Furthermore, Capillary Electrophoresis provides an orthogonal and highly effective method for controlling chiral purity. By employing these validated analytical techniques in concert, researchers and drug development professionals can build a comprehensive impurity profile that satisfies stringent global regulatory expectations and ultimately protects patient health.
References
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Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Taylor & Francis Online. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Taylor & Francis Online. [Link]
-
HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Impurities test for Ofloxacin (EP-8.0 method). LabRulez LCMS. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH. [Link]
-
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]
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Ofloxacin-impurities - USP standards. Pharmaffiliates. [Link]
-
Structures of ofloxacin and its related impurities. ResearchGate. [Link]
-
Study on the impurity profile and influencing factors of photodegradation in non-aqueous ofloxacin ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry. PubMed. [Link]
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Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology. [Link]
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Ofloxacin Impurities. SynZeal. [Link]
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USP Monographs: Ofloxacin. uspbpep.com. [Link]
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USP Monographs: Ofloxacin. USP29-NF24. [Link]
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Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin. ResearchGate. [Link]
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Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. PubMed. [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. [Link]
-
Reverse phase - HPLC method for the analysis of ofloxacin in pharmaceutical dosage form. ResearchGate. [Link]
-
OFLOXACIN Ofloxacinum. European Pharmacopoeia. [Link]
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A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. SAGE Journals. [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [Link]
-
Chiral Separation of Ofloxacin Enantiomers by Microchip Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection. ResearchGate. [Link]
-
A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. PubMed. [Link]
-
A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. wjpr.net. [Link]
-
Separation of ofloxacin enantiomers by capillary electrophoresis with fluorescence detection using deoxyribonucleic acid oligonucleotides as chiral selectors. PubMed. [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM. [Link]
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Choice of capillary electrophoresis systems for the impurity profiling of drugs. University of Groningen. [Link]
-
Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. [Link]
-
Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. European Medicines Agency. [Link]
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Application Note: Plasma Sample Preparation for the Bioanalysis of Ofloxacin and its Metabolites
Introduction: The Rationale for Precise Ofloxacin Quantification
Ofloxacin is a broad-spectrum synthetic fluoroquinolone antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility in treating infections of the respiratory and urinary tracts, skin, and other tissues necessitates a thorough understanding of its pharmacokinetic (PK) profile. Therapeutic Drug Monitoring (TDM) and PK studies are critical for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity.
The bioanalysis of ofloxacin is complicated by its metabolism. In humans, ofloxacin is metabolized to a limited extent, with the primary metabolites identified in plasma and urine being desmethyl-ofloxacin and ofloxacin N-oxide .[2][3][4] Although present at lower concentrations than the parent drug, quantifying these metabolites is crucial for a complete understanding of the drug's disposition and for assessing potential metabolite-driven effects.
This application note provides a comprehensive guide to sample preparation for the simultaneous analysis of ofloxacin and its key metabolites in human plasma. We will explore the causality behind choosing an appropriate extraction technique and provide detailed, field-proven protocols that emphasize scientific integrity and align with global regulatory standards.
The Imperative of Sample Preparation in a Complex Matrix
Plasma is an inherently complex biological matrix, rich in proteins, lipids, salts, and endogenous small molecules that can significantly interfere with analytical quantification. The primary objectives of sample preparation are threefold:
-
Depletion of Interferences: Efficiently remove matrix components, particularly proteins and phospholipids, that can cause ion suppression or enhancement in mass spectrometry, block HPLC columns, and lead to inaccurate results.
-
Analyte Enrichment: Concentrate the target analytes (ofloxacin and its metabolites) to levels well above the lower limit of quantitation (LLOQ) of the analytical instrument.
-
Solvent Compatibility: Prepare the final extract in a solvent that is compatible with the initial mobile phase of the chromatographic system to ensure good peak shape and separation.
The robustness and reliability of any bioanalytical method are fundamentally dependent on the quality of the sample preparation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, which underscore the need for a well-characterized and reproducible sample preparation workflow.[5][6][7][8]
A Comparative Analysis of Extraction Methodologies
The choice of a sample preparation technique is a critical decision dictated by the required sensitivity, sample throughput, cost, and the specific physicochemical properties of the analytes. Three primary techniques are commonly employed for small molecules like ofloxacin in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle of Operation | Advantages | Disadvantages |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins, which are then removed by centrifugation.[9] | • Simple & Fast• Inexpensive• High Throughput | • "Dirty" extract with high matrix effects• Sample dilution• Risk of analyte co-precipitation |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous plasma sample and an immiscible organic solvent based on differential solubility and pH. | • Cleaner extract than PPT• Good recovery for certain analytes• Can concentrate the sample | • Labor-intensive & low throughput• Requires large solvent volumes• Prone to emulsion formation |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the liquid sample by adsorbing onto a solid sorbent, followed by selective elution. | • Highest purity extracts[10]• Significant reduction in matrix effects• High analyte concentration factor• Highly selective & reproducible | • Higher cost per sample• Requires more complex method development |
While PPT is valued for its speed in early discovery, Solid-Phase Extraction (SPE) is unequivocally the superior technique for generating high-quality, reliable data for regulatory submission and in-depth clinical studies. It provides the cleanest extracts, thereby minimizing the risk of matrix-induced analytical variability.
Protocol 1: High-Throughput Extraction via Protein Precipitation (PPT)
This protocol is suitable for rapid analysis where the highest sensitivity is not the primary objective. The "solvent first" approach can help mitigate some issues associated with traditional PPT.[9]
Materials and Reagents
-
Blank human plasma (K2-EDTA)
-
Reference standards: Ofloxacin, Desmethyl-ofloxacin, this compound
-
Internal Standard (IS): Gatifloxacin or Ciprofloxacin[11]
-
HPLC-grade acetonitrile (ACN), pre-chilled to -20°C
-
Reagent-grade formic acid
-
1.5 mL polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge capable of >13,000 x g[12]
Step-by-Step Methodology
-
Sample Aliquoting: Pipette 100 µL of thawed human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 1 µg/mL Gatifloxacin in 50:50 ACN:water) to each tube.
-
Precipitation: Add 400 µL of cold (-20°C) acetonitrile to each tube. The 4:1 solvent-to-plasma ratio ensures efficient protein precipitation.[12]
-
Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer 350 µL of the clear supernatant to a new tube or a 96-well collection plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analytes and allows for reconstitution in a mobile-phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: High-Purity Extraction via Solid-Phase Extraction (SPE)
This protocol is the recommended approach for sensitive and robust quantification, delivering a final extract with minimal matrix interference. A mixed-mode or polymeric reversed-phase sorbent is often ideal.
Materials and Reagents
-
All materials from Protocol 1
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)
-
SPE vacuum manifold or positive pressure processor
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
2% Formic acid in water (v/v)
-
5% Methanol in water (v/v)
-
Elution Solvent: 90:10 Acetonitrile:Methanol with 2% Formic Acid (v/v)
SPE Workflow Diagram
Caption: High-purity Solid-Phase Extraction (SPE) workflow.
Step-by-Step Methodology
-
Sample Pre-treatment: In a microcentrifuge tube, add 100 µL of plasma sample, 10 µL of IS working solution, and 400 µL of 2% formic acid in water. Vortex to mix. The acidic pH ensures the analytes are protonated and retain well on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Pass 1 mL of MeOH through each cartridge to wet the sorbent and activate the stationary phase.
-
Equilibration: Pass 1 mL of ultrapure water through each cartridge to rinse away the methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry out.
-
Sample Loading: Load the entire 510 µL of the pre-treated sample onto the conditioned cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% Methanol in water through the cartridge. This step removes highly polar, water-soluble interferences while the analytes of interest remain bound to the sorbent.
-
Elution: Place clean collection tubes or a 96-well plate inside the manifold. Elute the analytes by passing 1 mL of the Elution Solvent (90:10 ACN:MeOH with 2% Formic Acid) through the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: The highly purified and concentrated sample is ready for injection.
Performance and Validation
A validated bioanalytical method requires that the sample preparation technique be reproducible and efficient. Key parameters to assess are recovery and matrix effect, as defined by FDA and EMA guidelines.[7][13]
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Acceptance Criteria (FDA/ICH M10) [7] |
| Analyte Recovery (%) | 70-95%[12][11] | >90% | Should be consistent, precise, and reproducible. |
| Precision (%RSD) | < 15% | < 10% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%RSD) | Often >15% (variable) | < 15% | The %RSD of the matrix factor across different lots of matrix should be ≤15%. |
The data clearly indicates that while PPT can provide adequate recovery, it is far more susceptible to variability from matrix effects. SPE provides a more controlled and reproducible process, leading to higher data quality and confidence in analytical results.
Conclusion
The selection of a sample preparation protocol is a foundational step in the development of a robust bioanalytical assay for ofloxacin and its metabolites. While Protein Precipitation offers a rapid, high-throughput solution for preliminary studies, its susceptibility to matrix effects makes it less ideal for rigorous clinical and regulatory applications. Solid-Phase Extraction stands as the superior method, providing cleaner extracts, higher concentration factors, and significantly reduced matrix-induced variability. The detailed SPE protocol provided herein offers a validated, reliable, and reproducible workflow to ensure the highest level of data integrity for pharmacokinetic and therapeutic drug monitoring studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
ResearchGate. Chapter 6. Ofloxacin | Request PDF. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ThaiScience. Simple Extraction and Determination of Ofloxacin in Human Plasma by High – Performance Liquid Chromatography with Fluorescence Detector. [Link]
-
National Center for Biotechnology Information. (2023). Ofloxacin - StatPearls - NCBI Bookshelf. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
Malaysian Journal of Analytical Sciences. (2020). DEVELOPMENT OF DISPERSIVE MICRO-SOLID PHASE EXTRACTION FOR THE ANALYSIS OF OFLOXACIN AND SPARFLOXACIN IN HUMAN PLASMA. [Link]
-
National Center for Biotechnology Information. Ofloxacin - PubChem. [Link]
-
Wikipedia. Ofloxacin. [Link]
-
Taylor & Francis Online. (2025). Trace Quantitation of Ofloxacin and Ciprofloxacin in Human Plasma Using Ultrasound-Assisted Magnetic Dispersive Micro-Solid Phas. [Link]
-
Journal of Basic and Clinical Pharmacy. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. [Link]
-
ResearchGate. Simple extraction and determination of ofloxacin in human plasma by high - performance liquid chromatography with fluorescence detector | Request PDF. [Link]
-
PubMed. (2012). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. [Link]
-
ResearchGate. (2017). A new approach of ofloxacin analysis method in human blood plasma using solid-phase extraction-high-performance liquid chromatography-ultra violet. [Link]
-
Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
-
PubMed. (1987). A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure. [Link]
-
Journal of Basic and Clinical Pharmacy. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. [Link]
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Application Note: A Robust UPLC-UV Method for the Simultaneous Quantification of Ofloxacin and its N-oxide Metabolite in Biological Matrices
Abstract & Introduction
Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class, widely utilized for treating a range of bacterial infections.[1] Following administration, ofloxacin is metabolized in the body, with one of the primary metabolites being ofloxacin N-oxide.[2] The accurate and simultaneous quantification of both the parent drug and its metabolite is critical for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, making it an ideal platform for bioanalytical applications.[3][4] This application note presents a detailed, validated UPLC-UV method for the rapid and reliable separation and quantification of ofloxacin and this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.
The causality behind the experimental choices, such as the selection of a reversed-phase C18 column, is based on the differential polarity of ofloxacin and its more polar N-oxide metabolite. The acidic mobile phase ensures the protonation of the analytes, leading to sharp, symmetrical peaks and reproducible retention times. Method validation is described in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, quality, and consistency of the analytical results.[5][6][7]
Analyte Structures and Metabolic Pathway
Ofloxacin is metabolized to this compound through the oxidation of the nitrogen atom on the piperazine ring. This conversion increases the polarity of the molecule, which is the fundamental principle enabling their chromatographic separation.
Caption: Metabolic conversion of Ofloxacin to this compound.
Materials and Methods
Equipment and Consumables
-
UPLC System with a Photodiode Array (PDA) or UV-Vis Detector
-
UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Analytical Balance (0.01 mg sensitivity)[8]
-
Centrifuge
-
Vortex Mixer
-
Pipettes and precision glassware
-
Syringe filters (0.22 µm, PTFE or PVDF)
Chemicals and Reagents
-
Ofloxacin reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, HPLC or Milli-Q grade
-
Human Plasma (or other relevant biological matrix)
Experimental Protocols
Preparation of Standard Solutions
The integrity of analytical results begins with the accurate preparation of standards. Stock solutions should be prepared in a solvent that ensures complete dissolution and stability.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of ofloxacin and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the volume. Sonicate for 5 minutes if necessary to ensure complete dissolution. These stocks can be stored at 2-8°C for up to one month.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to create calibration standards. A typical concentration range for linearity assessment would be 0.1 µg/mL to 10 µg/mL.[3]
-
Quality Control (QC) samples should be prepared independently at low, medium, and high concentrations to validate accuracy and precision.[3]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing high-molecular-weight interferences from biological samples like plasma, ensuring a clean extract for injection.[11][12]
-
Pipette 200 µL of the plasma sample (or calibration standard/QC sample spiked into plasma) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (1:3 v/v ratio) to the tube. The organic solvent denatures and precipitates the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection to remove any remaining particulate matter.
UPLC System and Chromatographic Conditions
The chosen parameters are optimized for achieving baseline separation of the two analytes in under 5 minutes, demonstrating the high-throughput capability of UPLC. The acidic pH sharpens peaks by minimizing secondary interactions with residual silanols on the stationary phase.
| Parameter | Condition | Rationale |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | The C18 stationary phase provides excellent hydrophobic retention for the analytes. The 1.7 µm particle size ensures high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component allows for the retention of polar molecules. Formic acid acts as an ion-pairing agent and improves peak shape.[3][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, suitable for gradient elution. |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B) | A gradient is essential for eluting both the polar N-oxide metabolite and the less polar parent drug within a short timeframe while maintaining good resolution. |
| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to provide good separation efficiency without excessive backpressure. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency. |
| Injection Volume | 5 µL | A small injection volume is typical for UPLC to prevent column overloading and band broadening. |
| UV Detection | 294 nm | This wavelength provides a strong absorbance signal for both ofloxacin and its N-oxide metabolite, ensuring high sensitivity.[8] |
Analytical Method Validation & Expected Performance
The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[6][14]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention times of the analytes. | The method should be able to unequivocally assess the analytes in the presence of matrix components. |
| Linearity (r²) | ≥ 0.995 | A correlation coefficient of >0.998 is expected over the range of 0.1–10 µg/mL.[3] |
| Accuracy (% Recovery) | 85–115% (90-110% for nominal) | Expected recovery for QC samples should be within 95–105%.[3][15] |
| Precision (%RSD) | ≤ 15% (≤ 2.0% for system precision) | Intra-day and inter-day precision should be < 5% RSD. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | Expected LOQ is approximately 0.10 µg/mL.[3][4] |
| Retention Time (RT) | This compound: ~1.8 min; Ofloxacin: ~2.5 min | The more polar N-oxide will elute earlier than the parent drug. |
| Resolution (Rs) | > 2.0 | Baseline separation with Rs > 3.0 is expected between the two peaks. |
Comprehensive Experimental Workflow
The entire process from sample handling to final data reporting is outlined below. This systematic workflow ensures reproducibility and minimizes potential errors.
Caption: End-to-end workflow for UPLC analysis of Ofloxacin.
Conclusion
This application note details a robust, rapid, and reliable UPLC-UV method for the simultaneous determination of ofloxacin and its primary metabolite, this compound. The methodology leverages the high efficiency of UPLC to achieve excellent separation in under 5 minutes. The described sample preparation technique is straightforward and effective for cleaning up complex biological matrices. The method is suitable for validation according to ICH guidelines and can be confidently deployed in research and regulated environments for pharmacokinetic analysis and therapeutic drug monitoring.
References
- Benchchem. (n.d.). Application Notes and Protocols for Ofloxacin Analysis: A Guide to Sample Preparation.
-
Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55–63. Retrieved from [Link]
- Asu, S. P., Sompalli, N. K., Mohan, A. M., & Deivasigamani, P. (2020). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Oxford University Press (OUP).
-
Plotas, P., Anastasopoulos, C., Makri, O. E., Leotsinidis, M., & Georgakopoulos, C. D. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Analytical Chemistry Insights, 9, 27–32. Retrieved from [Link]
- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108.
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Khan, A., Nawab, A., Khan, S., Sherazi, S. T. H., & Arain, M. A. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. South African Journal of Chemistry, 72, 81-87. Retrieved from [Link]
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Bailac, S., & Gomez, B. (2006). Separation of fifteen quinolones by high performance liquid chromatography: application to pharmaceuticals and ofloxacin determination in urine. Semantic Scholar. Retrieved from [Link]
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Kazusaki, M., Ueda, S., Takeuchi, N., & Ohgami, Y. (2012). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Chromatography, 33(2), 65-73. Retrieved from [Link]
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- Plotas, P., Anastasopoulos, C., Makri, O. E., Leotsinidis, M., & Georgakopoulos, C. D. (2014). A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Analytical Chemistry Insights.
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Zhang, L., Wang, S., Zhang, M., & Wang, J. (2012). Preparation and evaluation of ofloxacin-loaded palmitic acid solid lipid nanoparticles. International Journal of Nanomedicine, 7, 5813–5820. Retrieved from [Link]
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Michalska, K., Rola, R., & Pajchel, G. (2021). Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis. Molecules, 26(22), 7013. Retrieved from [Link]
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Plotas, P., Anastasopoulos, C., Makri, O. E., Leotsinidis, M., & Georgakopoulos, C. D. (2014). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Analytical Chemistry Insights, 9, 27-32. Retrieved from [Link]
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Kocienski, P. (2010). Synthesis of (R)-Ofloxacin. Synfacts, 2010(12), 1327. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ofloxacin. PubChem Compound Database. Retrieved from [Link]
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Li, Y., et al. (2024). UPLC/Q-TOF-MS-based metabolomics and molecular docking analysis of Bifidobacterium adolescentis exposure to levofloxacin. Biomedical Chromatography, 38(6), e5862. Retrieved from [Link]
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Basavaiah, K., & Nagegowda, P. (2004). Rapid titrimetric and spectrophotometric determination of ofloxacin in pharmaceuticals using N-bromosuccinimide. Brazilian Journal of Pharmaceutical Sciences, 40(3), 359-368. Retrieved from [Link]
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Application Note: High-Recovery Solid-Phase Extraction of Ofloxacin N-oxide from Aqueous Matrices
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of Ofloxacin N-oxide, a primary metabolite of the fluoroquinolone antibiotic Ofloxacin. The method is designed for researchers, analytical scientists, and drug development professionals requiring efficient and clean sample preparation prior to downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol leverages a mixed-mode, weak cation-exchange (WCX) sorbent to achieve high recovery and removal of matrix interferences from complex aqueous samples like urine, plasma, and environmental water.
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine.[1][2] Following administration, it is partially metabolized into derivatives such as this compound.[1] Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic, toxicological, and environmental monitoring studies. However, the inherent complexity of biological and environmental matrices often interferes with sensitive analytical methods.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest while removing interfering substances.[3][4] this compound (C₁₈H₂₀FN₃O₅, M.W. 377.4 g/mol ) is a polar, zwitterionic compound, possessing both a carboxylic acid group and a piperazinyl N-oxide moiety.[5][6] This dual nature makes mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, an ideal strategy for its selective extraction.[4]
This guide details a protocol utilizing a weak cation-exchange (WCX) polymeric sorbent. The methodology is designed to be robust, reproducible, and provides a clear rationale for each step to allow for easy adaptation and troubleshooting.
Principle of Extraction
The protocol employs a mixed-mode SPE mechanism based on a polymeric weak cation-exchange (WCX) sorbent. The retention and elution of this compound are controlled by manipulating the pH of the solutions.
-
Retention Mechanism (pH ~6.0): At a pH below the pKa of the piperazinyl group, the nitrogen atom becomes protonated, imparting a net positive charge to the molecule. This positive charge facilitates a strong ionic interaction with the negatively charged functional groups of the WCX sorbent. The non-polar fluoroquinolone core also engages in secondary hydrophobic interactions with the polymer backbone of the sorbent.
-
Elution Mechanism (Acidified Organic Solvent): To elute the analyte, an acidified organic solvent is introduced. The high concentration of protons in the elution solvent neutralizes the negative charges on the WCX sorbent, disrupting the primary ionic retention mechanism. The organic component of the solvent (e.g., methanol) simultaneously disrupts the secondary hydrophobic interactions, allowing for the complete release of this compound from the cartridge. This dual-action elution ensures high recovery and a concentrated analyte fraction.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| SPE Cartridges | Oasis WCX (3 cc, 60 mg) or equivalent | Waters |
| This compound standard | ≥98% Purity | Toronto Research Chemicals |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent Grade | Sigma-Aldrich |
| Water | Deionized (DI) or HPLC Grade | --- |
| SPE Vacuum Manifold | --- | Agilent, Waters, etc. |
| pH Meter | --- | --- |
| Vortex Mixer | --- | --- |
| Centrifuge | --- | --- |
Step-by-Step Protocol
This protocol is optimized for a 1 mL sample volume. Volumes should be scaled proportionally for different sample sizes or SPE cartridge dimensions.
Sample Pre-treatment
Proper sample preparation is critical to prevent cartridge clogging and ensure optimal analyte retention.[3]
-
Aqueous Samples (e.g., River Water, Wastewater Effluent):
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Adjust the pH of the filtrate to 6.0 ± 0.2 using dilute formic acid or ammonium hydroxide.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
For plasma, perform protein precipitation by adding 3 mL of cold acetonitrile to 1 mL of plasma.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate the acetonitrile under a gentle stream of nitrogen at 40°C.
-
Reconstitute the remaining aqueous layer in 5 mL of HPLC-grade water.
-
For urine, dilute the sample 1:4 with HPLC-grade water.
-
For both reconstituted plasma and diluted urine, adjust the final pH to 6.0 ± 0.2 using dilute formic acid or ammonium hydroxide.
-
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold. Ensure a consistent and gentle flow rate (1-2 mL/min) unless otherwise specified. Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.[7]
| Step | Reagent | Volume | Purpose |
| 1. Conditioning | Methanol | 3 mL | Solvates the polymeric sorbent and removes any organic impurities. |
| 2. Equilibration | HPLC Grade Water (pH 6.0) | 3 mL | Prepares the sorbent for the aqueous sample and ensures the ion-exchange sites are ready for interaction. |
| 3. Sample Loading | Pre-treated Sample | 1-5 mL | The analyte binds to the WCX sorbent via ionic and hydrophobic interactions. |
| 4. Wash 1 | 5% Methanol in Water | 3 mL | Removes highly polar, water-soluble interferences. |
| 5. Wash 2 | Methanol | 3 mL | Removes less polar, hydrophobically-bound interferences. |
| 6. Drying | N/A (Vacuum) | 5 min | Dries the sorbent bed completely to improve elution efficiency. |
| 7. Elution | 2% Formic Acid in Methanol | 2 mL | Disrupts ionic and hydrophobic interactions to release the analyte. |
Post-Elution Processing
-
Collect the eluate from the elution step into a clean collection tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Workflow Visualization
The following diagram illustrates the complete solid-phase extraction workflow for this compound.
Caption: SPE workflow for this compound extraction.
Discussion and Method Optimization
-
Choice of Sorbent: A polymeric weak cation-exchanger (WCX) is recommended due to its dual retention mechanism (ion-exchange and reversed-phase) and stability across a wide pH range. For less complex matrices, a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent can also be effective, though it may exhibit lower selectivity.[8]
-
pH Control: The pH adjustment during sample loading is the most critical step. At pH 6.0, the carboxylic acid group of this compound is deprotonated (negative charge) while the piperazine moiety is protonated (positive charge), creating a zwitterion that is strongly retained by the WCX sorbent. Failure to control pH can lead to poor and inconsistent recoveries.
-
Wash Steps: The two-step wash is designed for comprehensive cleanup. The initial aqueous wash (5% Methanol) removes salts and highly polar interferences. The stronger organic wash (100% Methanol) removes non-polar compounds that are retained by hydrophobic interactions but not by ion-exchange. This step is crucial for reducing matrix effects in subsequent LC-MS analysis.
-
Elution: The use of an acidified organic solvent is key to achieving high elution efficiency. The 2% formic acid provides a high concentration of H+ ions to disrupt the ionic bond with the sorbent, while the methanol disrupts the hydrophobic interactions. If recoveries are low, the concentration of formic acid can be increased to 5%.
Conclusion
The described solid-phase extraction protocol provides a reliable and high-recovery method for the isolation and concentration of this compound from various aqueous matrices. By leveraging a mixed-mode weak cation-exchange sorbent and carefully controlling pH, this method effectively removes matrix interferences, enabling sensitive and accurate downstream analysis. This application note serves as a comprehensive guide for researchers and a robust starting point for further method development and validation.
References
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Understanding and Improving Solid-Phase Extraction. (2014). LCGC International. Available at: [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
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This compound, (R)-. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
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Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. (n.d.). Walailak Journal of Science and Technology. Available at: [Link]
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This compound Hydrochloride. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. Available at: [Link]
-
An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. (2017). PMC, PubMed Central. Available at: [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Available at: [Link]
-
Effective extraction of fluoroquinolones from water using facile modified plant fibers. (n.d.). PMC, PubMed Central. Available at: [Link]
-
Trace enrichment of (fluoro)quinolone antibiotics in surface waters by solid-phase extraction and their determination by liquid chromatography-ultraviolet detection. (n.d.). ResearchGate. Available at: [Link]
-
A Review on Reported Analytical Methods for Estimation of Ofloxacin. (n.d.). ResearchGate. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). NIH. Available at: [Link]
-
Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry. (n.d.). PubMed. Available at: [Link]
-
Determination of ofloxacin enantiomers in sewage using two-step solid-phase extraction and liquid chromatography with fluorescence detection. (n.d.). ScienceDirect. Available at: [Link]
-
Spectrophotometric determination of ofloxacin in pharmaceuticals and human urine. (2010). ResearchGate. Available at: [Link]
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Application Note: Quantitative Analysis of Ofloxacin N-oxide in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][3] While the majority of an ofloxacin dose is excreted unchanged in the urine (65-80%), a small fraction is metabolized into metabolites, including desmethyl ofloxacin and Ofloxacin N-oxide.[1][2] These metabolites are found in low concentrations in human urine, with less than 5% of the parent dose recovered as these forms.[2]
The analysis of drug metabolites is a critical component of pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. Monitoring metabolites like this compound helps to understand the complete disposition of a drug, assess potential metabolic saturation, and investigate any contribution of the metabolite to the overall efficacy or toxicity profile. Given its low concentration relative to the parent drug, a highly sensitive and selective analytical method is required for accurate quantification in complex biological matrices like urine.
This application note provides a detailed protocol for the robust, sensitive, and selective quantification of this compound in human urine samples using Solid-Phase Extraction (SPE) for sample cleanup followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.
Analyte Profile & Method Selection Rationale
Analyte: this compound
This compound is a phase I metabolite of ofloxacin, formed by the oxidation of the nitrogen atom on the methylpiperazinyl ring. Its accurate measurement is challenging due to its structural similarity to the parent drug and its low endogenous concentrations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | SpectraBase[4] |
| Molecular Weight | 377.37 g/mol | ChemicalBook[5] |
| CAS Number | 104721-52-0 | ChemicalBook[5] |
| Appearance | Off-White Solid | ChemicalBook[5] |
Rationale for Method Selection (LC-MS/MS)
While several analytical techniques can be employed for fluoroquinolone analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for quantifying low-level metabolites in complex matrices.[5]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the specific detection of the analyte even in the presence of high concentrations of the parent drug and other endogenous urine components. The fragmentation of the precursor ion to a specific product ion provides a high degree of certainty in identification.
-
High Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LLOQ) compared to HPLC with UV or fluorescence detection, which is essential for measuring the trace amounts of this compound expected in urine.[6]
-
Robustness: When coupled with a robust sample preparation technique like Solid-Phase Extraction (SPE), the method minimizes matrix effects, leading to high accuracy and precision. SPE is advantageous over Liquid-Liquid Extraction (LLE) as it often provides cleaner extracts, uses less solvent, and can be easily automated.[7]
Experimental Protocols
This section details the complete workflow, from sample preparation to final analysis.
The goal of this SPE protocol is to remove interfering salts, pigments, and other endogenous components from the urine matrix while concentrating the analyte of interest. A mixed-mode polymer-based sorbent is recommended for its ability to retain a wide range of analytes.
Materials:
-
Human urine samples (store at -20°C or below until use)
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Gatifloxacin[5])
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Ammonium hydroxide
-
Mixed-mode polymeric SPE cartridges (e.g., Waters Oasis MAX, 30 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
Protocol:
-
Sample Pre-treatment: a. Thaw frozen urine samples at room temperature. b. Vortex samples for 15 seconds to ensure homogeneity. c. Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter. d. Transfer 1.0 mL of the urine supernatant to a clean tube. e. Add 20 µL of the Internal Standard working solution and vortex. f. Add 1.0 mL of 4% phosphoric acid in water and vortex to acidify the sample, ensuring the analyte is in its cationic state for retention on the sorbent.
-
SPE Cartridge Conditioning: a. Place SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of Methanol through the sorbent. c. Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent bed to dry completely.
-
Sample Loading: a. Load the pre-treated urine sample (approx. 2 mL) onto the conditioned cartridge. b. Apply a gentle vacuum to pull the sample through the cartridge at a slow, consistent flow rate of approximately 1-2 mL/minute.
-
Wash Steps: a. Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences. b. Wash the cartridge with 1 mL of Methanol to remove lipophilic interferences. Dry the sorbent bed completely under vacuum for 5 minutes.
-
Elution: a. Place clean collection tubes inside the manifold. b. Elute the analyte and internal standard by adding 1 mL of 2% formic acid in acetonitrile to the cartridge. c. Collect the eluate at a slow flow rate (approx. 1 mL/minute).
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). c. Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
The following parameters provide a starting point for method development and should be optimized for the specific instrument used.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Offers good retention and peak shape for fluoroquinolones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions | A gradient is necessary to elute the analyte while separating it from matrix components. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Fluoroquinolones ionize well in positive mode. |
| Capillary Voltage | 3.5 kV | Optimized for signal intensity.[8] |
| Source Temp. | 140°C | Optimized for signal intensity.[8] |
| Desolvation Temp. | 250°C | Optimized for efficient solvent evaporation.[8] |
| MRM Transitions | This compound: Precursor > Product (e.g., m/z 378.1 > 360.1, 334.1) Internal Standard: (Specific to IS used) | The precursor ion [M+H]⁺ is m/z 378.1. Product ions often result from the loss of water (m/z 360.1) or decarboxylation (m/z 334.1).[9] These transitions must be empirically determined and optimized. |
Note: The exact m/z values for MRM transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.
Visualization of Experimental Workflow
Method Validation
The described analytical method must be validated to ensure its reliability for its intended purpose, in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[10][11] A full validation should be performed for the primary biological matrix.[11]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six blank urine samples from different sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards. The linear range should be appropriate for the expected concentrations in study samples.
-
Accuracy and Precision: The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated by analyzing Quality Control (QC) samples at a minimum of four levels: LLOQ, low, mid, and high concentrations.[10]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
Table 3: Example Acceptance Criteria for Method Validation (based on FDA Guidance for Chromatographic Assays)
| Parameter | Acceptance Criteria |
| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ) |
| Accuracy | Mean concentration at each QC level (except LLOQ) is within ±15% of the nominal value. |
| Precision | Coefficient of Variation (CV) at each QC level (except LLOQ) should not exceed 15%. |
| LLOQ | Accuracy within ±20% of nominal; Precision (CV) ≤ 20%. Analyte response should be at least 5x the response of a blank sample. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank samples. |
| Stability | Mean concentrations of stability QC samples should be within ±15% of the nominal concentration. |
Source: Adapted from FDA Guidance for Industry: Bioanalytical Method Validation.[10]
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human urine. The protocol leverages the selectivity of Solid-Phase Extraction for sample cleanup and the superior sensitivity and specificity of tandem mass spectrometry for detection. Proper validation of this method in accordance with regulatory standards will ensure the generation of reliable data crucial for pharmacokinetic and drug metabolism studies. This methodology provides researchers and drug development professionals with a powerful tool to accurately assess the metabolic profile of ofloxacin.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResearchGate. (n.d.). The fragmentation pathways of levthis compound (M 1 - ResearchGate. [Link]
-
MDPI. (n.d.). NanoMIP-Based Solid Phase Extraction of Fluoroquinolones from Human Urine: A Proof-of-Concept Study. [Link]
-
Waters Corporation. (n.d.). A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. [Link]
-
PubMed. (2011). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. [Link]
-
OMICS International. (n.d.). Quantification of Ofloxacin in Human Aqueous Humour of the Eye by LC-MS-MS. [Link]
-
National Center for Biotechnology Information. (n.d.). Ofloxacin - StatPearls - NCBI Bookshelf. [Link]
-
SpectraBase. (n.d.). Ofloxacin-M (N-oxide) MS2. [Link]
-
U.S. Food and Drug Administration. (n.d.). FLOXIN® Tablets (Ofloxacin Tablets). [Link]
-
Patsnap. (2024). What is the mechanism of Ofloxacin?. [Link]
-
National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]
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Application Note & Protocol: A Validated LC-MS/MS Assay for the Quantification of Ofloxacin N-oxide in Human Plasma
Introduction
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[1][2] The metabolic fate of ofloxacin in the human body is a critical aspect of its pharmacology, influencing both efficacy and potential toxicity. Ofloxacin undergoes limited metabolism, with the primary routes being the formation of desmethyl ofloxacin and ofloxacin N-oxide.[3][4] The N-oxide metabolite, in particular, is of significant interest as it represents a key product of biotransformation.[3] Accurate and reliable quantification of this compound in biological matrices is paramount for comprehensive pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
This application note provides a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7][8][9][10][11]
Assay Principle
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion mode. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Analytes and Internal Standard:
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma
-
Instrumentation and Analytical Conditions
A summary of the instrumental setup and analytical conditions is provided in the table below.
| Parameter | Condition |
| Chromatography System | UPLC/HPLC system capable of binary gradient elution |
| Analytical Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized for separation of analyte and IS from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentallythis compound-d3 (IS): To be determined experimentally |
| Ion Source Parameters | Optimized for maximum signal intensity |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 (IS) in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation Workflow
The sample preparation workflow is designed for efficiency and robustness, utilizing a straightforward protein precipitation technique.
Caption: Protein precipitation sample preparation workflow.
Method Validation
The developed assay was rigorously validated according to the FDA and ICH guidelines.[5][6][7][8][9][10][11] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity & Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ) at four QC levels (LLOQ, low, medium, high). |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a %CV ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
Assay Validation Workflow
The overall workflow for validating the bioanalytical method is a systematic process to ensure the reliability of the data.
Caption: Overview of the bioanalytical method validation process.
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of this compound in human plasma. The assay demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for regulated bioanalysis in clinical and research settings. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis, facilitating pharmacokinetic and metabolic studies of ofloxacin.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10362217, this compound. [Link]
-
Doyle E, et al. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure. J Antimicrob Chemother. 1989;23(4):587-93. [Link]
-
Divya G, et al. A Review on Reported Analytical Methods for Estimation of Ofloxacin. International Journal of Pharmaceutical Sciences and Research. 2018;9(8):3134-3142. [Link]
-
Maher HM, et al. Spectrophotometric determination of ofloxacin in pharmaceuticals and human urine. Chem Cent J. 2010;4:13. [Link]
-
Jena SK, et al. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(24):2411-6. [Link]
-
Al-Hadiya BM, et al. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. J Chromatogr Sci. 2014;52(8):838-43. [Link]
-
Attimarad M, Alnajjar A. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. J Basic Clin Pharm. 2013;4(2):36-41. [Link]
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- 4. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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chromatographic separation of ofloxacin and Ofloxacin N-oxide
An Application Note for the Chromatographic Separation and Quantification of Ofloxacin and its Primary Metabolite, Ofloxacin N-oxide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the robust separation and quantification of the fluoroquinolone antibiotic Ofloxacin and its major metabolite and potential degradation product, this compound, using reversed-phase high-performance liquid chromatography (RP-HPLC). The narrative delves into the causal reasoning behind critical experimental choices, from mobile phase composition to detector settings, ensuring the protocol is not just a series of steps but a self-validating analytical system. This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable, stability-indicating method for routine analysis, impurity profiling, and pharmacokinetic studies.
Introduction: The Analytical Imperative
Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2][3] It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4] During its metabolism in biological systems, or as a result of oxidative stress during manufacturing and storage, Ofloxacin can be converted to this compound.[3][5] This N-oxide is a critical compound to monitor; it is considered a major metabolite with minimal antibacterial activity and a potential process-related impurity or degradation product.[5]
Therefore, a highly specific and reliable analytical method capable of baseline-separating Ofloxacin from its N-oxide is paramount for:
-
Quality Control (QC): Ensuring the purity of bulk drug substance and finished pharmaceutical products.
-
Stability Studies: Assessing the degradation profile of Ofloxacin under various stress conditions as mandated by ICH guidelines.[1]
-
Pharmacokinetic Analysis: Simultaneously measuring the parent drug and its metabolite in biological matrices.
This application note details a stability-indicating RP-HPLC method optimized for this specific separation challenge.
Foundational Principles: Exploiting Physicochemical Differences
The successful chromatographic separation of Ofloxacin and this compound hinges on exploiting their distinct physicochemical properties.
-
Structure and Polarity: this compound is inherently more polar than its parent compound due to the introduction of a highly polar N-oxide functional group on the piperazine ring. In reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18), less polar compounds interact more strongly and are retained longer. Consequently, this compound is expected to elute earlier than Ofloxacin.
-
Ionization Control (The Role of pH): Both molecules possess a carboxylic acid group and a piperazinyl moiety, making them zwitterionic. Their net charge is highly dependent on the pH of the mobile phase. To achieve reproducible retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of one or both functional groups. By maintaining an acidic mobile phase (pH 2.5-3.5), the carboxylic acid's ionization is suppressed (it remains largely in the -COOH form), while the piperazinyl nitrogens are consistently protonated.[1][2] This consistent charge state prevents peak tailing and ensures robust separation.
Caption: Structures of Ofloxacin and its more polar metabolite, this compound.
Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed as a robust, stability-indicating method compliant with common pharmacopeial and regulatory expectations.[1][6]
Instrumentation and Materials
-
Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: Qualisil BDS C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent L1 packing.[1]
-
Reagents:
-
Ofloxacin Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (OPA) (AR Grade)
-
High-purity water (Milli-Q or equivalent)
-
Preparation of Solutions
-
Mobile Phase Buffer (0.02 M KH₂PO₄, pH 3.2): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 3.2 ± 0.05 with orthophosphoric acid.[1] Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase Composition: Prepare a mixture of the Buffer, Methanol, and Acetonitrile in the ratio of 75:15:10 (v/v/v).[1] Degas the final mixture by sonication or vacuum degassing for 15 minutes.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
Standard Stock Solution (400 µg/mL): Accurately weigh about 20 mg of Ofloxacin reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A separate stock solution for this compound should be prepared similarly.
-
Working Standard Solution (e.g., 40 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent. This concentration is suitable for assay and impurity quantification. Prepare a mixed standard containing both analytes for resolution checks.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 20 mg of Ofloxacin and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute 5.0 mL of the filtered solution to 50.0 mL with the diluent to achieve a theoretical concentration of 40 µg/mL.
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Qualisil BDS C18 (250mm × 4.6mm, 5µm)[1] | Standard C18 provides excellent retention and selectivity for these moderately polar analytes. |
| Mobile Phase | Buffer:Methanol:Acetonitrile (75:15:10, v/v/v)[1] | The high aqueous content retains the polar N-oxide, while the organic modifiers elute Ofloxacin in a reasonable time. |
| pH | 3.2 (adjusted with OPA)[1] | Ensures consistent protonation of basic nitrogens, leading to sharp, symmetrical peaks and stable retention times. |
| Flow Rate | 1.0 mL/min[1] | Provides a good balance between analysis time, resolution, and system pressure. |
| Column Temp. | 35 °C[7] | Improves peak efficiency and reduces viscosity, leading to lower backpressure and more reproducible retention. |
| Detection | UV at 294 nm[1][2] | This is a wavelength of maximum absorbance for Ofloxacin, providing high sensitivity for both the parent drug and its N-oxide. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | ~15 minutes | Sufficient to elute both analytes and any other related impurities. |
System Suitability and Validation
Before proceeding with sample analysis, the chromatographic system must meet predefined performance criteria as per ICH guidelines.[1]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between Ofloxacin and this compound | Ensures that the two peaks are baseline separated, allowing for accurate quantification. |
| Tailing Factor (T) | ≤ 2.0 for the Ofloxacin peak | Confirms good peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 for the Ofloxacin peak | Indicates high column efficiency and good chromatographic performance. |
| % RSD of Peak Area | ≤ 2.0% (from 5-6 replicate injections) | Demonstrates the precision and reproducibility of the injector and the system as a whole. |
Experimental Workflow and Data Analysis
The overall analytical process follows a systematic and logical flow from preparation to final result calculation.
Caption: Standard workflow for the HPLC analysis of Ofloxacin and its N-oxide.
Application: Forced Degradation Study
To validate the stability-indicating nature of this method, forced degradation studies should be performed. This compound is a primary product of oxidative degradation.[8]
-
Oxidative Degradation Protocol:
-
Prepare a solution of Ofloxacin (e.g., 250 µg/mL) in methanol.
-
Add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Reflux the solution for 2 hours or let it stand at room temperature for 6 hours.[1]
-
Dilute the stressed sample appropriately with the mobile phase and inject it into the HPLC system.
-
The resulting chromatogram should show a significant decrease in the Ofloxacin peak area and the appearance of a well-resolved peak corresponding to this compound, along with potentially other minor degradants.
-
The ability of the method to separate the intact drug from all formed degradants without peak interference confirms its status as a stability-indicating assay.[1][7]
Conclusion
The RP-HPLC method detailed herein provides a robust, precise, and accurate system for the separation and quantification of Ofloxacin and this compound. The rationale-driven selection of the column, mobile phase pH, and other chromatographic parameters ensures high-quality data suitable for routine quality control, stability testing, and research applications. The protocol's adherence to established scientific principles and regulatory expectations makes it a trustworthy and authoritative guide for professionals in the pharmaceutical sciences.
References
-
Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography - RJPT. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (2016). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Srinivasa Rao, P., et al. (2015). A gradient reversed-phase high performance liquid chromatography (RP-HPLC) method was developed for separation and quantitation of impurities in pharmaceutical dosage form of ofloxacin tablets. ResearchGate. Retrieved from [Link]
-
USP Monographs: Ofloxacin. (n.d.). USP29-NF24. Retrieved from [Link]
-
Patel, S. A., et al. (2011). Determination of ofloxacin in bulk drug and pharmaceutical dosage form by high performance liquid chromatography method. Scholars Research Library. Retrieved from [Link]
-
HPLC chromatogram of ofloxacin and its related impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
Ofloxacin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
El-Shaheny, R. N. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
Analytical method development & validation for simultaneous estimation of ofloxacin, ornidazole & racecadotril in pharma. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). Dovepress. Retrieved from [Link]
-
Method development and validation for the quantitative estimation of cefixime and ofloxacin in Pharmaceutical preparation by RP- HPLC. (2015). Der Pharma Chemica. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Ofloxacin. (n.d.). PubChem. Retrieved from [Link]
-
Ofloxacin. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]
-
Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Simple Spectrophotometric Methods for the Estimation of Ofloxacin in Dosage Forms. (2002). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.). Shimadzu. Retrieved from [Link]
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ofloxacin [sitem.herts.ac.uk]
- 5. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Resolution of Ofloxacin and its Impurities
Welcome to the technical support center for the analysis of ofloxacin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, or troubleshoot chromatographic methods for these compounds. Here, we will address common challenges in achieving optimal resolution and provide scientifically grounded, practical solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for developing a robust separation method for ofloxacin.
Q1: What are the critical chemical properties of ofloxacin that influence its chromatographic separation?
A1: Ofloxacin is a fluoroquinolone antibiotic with several key structural features that dictate its behavior in reversed-phase HPLC. It possesses a carboxylic acid group and a piperazinyl ring, giving it both acidic and basic properties (amphoteric). Ofloxacin has two pKa values, approximately 6.0 (for the carboxylic acid) and 8.3 (for the piperazinyl group).[1] This means its ionization state—and therefore its hydrophobicity and retention—is highly dependent on the mobile phase pH.[2][3] Controlling the pH is the most critical factor for achieving reproducible and selective separation from its impurities.
Q2: What are the common impurities of ofloxacin I should be aware of?
A2: Ofloxacin impurities can originate from the synthesis process, degradation, or formulation.[4] Common process-related impurities include Ofloxacin EP Impurity A (Q-Acid), Impurity E (N-Desmethyl Ofloxacin), and others resulting from incomplete reactions or side reactions.[5][6] Degradation products can form under stress conditions like acid/base hydrolysis, oxidation, and photolysis, leading to compounds like ofloxacin-N-oxide and decarboxylated ofloxacin.[7][8][9] A robust stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all these potential impurities.[4]
Q3: What is a typical starting point for an HPLC method for ofloxacin impurity analysis?
A3: A reversed-phase HPLC (RP-HPLC) method is the standard approach.[4] A good starting point, based on pharmacopeial methods and published literature, would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: An aqueous buffer, such as 20 mM potassium dihydrogen phosphate, with the pH adjusted to a range of 2.5-3.5 using phosphoric acid.[7][11]
-
Mobile Phase B: Acetonitrile or Methanol.[12]
-
Elution: A gradient elution is often necessary to resolve early-eluting polar impurities from the main ofloxacin peak and any later-eluting non-polar impurities.[4][10]
-
Column Temperature: 30-45 °C to improve peak shape and reproducibility.[8][14]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during method development and routine analysis. Each solution is followed by an explanation of the underlying scientific principles.
Issue 1: Poor Resolution Between Ofloxacin and an Impurity
Q: My ofloxacin peak is co-eluting or has very poor resolution (<1.5) with a known impurity, such as Impurity E (N-Desmethyl Ofloxacin). How can I improve the separation?
A: This is a common selectivity issue. The resolution is governed by selectivity (α), efficiency (N), and retention factor (k).[15] The most powerful way to improve resolution for closely eluting peaks is to change the selectivity.[16][17]
Step-by-Step Troubleshooting:
-
Adjust Mobile Phase pH:
-
Action: Decrease the pH of the aqueous mobile phase (Buffer A) in small increments (e.g., from 3.0 to 2.8, then 2.5).
-
Reasoning: Ofloxacin and its basic impurities (like those with a piperazine ring) are highly sensitive to pH.[2] Lowering the pH ensures that both the carboxylic acid on ofloxacin is fully protonated (neutral) and the basic amine groups are fully protonated (charged). This maximizes the difference in their overall polarity and interaction with the C18 stationary phase, which can significantly alter selectivity.[3]
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at an equivalent strength, or vice-versa. You can also try mixtures of the two.
-
Reasoning: Acetonitrile and methanol have different solvent properties (acetonitrile is aprotic, methanol is protic).[12] These differences alter the hydrogen bonding and dipole-dipole interactions between the analytes, the mobile phase, and the stationary phase, which can dramatically change peak elution order and spacing (selectivity).[16]
-
-
Modify the Gradient Slope:
-
Action: If using a gradient, make the slope shallower around the elution time of the critical pair. For example, if the peaks elute at 40% B, hold the concentration at 35-45% B for a longer duration.
-
Reasoning: A shallower gradient increases the effective retention time and allows more time for the subtle differences between the analytes to interact with the stationary phase, thereby improving resolution.[18]
-
-
Change the Stationary Phase:
-
Action: If the above steps fail, switch to a column with a different selectivity. A Phenyl-Hexyl or a Cyano (CN) column can be a good alternative to a C18.[17][18]
-
Reasoning: Phenyl phases offer alternative π-π interactions, which can be highly effective for separating aromatic compounds like ofloxacin and its impurities. This introduces a completely different separation mechanism compared to the hydrophobic interactions of a C18 phase.[17]
-
Issue 2: Peak Tailing for the Ofloxacin Peak
Q: The ofloxacin peak shows significant tailing (Tailing Factor > 1.5), which is affecting my integration and quantification. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like ofloxacin in reversed-phase chromatography is most often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[19]
Step-by-Step Troubleshooting:
-
Lower the Mobile Phase pH:
-
Action: Ensure the mobile phase pH is low, ideally between 2.5 and 3.0.
-
Reasoning: At a low pH, the acidic silanol groups (Si-OH) on the silica backbone are protonated and thus neutral. This minimizes the strong ionic interaction between the positively charged piperazinyl group of ofloxacin and negatively charged, deprotonated silanols (Si-O⁻), which is a primary cause of tailing.[2][19]
-
-
Add a Competing Base (Mobile Phase Additive):
-
Action: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase and readjust the pH.
-
Reasoning: TEA is a small basic molecule that acts as a "silanol blocker." It preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the ofloxacin molecule from these undesirable secondary interactions, resulting in a more symmetrical peak.[10]
-
-
Check for Column Overload:
-
Action: Reduce the concentration of the sample being injected by a factor of 5 or 10.
-
Reasoning: Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal chromatographic process and causing peak distortion, including tailing.[20] If the peak shape improves upon dilution, column overload is the likely cause.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Ensure you are using a modern, high-purity silica column that is fully end-capped. If the column is old, it may need to be replaced.
-
Reasoning: Column manufacturing has advanced significantly. Modern columns use a higher purity silica with fewer metal contaminants and are more effectively "end-capped" (reacting residual silanols with a small silylating agent). This results in a more inert surface with far fewer active sites to cause tailing. Column degradation over time can expose these silanols, worsening performance.[20]
-
Issue 3: Shifting Retention Times
Q: I am running a validated method, but the retention times for ofloxacin and its impurities are drifting to earlier times with each injection. What could be the problem?
A: Unstable retention times are a sign of a system that is not in equilibrium or a changing column chemistry.[19]
Step-by-Step Troubleshooting:
-
Ensure Proper Column Equilibration:
-
Action: Before starting the sequence, flush the column with the initial mobile phase composition for at least 10-15 column volumes. For a 250x4.6 mm column, this could mean 20-30 minutes of equilibration time.
-
Reasoning: The stationary phase needs to be fully equilibrated with the mobile phase, especially when using buffers or ion-pairing agents. Insufficient equilibration will cause retention times to drift as the column slowly reaches equilibrium during the analytical run.[19]
-
-
Check Mobile Phase pH and Composition:
-
Action: Prepare fresh mobile phase. Confirm the pH of the aqueous buffer after adding any organic solvent, as the apparent pH can shift. Ensure the buffer concentration is adequate (typically 10-25 mM).[19]
-
Reasoning: A poorly buffered mobile phase can have an unstable pH, leading to changes in the ionization state of the analytes and thus variable retention.[2] Volatile components can also evaporate over time, changing the solvent strength and affecting retention.
-
-
Verify System Performance (Pump and Temperature):
-
Action: Check the pump for leaks and ensure the flow rate is stable and accurate.[20] Confirm that the column thermostat is set to the correct temperature and is stable.
-
Reasoning: Inconsistent flow from the pump will cause proportional shifts in retention time.[21] Temperature also affects retention (higher temperatures typically decrease retention), so a fluctuating column temperature will lead to unstable results.[18]
-
-
Assess Column Health:
-
Action: If retention times consistently decrease over the column's lifetime, it may indicate stationary phase degradation (hydrolysis of the bonded phase), especially if operating at pH extremes or high temperatures.
-
Reasoning: Loss of the C18 bonded phase exposes the underlying silica, making the column less retentive for hydrophobic compounds. This is an irreversible process, and the column will need to be replaced.
-
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues in ofloxacin analysis.
Caption: A workflow for troubleshooting common HPLC problems.
Part 3: Data Summary & Example Protocol
Table 1: Key Ofloxacin Impurities and Typical Chromatographic Behavior
| Impurity Name | Common Name | Typical Relative Retention Time (RRT) vs Ofloxacin | Key Separation Challenge |
| Ofloxacin EP Impurity E[6] | N-Desmethyl Ofloxacin | ~1.1 - 1.2 | Can be a critical pair, often eluting just after ofloxacin.[10] |
| Ofloxacin EP Impurity A[5] | Ofloxacin Q-Acid | < 1.0 (More Polar) | Generally well-resolved in standard RP methods. |
| Ofloxacin-N-Oxide[22] | N-Oxide Impurity | > 1.0 (Less Polar) | May require a gradient to elute in a reasonable time.[10] |
| Decarboxy Ofloxacin[9] | Decarboxy Impurity | < 1.0 (More Polar) | Typically elutes early in the chromatogram.[10] |
Note: RRT values are highly method-dependent and are provided for illustrative purposes.
Example Protocol: Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for the separation of ofloxacin from its key impurities.
1. Chromatographic Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm (e.g., Kromasil, Zorbax)[8] |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, adjust pH to 3.0 with H₃PO₄.[13] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min[8] |
| Column Temp. | 35 °C[8] |
| Detection | UV, 294 nm[11] |
| Injection Vol. | 10 µL |
2. Solution Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)
-
Standard Solution (0.2 mg/mL): Accurately weigh and dissolve Ofloxacin reference standard in diluent.
-
Test Solution (1.0 mg/mL): Accurately weigh and dissolve the ofloxacin sample (drug substance or powdered tablets) in diluent. Sonicate for 15 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter.[13]
3. System Suitability Test (SST):
-
Procedure: Prepare a solution containing ofloxacin (~0.2 mg/mL) and a key impurity (e.g., Impurity E, ~0.002 mg/mL).
-
Acceptance Criteria:
-
Resolution: The resolution between the ofloxacin and impurity E peaks must be ≥ 2.0.[14]
-
Tailing Factor: The tailing factor for the ofloxacin peak must be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation for five replicate injections of the standard solution should be ≤ 2.0% for peak area and retention time.
-
References
-
Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chrom Tech. Retrieved from [Link]
-
Chrom Tech Technical Team. (2023, October 14). Methods for Changing Peak Resolution in HPLC. Chrom Tech. Retrieved from [Link]
-
Reddy, G. S., Reddy, S. P., & Kumar, K. A. (2010). Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Analytical Letters, 43(10-11), 1691-1701. Retrieved from [Link]
-
PharmaGuru. (2023, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. Retrieved from [Link]
-
Welch, G. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Hawach Scientific. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Alwsci. (2023, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Technologies. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of ofloxacin and its related impurities. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Paprikar, A. D., et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
LabRulez. (n.d.). Impurities test for Ofloxacin (EP-8.0 method). Retrieved from [Link]
-
Sravani, G., et al. (2016). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Agilent Technologies. (2022, August 16). Tips to Help Maximize Resolution. Retrieved from [Link]
-
Rao, G. S., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of ofloxacin tablet sample under oxidation degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of ofloxacin and its related impurities. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ofloxacin. Retrieved from [Link]
-
Paprikar, A. D., et al. (2010). Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research Journal of Pharmacy and Technology, 3(4). Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Ofloxacin. Retrieved from [Link]
-
Rey-Giménez, R., et al. (2003). HPLC separation and quantification of ofloxacin enantiomers in rabbit plasma. Application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 809-815. Retrieved from [Link]
-
SynZeal. (n.d.). Ofloxacin EP Impurity A. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Ofloxacin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ofloxacin-impurities. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Ofloxacin EP Impurity E. Retrieved from [Link]
-
Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Retrieved from [Link]
-
SynZeal. (n.d.). Ofloxacin Impurities. Retrieved from [Link]
-
Rosales-Conrado, N., et al. (2010). Enantiomeric Separation of Ofloxacin by Nano-Liquid Chromatography Using a Sulfated-β-Cyclodextrin as a Chiral Selector in the Mobile Phase. Current Analytical Chemistry, 6(3), 209-216. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Ofloxacin Tablets. Retrieved from [Link]
-
Starek, M., & Krzek, J. (2011). Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Acta Poloniae Pharmaceutica, 68(4), 495-501. Retrieved from [Link]
Sources
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- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
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co-elution problems with Ofloxacin N-oxide in chromatography
Navigating Co-elution Challenges with Ofloxacin N-oxide in Chromatography
Welcome to the technical support center for advanced chromatographic analysis. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the separation of Ofloxacin and its critical degradation product and metabolite, this compound. Co-elution of these compounds is a common yet solvable challenge in pharmaceutical analysis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its separation from Ofloxacin critical?
This compound is a primary metabolite of Ofloxacin and a known degradation product that can form during oxidative stress conditions.[1][2][3] Regulatory guidelines, such as those from the ICH, mandate that pharmaceutical products be monitored for impurities and degradation products to ensure safety and efficacy. Accurate quantification of this compound is essential to assess the stability of Ofloxacin in drug formulations and to understand its metabolic profile. Co-elution leads to inaccurate quantification of both the active pharmaceutical ingredient (API) and its impurity, compromising quality control and regulatory compliance.
Q2: What are the primary chemical properties that make separating this compound from Ofloxacin difficult?
The primary challenge stems from the significant difference in polarity between the two molecules. This compound is considerably more polar than its parent compound, Ofloxacin.[4][5][6] In standard reversed-phase (RP) chromatography, which separates compounds based on hydrophobicity, the highly polar N-oxide has very weak interaction with the non-polar stationary phase (like C18). This results in poor retention, often causing it to elute very early in the chromatogram, close to the solvent front (void volume), and potentially co-eluting with the more retained Ofloxacin peak, especially under fast gradient conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Polarity Impact |
| Ofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | Standard N-methylpiperazinyl group | Moderately polar/hydrophobic |
| This compound | C₁₈H₂₀FN₃O₅ | 377.37 | Oxidized N-methylpiperazinyl group (N-oxide) | Significantly more polar/hydrophilic |
Q3: What are the most common chromatographic modes used to attempt this separation?
The most common starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , typically with a C18 column, due to its versatility and widespread use in pharmaceutical analysis.[1][7][8] However, due to the polarity issues mentioned, alternative modes are often required for robust separation. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds and uses a polar stationary phase with a high-organic mobile phase to achieve retention.[9][10][11][12][13]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering multiple interaction mechanisms to improve the retention and selectivity of polar and charged analytes like Ofloxacin and its N-oxide.[14][15][16][17]
Troubleshooting Guide: Resolving Co-elution and Poor Peak Shape
This section addresses specific experimental problems in a question-and-answer format.
Problem: My this compound peak is completely co-eluting with the Ofloxacin peak in my C18 RP-HPLC method. Where do I start?
This is a classic selectivity issue. The first and most impactful parameter to adjust is the mobile phase pH .
-
Causality Explained: Ofloxacin contains both a carboxylic acid group and a basic piperazinyl group, making its charge state highly dependent on pH.[18] The N-oxide is also ionizable. By adjusting the pH, you alter the ionization state of both molecules, which changes their interaction with the stationary phase and, critically, their relative hydrophobicity. Operating at a low pH (e.g., 2.5-3.5) using a buffer like potassium dihydrogen phosphate or an additive like formic or phosphoric acid is a common strategy.[1][8][19] At low pH, the basic piperazinyl nitrogen is protonated, which can influence retention. More importantly, it ensures that the acidic silanol groups on the silica stationary phase are not ionized, which prevents secondary interactions that cause peak tailing.[20][21][22][23]
Step-by-Step Solution:
-
Establish a Buffered Mobile Phase: If not already using one, introduce a buffer. For MS compatibility, use volatile additives like 0.1% formic acid. For UV detection, a 10-20 mM phosphate buffer is effective.[1][19]
-
Systematically Adjust pH: Modify the aqueous mobile phase pH in small increments (e.g., from a starting point of 3.5 down to 3.0, then 2.5).
-
Analyze the Effect: Observe the retention times of both peaks. A change in pH should alter the selectivity and begin to resolve the two compounds.
Problem: I am seeing significant peak tailing or asymmetry for my Ofloxacin peak, which is complicating integration.
Peak tailing for basic compounds like Ofloxacin is a textbook example of secondary interactions with the stationary phase.
-
Causality Explained: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values (above ~3.5), these silanols can become deprotonated (Si-O⁻) and act as strong retention sites for basic analytes like the protonated piperazinyl group on Ofloxacin.[20][21][24] This strong, non-hydrophobic interaction leads to a "tail" as the analyte molecules are slowly released from these active sites.
Step-by-Step Solution:
-
Lower the Mobile Phase pH: As mentioned above, operating at a pH < 3.0 will protonate the silanol groups, minimizing these unwanted ionic interactions.[22][23]
-
Use a Modern, End-Capped Column: Select a high-purity silica column that is thoroughly end-capped. End-capping chemically converts most of the residual silanols into less reactive species, drastically reducing peak tailing for basic compounds.[20]
-
Increase Buffer Concentration (for UV methods): Increasing the ionic strength of the mobile phase (e.g., using a phosphate buffer concentration of 25-50 mM) can help shield the analyte from the silanol groups, improving peak shape.[22] Note: This is not recommended for MS detectors.
-
Add a Competing Base (Use with Caution): In some older methods, a small amount of an amine like triethylamine (TEA) was added to the mobile phase. The TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte. However, this can shorten column lifetime and suppress MS signals.
Problem: I have achieved partial separation, but the resolution between Ofloxacin and this compound is poor (Resolution < 1.5). How can I improve it?
Improving resolution requires optimizing for higher efficiency or increasing selectivity.
-
Causality Explained: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). Once you have initial separation (selectivity > 1), you can fine-tune these other parameters. Reducing the organic solvent strength (e.g., acetonitrile or methanol) will increase the retention factor for both compounds, giving the column more time to separate them. Using a longer column or one with smaller particles increases efficiency, leading to narrower peaks and better resolution.
Step-by-Step Solution:
-
Optimize the Organic Solvent Gradient: If using a gradient, make it shallower (i.e., decrease the rate of %B change per minute) in the region where the compounds elute. This increases the effective difference in their migration, boosting resolution.
-
Reduce Organic Solvent Strength (Isocratic): If your method is isocratic, slightly decrease the percentage of the organic solvent. This will increase retention times and should improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.
-
Decrease Column Temperature: Lowering the column temperature can sometimes increase selectivity, but the effect is compound-dependent. Test temperatures between 25°C and 40°C.
Problem: My this compound peak has very low retention and elutes in or near the solvent front (void volume). How can I retain it better on my column?
This is the most common problem in RP-HPLC for this specific analyte and indicates that the interaction between the highly polar N-oxide and the non-polar C18 stationary phase is insufficient.
-
Causality Explained: The fundamental principle of reversed-phase chromatography is "like dissolves like." A non-polar stationary phase retains non-polar analytes. This compound is too polar for effective retention under many standard RP conditions.
Step-by-Step Solution:
-
Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic modifier (e.g., 5% acetonitrile) to maximize retention. Ensure you are using a column designed for use in highly aqueous conditions to prevent "hydrophobic collapse."
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups embedded within the alkyl chains or on the end-capping reagent. This makes the stationary phase more compatible with polar analytes and helps retain them more effectively, even with highly aqueous mobile phases.
-
Consider an Alternative Chromatographic Mode: If the above steps fail, it is a strong indication that RP-HPLC is not the optimal mode. The most logical next step is to switch to HILIC . In HILIC, a polar stationary phase (like amide or diol) is used with a mobile phase high in organic content (e.g., >80% acetonitrile). The polar this compound will partition into the water-enriched layer on the surface of the stationary phase and be well-retained.[10][12][13]
Advanced Separation Strategies: HILIC and Mixed-Mode Chromatography
When standard RP-HPLC methods are insufficient, HILIC or Mixed-Mode Chromatography (MMC) provide powerful alternatives.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the go-to technique for retaining very polar compounds that are unretained in reversed-phase.[9][11] Retention in HILIC is driven by the partitioning of the polar analyte between a high-organic mobile phase and a stagnant, water-enriched layer on the polar stationary phase surface.[10] This results in strong retention for this compound.
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., anion or cation) functionalities.[14][16] This allows for multiple, tunable interactions. For example, a mixed-mode column could retain Ofloxacin via hydrophobic interactions while simultaneously retaining the protonated N-oxide via cation exchange, providing unique and powerful selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[14][15]
Visualizing the Problem and Solution
Troubleshooting Workflow Diagram This diagram outlines a logical decision-making process for addressing co-elution issues.
Caption: A logical workflow for troubleshooting this compound co-elution.
Analyte-Stationary Phase Interaction Diagram This diagram illustrates the chemical interactions at the heart of the separation challenge.
Caption: Key molecular interactions on a C18 column.
Experimental Protocols
Protocol 1: Starting RP-HPLC Method for Ofloxacin and Degradation Products
This method is a robust starting point for achieving separation based on established literature.[1][7][8]
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 294 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: this compound will elute first, followed by Ofloxacin.
Protocol 2: HILIC Method for Enhanced Retention of this compound
This protocol is designed for cases where this compound is unretained in reversed-phase.
-
Column: HILIC (Amide or Zwitterionic phase), 150 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 95% A
-
2-10 min: 95% to 70% A
-
10-12 min: 70% A
-
12-13 min: 70% to 95% A
-
13-18 min: 95% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 294 nm or MS detection.
-
Injection Volume: 5 µL.
-
Expected Elution Order: Ofloxacin will elute first, followed by the more retained this compound.
References
-
Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. Journal of Chromatography A. [Link]
-
HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. [Link]
-
Stress degradation monitoring of Ofloxacin by HPTLC and Bioautography. Research & Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Retaining and Separating Polar Acidic Compounds. Waters Corporation. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. SpringerLink. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science. [Link]
-
This compound. PubChem. [Link]
-
Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analyst (RSC Publishing). [Link]
-
This compound, (R)-. PubChem. [Link]
-
Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. [Link]
-
Chromatogram of ofloxacin tablet sample under oxidation degradation,... ResearchGate. [Link]
-
Perspective Chapter: Mixed-Mode Chromatography. Researcher.Life. [Link]
-
Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. ResearchGate. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Structures of ofloxacin enantiomers. ResearchGate. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Hydrophilic interaction chromatography-electrospray mass spectrometry analysis of polar compounds for natural product drug discovery. PubMed. [Link]
-
Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Liquid chromatography coupled to tandem and high resolution mass spectrometry for the characterisation of ofloxacin transformation products. ScienceDirect. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
HPLC Method for Analysis of Ofloxacin. SIELC Technologies. [Link]
-
Enantioselective separation of ofloxacin enantiomers by chiral ligand exchange. ResearchGate. [Link]
-
Enantioselective degradation of ofloxacin and levofloxacin by the bacterial strains Labrys portucalensis F11 and Rhodococcus sp. FP1. PubMed. [Link]
-
A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. Dove Press. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
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Ofloxacin. Wikipedia. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF OFLOXACIN AND ORNIDAZOLE IN TABLET DOSAGE FORM BY RP-HPLC. International Journal of Pharma Sciences and Research. [Link]
-
A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Applied Pharmaceutical Science. [Link]
-
A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
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Navigating Matrix Effects in Bioanalytical Assays for Ofloxacin N-oxide: A Technical Support Guide
Welcome to the technical support center for bioanalytical assays of Ofloxacin N-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in the accurate quantification of this metabolite in biological samples. Here, we delve into the causes, troubleshooting, and mitigation strategies to ensure the integrity and reliability of your experimental data.
Understanding the Challenge: Matrix Effects in this compound Analysis
This compound is a key metabolite of the broad-spectrum fluoroquinolone antibiotic, ofloxacin. Accurate measurement of its concentration in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of these biological samples can significantly impact the analytical results, a phenomenon broadly termed "matrix effects."
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample.[1][2][3] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the assay.[1][4] Common sources of matrix effects in plasma include phospholipids, proteins, and salts.[2][5]
The chemical properties of this compound, particularly its polarity and potential for interactions with matrix components, make it susceptible to these effects, especially in widely used LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods.[1][6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bioanalysis of this compound, providing insights into their causes and actionable solutions.
Frequently Asked Questions (FAQs):
-
Q1: My this compound signal is significantly lower in plasma samples compared to the neat standard solution. What could be the cause?
-
A1: This is a classic sign of ion suppression .[4] Co-eluting endogenous components from the plasma, such as phospholipids or salts, are likely competing with this compound for ionization in the mass spectrometer source.[1][2] This reduces the number of analyte ions that reach the detector, leading to a suppressed signal.
-
-
Q2: I'm observing high variability in my quality control (QC) samples across different batches of plasma. Why is this happening?
-
A2: High variability between different biological matrix lots can be attributed to differential matrix effects . The composition of plasma can vary between individuals, leading to inconsistent levels of interfering substances.[7] Regulatory guidelines, such as those from the FDA, mandate the evaluation of matrix effects using at least six different sources of the biological matrix to ensure method robustness.[7]
-
-
Q3: My assay shows good recovery, but the accuracy and precision are poor. What's the disconnect?
-
A3: It's crucial to distinguish between recovery and matrix effect . Recovery refers to the efficiency of the extraction process, while the matrix effect pertains to the influence of co-eluting substances on ionization.[8] An efficient extraction (high recovery) can still be followed by significant ion suppression or enhancement, leading to inaccurate and imprecise results. The FDA guidance provides a clear definition of recovery that excludes the influence of matrix effects.[8]
-
-
Q4: Can the internal standard compensate for all matrix effects?
-
A4: The choice of internal standard (IS) is critical. A stable isotope-labeled (SIL) internal standard , such as (S)-Ofloxacin-d3, is the gold standard.[6][9] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, effectively compensating for these variations.[5][9] Structural analogs, while sometimes used, may have different elution times and ionization efficiencies, leading to incomplete compensation for matrix effects.[9]
-
Proactive Strategies for Mitigation and Prevention
A robust bioanalytical method for this compound anticipates and mitigates matrix effects from the outset. Here are key strategies to implement during method development and validation.
Advanced Sample Preparation Techniques
The goal of sample preparation is to remove as many interfering components as possible while efficiently extracting the analyte of interest.
| Technique | Principle | Pros for this compound | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[6][9] | Simple, fast, and high-throughput.[6] | Often results in "dirtier" extracts, leading to a higher likelihood of matrix effects from phospholipids and other soluble components.[4] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT by selectively extracting the analyte into the organic phase. | More time-consuming and requires optimization of solvent systems. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Offers the cleanest extracts by effectively removing phospholipids and other interfering substances.[4] Highly selective and can concentrate the analyte. | More complex method development and can be more expensive. |
Recommendation: For assays requiring high sensitivity and accuracy for this compound, Solid-Phase Extraction (SPE) is often the preferred method to minimize matrix effects.
Chromatographic Optimization
Strategic adjustments to the liquid chromatography (LC) conditions can separate this compound from co-eluting interferences.
-
Gradient Elution: Employ a gradient elution profile that starts with a higher aqueous composition to allow polar interferences to elute early, before the this compound peak.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to achieve optimal separation. A PFP (pentafluorophenyl) column has been shown to be effective for ofloxacin analysis.[10][11]
-
Diverter Valve: Use a diverter valve to direct the initial, highly aqueous and salt-containing portion of the eluent to waste, preventing it from entering the mass spectrometer.
The Gold Standard: Stable Isotope-Labeled Internal Standards
As previously mentioned, the use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6][9]
Workflow for Assessing and Mitigating Matrix Effects:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol, adapted from Matuszewski et al., is a standard method for quantifying the extent of matrix effects.[2]
Objective: To calculate the Matrix Factor (MF) for this compound. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma (from the same six sources) before extraction at low and high QC concentrations.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
Objective: To provide a cleaner sample extract and reduce matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Human plasma
-
This compound and SIL-IS working solutions
-
Methanol, Acetonitrile
-
Ammonium hydroxide
-
Formic acid
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample (spiked with IS) with 200 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Mechanism of Ion Suppression:
Caption: Ion suppression in the ESI source.
By understanding the underlying principles of matrix effects and implementing these systematic troubleshooting and mitigation strategies, researchers can develop robust and reliable bioanalytical methods for the accurate quantification of this compound, ensuring data integrity for critical drug development decisions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][7]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link][8]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link][12]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][1]
-
Li, W., & Tse, F. L. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][2]
-
Naidoo, S., et al. (2011). An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. Journal of Chromatography B. [Link][10]
-
Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. [Link][3]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link][4]
-
Das, A., et al. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Metabolite Profiling in Drug Discovery and Development. [Link]
-
Czyrski, A., et al. (2019). The fragmentation pathways of levthis compound (M1). ResearchGate. [Link]
Sources
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- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pharmacompass.com [pharmacompass.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moh.gov.bw [moh.gov.bw]
improving peak shape for Ofloxacin N-oxide in reverse-phase HPLC
Welcome to the technical support center for optimizing the reversed-phase HPLC analysis of Ofloxacin N-oxide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak shape during method development and routine analysis. Here, we will move beyond simple procedural lists to explore the chemical principles governing the chromatography of this unique molecule, providing you with the expert insights needed to systematically troubleshoot and resolve common issues.
Frequently Asked Questions (FAQs) - Quick Solutions
Q1: My this compound peak is severely tailing. What is the most common cause and the quickest fix?
A1: The most frequent cause of peak tailing for this compound is secondary ionic interactions between the molecule's basic piperazinyl group and acidic silanol groups on the silica-based column packing.[1][2][3] The quickest way to mitigate this is to lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.[2][4][5] This protonates the silanol groups, minimizing their ability to interact with the positively charged analyte.[1][6]
Q2: I've lowered the pH, but the peak tailing persists. What should I try next?
A2: If low pH doesn't solve the problem, the issue is likely due to metal chelation.[6] Ofloxacin and its analogues are known chelators of metal ions. Trace metals in your HPLC system (e.g., from stainless steel frits, tubing, or the silica packing itself) can bind to your analyte, causing severe tailing.[6][7] The solution is to add a small amount of a chelating agent, such as 10-50 µM Ethylenediaminetetraacetic acid (EDTA), to your mobile phase.[7][8]
Q3: My peak is broad, not necessarily tailing. What could be the issue?
A3: Broad peaks often suggest that your analyte exists in more than one ionic state during its transit through the column.[9] This happens when the mobile phase pH is too close to the pKa of the analyte.[9][10] Ensure your mobile phase is well-buffered and the pH is set at least 1.5 to 2 pH units away from the analyte's pKa values to ensure a single, stable ionic form.[11][12]
Q4: My peak is fronting (looks like a shark fin). How do I fix this?
A4: Peak fronting is a classic sign of mass overload or volume overload.[2] The simplest solution is to dilute your sample and inject a smaller volume. Try reducing the sample concentration by a factor of 5 or 10 and see if the peak shape improves.
Troubleshooting Hub: A Deeper Dive
Poor peak shape is not just a cosmetic issue; it compromises resolution, reproducibility, and the accuracy of quantification.[6] Understanding the underlying chemical interactions is key to developing a robust method.
Issue 1: Peak Tailing - The Primary Challenge
Peak tailing is the most common problem observed for basic, ionizable compounds like this compound. It arises from undesirable secondary interactions between the analyte and the stationary phase.
Causality 1: Silanol Interactions
-
The Mechanism: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[13][14] At mobile phase pH values above approximately 4, these silanols deprotonate to become negatively charged (Si-O⁻).[12][15] this compound, containing a piperazinyl group, is basic and will be protonated (positively charged) at acidic to neutral pH. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary ion-exchange retention mechanism, leading to tailing peaks.[13][16]
-
The Solution: The most effective strategy is ion suppression . By operating at a low mobile phase pH (e.g., pH 2.5-3.5), the silanol groups are kept in their neutral, protonated state, eliminating the ion-exchange interaction.[2][5][6] This approach ensures a single, predictable hydrophobic retention mechanism.
Causality 2: Metal Chelation
-
The Mechanism: The quinolone structure is a powerful chelator of divalent and trivalent metal cations. Trace metal impurities can be exposed on the silica surface or leach from system components like frits and tubing.[6][7] When this compound chelates with these metal ions, it forms a complex that can interact differently with the stationary phase, leading to significant peak tailing.[17][18]
-
The Solution: Add a competitive chelating agent to the mobile phase. A low concentration of EDTA (10-50 µM) is highly effective.[7][8] The EDTA will preferentially bind to any free metal ions in the system, preventing them from interacting with your analyte.
Issue 2: Peak Broadening or Splitting
-
The Mechanism: this compound is an amphoteric molecule with multiple pKa values (related to its carboxylic acid and piperazinyl functional groups). If the mobile phase pH is set too close to one of these pKa values, the analyte will exist as a mixture of ionized and non-ionized (or differently ionized) forms.[9][11] These different forms will have different retention times, resulting in a broad or split peak.
-
The Solution: Proper pH control is critical. A robust method should use a mobile phase pH that is at least 1.5-2 units away from the analyte's pKa.[11] This ensures that over 99% of the analyte is in a single, stable ionic state. Using a suitable buffer (e.g., phosphate or formate) at an appropriate concentration (10-25 mM) is essential to maintain a consistent pH throughout the analysis and prevent peak shape distortion.[3]
Systematic Troubleshooting Workflow
When encountering poor peak shape for this compound, follow this logical workflow to diagnose and resolve the issue efficiently.
Caption: A systematic workflow for troubleshooting poor peak shape of this compound.
Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization for Tailing Reduction
-
Baseline Condition: Prepare a mobile phase of Acetonitrile and Water (e.g., 20:80 v/v).
-
Step 1 (pH Adjustment): Prepare an aqueous phase containing 0.1% v/v Formic Acid in water. Adjust the final pH to ~2.8. Prepare the mobile phase using this aqueous portion and Acetonitrile (e.g., 20:80 v/v).
-
Step 2 (Chelator Addition): If tailing persists, prepare a 1 mM stock solution of EDTA disodium salt in water. Add the appropriate volume to the aqueous portion of your mobile phase (from Step 1) to achieve a final concentration of 20 µM EDTA.
-
Analysis: Equilibrate the column with each mobile phase for at least 15 column volumes. Inject the this compound standard and compare the peak asymmetry.
Data Summary: Recommended Starting Conditions
For robust analysis of this compound, consider the following starting parameters, which are designed to proactively prevent common peak shape issues.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 or C8 (Type B Silica), ≤ 3.5 µm | Minimizes available silanol groups for secondary interactions.[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Ensures a low pH (~2.5-3.5) to suppress silanol ionization.[2][6] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase. |
| pH Control | Maintain pH between 2.5 and 3.5 | Keeps analyte and silanols in a consistent, protonated state.[6][12] |
| Additive | 10-50 µM EDTA in Mobile Phase A | Acts as a sacrificial chelator to prevent metal-analyte interactions.[7][8] |
| Temperature | 30-40 °C | Improves mass transfer and can slightly reduce peak tailing. |
| Sample Diluent | Mobile Phase or a weaker solvent (e.g., higher aqueous %) | Prevents peak distortion caused by injecting a solvent stronger than the mobile phase.[4] |
By applying these principles and systematically working through the troubleshooting guide, you can effectively diagnose the root cause of poor peak shape for this compound and develop a robust, reliable, and reproducible HPLC method.
References
-
Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. (n.d.). Cogent HPLC Columns. Retrieved January 12, 2026, from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. Retrieved January 12, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach Scientific. Retrieved January 12, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved January 12, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved January 12, 2026, from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved January 12, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 12, 2026, from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved January 12, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
- Kazakevich, Y. & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved January 12, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC North America. Retrieved January 12, 2026, from [Link]
-
Reverse phase - HPLC method for the analysis of ofloxacin in pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Gritti, F., & Guiochon, G. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
-
HPLC Method for Analysis of Ofloxacin. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 12, 2026, from [Link]
-
HPLC chromatogram of ofloxacin and its related impurities. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC North America. Retrieved January 12, 2026, from [Link]
-
USP Monographs: Ofloxacin. (n.d.). USP-NF. Retrieved January 12, 2026, from [Link]
-
Chemical structure of Ofloxacin Related compound A. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Reverse Phase High Performance Liquid Chromatography Method for Quantification of Ofloxacin in Tablets. (2007). Indian Journal of Pharmaceutical Sciences, 69(2), 309.
-
USP Monographs: Ofloxacin. (n.d.). USP-NF. Retrieved January 12, 2026, from [Link]
- Development of a Robust RP-HPLC Method for the Analysis of Ofloxacin and Nitazoxanide in Fixed-Dose Combination Products. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(10).
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019).
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019). PubMed. Retrieved January 12, 2026, from [Link]
-
This compound, (R)-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- RP-HPLC Method Development and Validation for the Simultaneous Estimation of Ofloxacin and Tinidazole in Tablets. (n.d.). International Journal of ChemTech Research, 2(1), 77-81.
-
Ofloxacin Tablets. (n.d.). USP-NF. Retrieved January 12, 2026, from [Link]
Sources
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- 2. labcompare.com [labcompare.com]
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- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. | ChromaNik Technologies [chromanik.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression for Ofloxacin N-oxide in mass spectrometry
A-Level Guide for Researchers on Minimizing Ion Suppression in Mass Spectrometry
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Ofloxacin N-oxide. Here, we will address common issues related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analyses, providing in-depth, experience-based solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound signal is unexpectedly low and variable. Is ion suppression the cause, and why is this compound particularly susceptible?
Answer: It is highly likely that ion suppression is the root cause of your signal variability and low intensity. This compound, a primary metabolite of the antibiotic Ofloxacin, possesses physicochemical properties that make it prone to this phenomenon.[1][2][3]
Expert Explanation: this compound is a polar, ionizable molecule.[2][4] In electrospray ionization (ESI), the most common ionization technique for such compounds, analytes must compete for charge and access to the droplet surface to be efficiently ionized and detected by the mass spectrometer.[5] When your sample contains high concentrations of other co-eluting compounds (the "matrix"), such as salts, phospholipids from plasma, or formulation excipients, these matrix components can outcompete your analyte for ionization, leading to a suppressed signal.[6][7][8] This is known as the "matrix effect."[9][10][11] this compound's polarity means it often elutes early in typical reversed-phase chromatography, a region frequently crowded with other polar matrix components, exacerbating the problem.
To confirm ion suppression, a post-column infusion experiment is the definitive diagnostic tool.[7][12] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column but before the MS source, while injecting a blank matrix sample. A drop in the constant signal at specific retention times indicates where co-eluting matrix components are causing suppression.[7]
Q2: What is the most effective first step in my experimental workflow to reduce ion suppression?
Answer: The most impactful step is to implement a rigorous and optimized sample preparation protocol. The goal is to remove as many interfering matrix components as possible before the sample is ever introduced to the LC-MS system.[6][8][9][13] Simple "dilute-and-shoot" or protein precipitation methods are often insufficient for complex matrices like plasma.[14][15]
Expert Explanation: There are several effective sample cleanup techniques, with the choice depending on your specific matrix and analytical goals.
-
Solid-Phase Extraction (SPE): This is often the gold standard for bioanalytical sample cleanup.[6][8] By using a sorbent that selectively retains this compound while allowing matrix components to be washed away, you can achieve a much cleaner extract. For a polar compound like this compound, a mixed-mode or polymeric SPE cartridge can provide excellent cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful optimization of solvents and pH to ensure efficient partitioning of your analyte away from interferences.[6]
-
Protein Precipitation (PPT): While fast and simple, PPT (e.g., with acetonitrile or methanol) is a cruder technique.[15] It removes proteins but leaves behind many other matrix components like salts and phospholipids, which are major contributors to ion suppression.[16] It is generally recommended only for cleaner sample types or when SPE/LLE is not feasible.
| Technique | Pros | Cons | Best For |
| Solid-Phase Extraction (SPE) | High selectivity, excellent removal of interferences, potential for concentration.[6][8] | More method development required, higher cost per sample. | Complex matrices (plasma, urine, tissue), achieving lowest detection limits. |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and some phospholipids, relatively inexpensive. | Can be labor-intensive, requires solvent optimization, potential for emulsions. | Removing highly polar or non-polar interferences. |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[15] | Non-selective, leaves significant matrix components (phospholipids, salts).[16] | Screening assays, less complex matrices, when speed is critical. |
Q3: How can I optimize my chromatography to separate this compound from interfering matrix components?
Answer: Chromatographic separation is your second line of defense. The goal is to ensure that even if interfering compounds remain after sample prep, they do not elute at the same time as your analyte.[8][9][17] For a polar compound like this compound, which is poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[18][19][20]
Expert Explanation:
-
HILIC Chromatography: HILIC utilizes a polar stationary phase (like amide or zwitterionic phases) with a high organic mobile phase.[19][21] This environment is ideal for retaining and separating very polar compounds that would otherwise elute in the void volume of a reversed-phase column.[18][20] This shifts your analyte away from the early-eluting, highly polar matrix components that cause suppression.[20]
-
Reversed-Phase (RP) Chromatography: If you must use RP-LC, consider using a column with an embedded polar group to improve retention of polar analytes. Also, carefully optimize your gradient. A shallower gradient can increase the separation between your analyte and nearby interferences.
-
Mobile Phase Modifiers: Use volatile mobile phase modifiers like formic acid or ammonium formate, which are highly compatible with mass spectrometry.[9][14] Avoid non-volatile buffers like phosphate, as they will contaminate the MS source and cause severe signal suppression.[19] Keep the concentration of any additive as low as possible to minimize its own potential for suppression.[9]
Q4: Can I just change my mass spectrometer settings to fix this?
Answer: While optimizing MS source parameters is important, it is generally not a complete solution for significant matrix effects.[6] It should be done in conjunction with, not as a replacement for, good sample preparation and chromatography.
Expert Explanation: The ionization process in the ESI source is a delicate balance. You can adjust parameters to improve efficiency, but you cannot force an analyte to ionize if a co-eluting suppressor is overwhelming the system.
-
Reduce Flow Rate: Lowering the LC flow rate (e.g., to <250 µL/min) can reduce ion suppression.[5][9] Smaller initial droplets are formed, which evaporate more efficiently and can be more tolerant of non-volatile matrix components.[5][9]
-
Optimize Gas Flows and Temperatures: Nebulizing gas helps form the aerosol, while drying gas helps evaporate the solvent.[14] Optimizing these (along with source temperature) ensures efficient desolvation, which is critical for releasing gas-phase ions.
-
Change Ionization Polarity: If possible, try switching from positive to negative ionization mode (or vice-versa).[9][17] Fewer compounds are typically ionized in negative mode, so the specific interference might not ionize, thus eliminating the suppression.[17] However, your analyte must also ionize efficiently in the chosen mode.
Q5: How do I ensure accurate quantification even if some ion suppression remains?
Answer: The best practice for ensuring accuracy in the presence of matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) and matrix-matched calibration standards.[7][8][22]
Expert Explanation: A SIL-IS is an ideal internal standard because it is chemically identical to the analyte, meaning it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[8][23] When you calculate the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by suppression is canceled out, leading to precise and accurate results.[8]
Additionally, preparing your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma) helps to normalize the response between your standards and your samples, further compensating for systematic matrix effects.[6]
Part 2: Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general workflow for cleaning up plasma samples. Note: This is a starting point and must be optimized for your specific application and SPE product.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a suitable mixed-mode or polymeric SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the entire pre-treated supernatant onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady drip rate (approx. 1 mL/min).
-
-
Washing (Interference Elution):
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of a second, stronger organic wash (e.g., 20% acetonitrile in water) if needed to remove less polar interferences.
-
-
Analyte Elution:
-
Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile/5% water with 0.1% formic acid for HILIC analysis).
-
Vortex to mix, and transfer to an autosampler vial for LC-MS analysis.
-
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]
-
Theodoridis, G., Gika, H. G., & Wilson, I. D. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Patti, G. J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]
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Owaid, M. N., et al. (2020). DEVELOPMENT OF DISPERSIVE MICRO-SOLID PHASE EXTRACTION FOR THE ANALYSIS OF OFLOXACIN AND SPARFLOXACIN IN HUMAN PLASMA. Malaysian Journal of Analytical Sciences. Available at: [Link]
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ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 29986034, this compound, (R)-. Available at: [Link]
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Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. Available at: [Link]
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YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Available at: [Link]
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PharmaCompass.com. Ofloxacin | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10362217, this compound. Available at: [Link]
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Sciex. (2025). Understanding sensitivity in electrospray ionization - Episode 14 | Introduction to LC-M/MS. Available at: [Link]
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Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]
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Wikipedia. Ion suppression (mass spectrometry). Available at: [Link]
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ResearchGate. (2020). (PDF) Development of Dispersive Micro-Solid Phase Extraction for the Analysis of Ofloxacin and Sparfloxacin in Human Plasma. Available at: [Link]
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Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
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IROA Technologies. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
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Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Available at: [Link]
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Technical Support Center: Ofloxacin N-oxide Carryover in LC-MS Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the carryover of Ofloxacin N-oxide in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As Senior Application Scientists, we understand the critical importance of data integrity and have developed this resource based on extensive field experience and established scientific principles.
Understanding the Challenge: The "Stickiness" of this compound
This compound, a metabolite of the fluoroquinolone antibiotic Ofloxacin, presents a common and often frustrating challenge in quantitative LC-MS bioanalysis: carryover.[1][2] Carryover, the appearance of an analyte in a sample from a preceding injection, can lead to inaccurate quantification, false positives, and compromise the integrity of entire study datasets.[1][3][4]
The physicochemical properties of this compound contribute to its "sticky" behavior.[1][2] Its structure contains a carboxylic acid, a piperazinyl group, and an N-oxide moiety, making it susceptible to a range of interactions within the LC system, including:[5][6][7][8]
-
Ionic Interactions: The carboxylic acid and piperazinyl groups can interact with charged sites on metal surfaces (e.g., stainless steel tubing, frits) and residual silanols on the column stationary phase.
-
Chelation: Fluoroquinolones are known to chelate with metal ions, leading to strong adsorption onto the metallic components of the LC system.[8]
-
Hydrogen Bonding: The various nitrogen and oxygen atoms in the molecule can participate in hydrogen bonding with surfaces.
-
Hydrophobic Interactions: Although polar, the molecule has nonpolar regions that can interact with the hydrophobic stationary phase.
These interactions can occur at multiple points throughout the LC flow path, from the autosampler needle and injection valve to the analytical column itself.[4][9]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and provide a logical, step-by-step approach to diagnosing and mitigating this compound carryover.
Q1: How can I confirm that what I'm seeing is carryover and not contamination of my mobile phase or blank solution?
A1: This is the crucial first step in troubleshooting. A strategic injection sequence is the most effective way to differentiate between carryover and contamination.[10]
Diagnostic Protocol:
-
Inject a "Pre-Blank" (a blank solution run before any standards). This should be clean.
-
Inject a high-concentration standard of this compound.
-
Immediately inject a series of at least three consecutive "Post-Blanks."
Interpreting the Results:
-
Carryover: You will observe the largest this compound peak in the first Post-Blank, with the peak area decreasing in subsequent blank injections.[8][10]
-
Contamination: A consistent, reproducible peak will appear in all blanks (including the Pre-Blank), indicating a contaminated solvent, mobile phase, or blank solution.[10]
Q2: My needle wash seems ineffective. What are the best practices for optimizing it to combat this compound carryover?
A2: The autosampler needle and injection port are primary sources of carryover.[4][9] An aggressive and optimized needle wash is your first line of defense.
Key Optimization Strategies:
-
Increase Organic Strength: The wash solvent must be strong enough to effectively solubilize this compound. Acetonitrile-based washes often outperform methanol-based ones for this purpose.[3]
-
Acidify the Wash: Adding a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) to the wash solvent can disrupt ionic interactions by protonating the carboxylic acid group, making the analyte less likely to adhere to negatively charged surfaces.[8][11]
-
Consider a "Dip and Wash" Approach: If your system allows, use both an internal and external needle wash. The external wash cleans the outside of the needle, while the internal wash flushes the needle's interior.
-
Increase Wash Volume and Duration: Extend the duration and increase the volume of the wash cycle in your instrument method to ensure a thorough cleaning.[3]
Recommended Starting Wash Solutions:
| Wash Solution Composition | Relative Strength | Rationale |
| 90:10 Acetonitrile/Water + 0.1% Formic Acid | High | Strong organic solvent with acid to disrupt ionic interactions. A good starting point. |
| 90:10 Methanol/Water + 0.1% Formic Acid | High | Similar to the acetonitrile mixture, methanol is a strong solvent for ofloxacin.[8] |
| 50:50 Isopropanol/Acetonitrile + 0.1% Formic Acid | Very High | Isopropanol is a very strong organic solvent that can be effective for particularly stubborn carryover.[8] |
| 1% Formic Acid in Water | Moderate | The acidic solution can help to disrupt ionic interactions but may be less effective at removing adsorbed analyte due to lower organic strength.[8] |
Q3: I've optimized my needle wash, but carryover persists. What's the next logical step?
A3: If the needle wash isn't sufficient, the carryover is likely originating from other components in the flow path, most commonly the analytical column.[4][9]
Systematic Isolation Workflow:
The following workflow helps to systematically pinpoint the source of the carryover.
Caption: Systematic workflow for diagnosing this compound carryover.
To Bypass the Column:
-
Disconnect the tubing from the inlet of your analytical column.
-
Use a zero-dead-volume union to connect this tubing directly to the tubing leading to your mass spectrometer's ion source.
-
Run your high-concentration standard followed by a blank. If carryover is still observed, the source is in the autosampler or connecting tubing. If the carryover disappears, the column is the primary culprit.[10]
Q4: The column appears to be the source of carryover. What are effective column cleaning and conditioning strategies?
A4: Column carryover occurs when this compound strongly adsorbs to the stationary phase or column hardware and is slowly released in subsequent runs.[4][9]
Recommended Column Wash Protocol:
This protocol should be performed with the column disconnected from the mass spectrometer to prevent contamination of the ion source.[12]
-
Initial Flush: Flush the column with your mobile phase, but without any buffers (e.g., if your mobile phase is 80:20 water/acetonitrile with formic acid, flush with 80:20 water/acetonitrile). This removes precipitated salts.
-
Strong Organic Wash: Flush the column with 10-20 column volumes of a strong, acidified organic solvent. A solution of 95% acetonitrile with 0.5% formic acid is a good choice.
-
Intermediate Polarity Wash: Flush with 10-20 column volumes of isopropanol. This can help remove strongly adsorbed, less polar contaminants.
-
Aqueous Wash: Flush with 10-20 column volumes of high-purity water to remove any residual polar contaminants.
-
Re-equilibration: Before reconnecting to the MS, thoroughly re-equilibrate the column with your initial mobile phase conditions until the pressure and baseline are stable.[13]
Preventative Measures:
-
Dedicated Column: If you frequently analyze this compound at high concentrations, dedicating a column solely for this analysis can prevent cross-contamination to other assays.[8]
-
Guard Column: Using a guard column can trap some of the strongly retained compounds, and it is more cost-effective to replace a guard column than an analytical column.[2][4]
Q5: Can mobile phase composition influence carryover?
A5: Absolutely. The mobile phase plays a critical role in analyte retention and elution.[11][14]
-
Mobile Phase pH: The pH of your mobile phase affects the ionization state of this compound.[15] At a pH well below its pKa, the carboxylic acid group will be protonated, reducing ionic interactions with the stationary phase. Conversely, at a higher pH, the molecule will be more polar and may have a lower affinity for the reversed-phase column, but could still interact with hardware.
-
Mobile Phase Additives:
-
Acids: As mentioned, acids like formic or acetic acid are standard in reversed-phase LC-MS and help to improve peak shape and reduce unwanted ionic interactions.[11]
-
Chelating Agents: For compounds known to interact with metals, adding a weak chelating agent like EDTA to the mobile phase can sometimes passivate active sites in the flow path, though this must be done with caution and checked for compatibility with your MS system.[11]
-
-
Gradient Elution: Ensure your gradient program includes a high-organic "wash" step at the end of each run to elute strongly retained compounds from the column.[13] Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[16]
Regulatory Context
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to demonstrate their reliability.[17] This validation includes an assessment of carryover.[17][18] Typically, the carryover in a blank sample following the highest concentration standard should not be greater than 20% of the response of the lower limit of quantitation (LLOQ). Effectively addressing carryover is therefore not just a matter of good science, but a regulatory necessity.
References
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What Is Carryover In LC-MS And How Do You Prevent It? - Chemistry For Everyone. (n.d.). Retrieved January 11, 2026, from [Link]
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How HPLC-MS Prevents Carryover In Sticky Analyte Methods? - Patsnap Eureka. (2024, September 19). Retrieved January 11, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 11, 2026, from [Link]
-
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.). LabRulez LCMS. Retrieved January 11, 2026, from [Link]
-
Mitulovic, G., & Mechtler, K. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. [Link]
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ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]
-
Critical strategies to pinpoint carryover problems in liquid chromatography-mass spectrometry: A systematic direction for their origin identification and mitigation. (2020). Journal of Separation Science. Retrieved January 11, 2026, from [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024, May 6). ZefSci. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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This compound, (R)-. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved January 11, 2026, from [Link]
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Technical Report Troubleshooting carry-over in LC-MS analysis of biomolecules; the case of Neuropeptide Y. (2019). J-Stage. Retrieved January 11, 2026, from [Link]
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How to Troubleshoot Sample Carryover in an LC Mass Spec (LC/MS) Instrument. (2021, March 1). YouTube. Retrieved January 11, 2026, from [Link]
-
Unger, S., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Retrieved January 11, 2026, from [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved January 11, 2026, from [Link]
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This compound Hydrochloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Schauperl, M., et al. (2016). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects. Journal of Chromatography A. Retrieved January 11, 2026, from [Link]
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Controlling Contamination in LC/MS Systems. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]
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Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (2012). Bioanalysis. Retrieved January 11, 2026, from [Link]
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Column Cleaning and Storage. (n.d.). GL Sciences. Retrieved January 11, 2026, from [Link]
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved January 11, 2026, from [Link]
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MS VISION TECH TIPPS SERIES PART IV — HOW TO CLEAN YOUR LC COLUMNS. (n.d.). MS Vision. Retrieved January 11, 2026, from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2024, June 6). Phenomenex. Retrieved January 11, 2026, from [Link]
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Improved LC–MS Performance — A Three-Step Method for Minimizing Background Signals and Increasing Ionization Efficiency. (n.d.). LCGC International. Retrieved January 11, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. Retrieved January 11, 2026, from [Link]
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The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved January 11, 2026, from [Link]
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A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). Journal of Chromatographic Science. Retrieved January 11, 2026, from [Link]
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An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma. (2011). Journal of Chromatography B. Retrieved January 11, 2026, from [Link]
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Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2012). In Recent Advances in Drug Discovery and Development. Retrieved January 11, 2026, from [Link]
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A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. (2012). Journal of Basic and Clinical Pharmacy. Retrieved January 11, 2026, from [Link]
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A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
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selection of internal standard for Ofloxacin N-oxide quantification
Welcome to the technical support center for advanced bioanalytical applications. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of Ofloxacin N-oxide. We will explore the critical selection of an internal standard (IS), providing in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it absolutely essential for the accurate quantification of this compound?
A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte—in this case, this compound—that is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before any sample processing begins.[1][2][3] Its primary role is to correct for the variability that is inherent in nearly every step of a bioanalytical workflow.
This compound, a metabolite of the fluoroquinolone antibiotic Ofloxacin, is often analyzed in complex biological matrices like plasma, urine, or tissue homogenates.[4] These matrices are notorious for causing "matrix effects," where co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[5][6][7]
The IS acts as a reliable mimic for the analyte. Any physical loss during sample preparation (e.g., protein precipitation, liquid-liquid extraction) or variability in instrument response (e.g., injection volume inconsistencies, ion source fluctuations) will theoretically affect the analyte and the IS to the same degree.[5][8] Therefore, instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the IS's peak area. This ratio remains stable and proportional to the analyte's concentration, canceling out most sources of error and dramatically improving the accuracy and precision of the results.[8]
Q2: What are the characteristics of an ideal internal standard for this compound analysis via LC-MS?
A2: The selection of an appropriate IS is one of the most critical decisions in method development.[2][9] The ideal IS for this compound should exhibit the following characteristics:
-
Structural and Physicochemical Similarity: It should behave like this compound during extraction, chromatography, and ionization. This ensures that it effectively tracks the analyte through the entire analytical process.[9]
-
Co-elution (for Stable Isotope Labeled IS): An ideal IS, particularly a stable isotope-labeled version, should co-elute with the analyte to ensure both compounds experience the exact same matrix effects at the same point in time.[10][11]
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) from the analyte so that it can be distinguished by the mass spectrometer.[10]
-
Purity and Stability: The IS must be of high purity, well-characterized, and stable throughout the sample preparation and analysis process. It should not degrade into the analyte or other interfering compounds.[10]
-
Absence in Blank Matrix: The IS must not be naturally present in the biological samples being analyzed.[12]
-
No Interference: The IS and its fragments must not interfere with the mass transitions being monitored for the analyte, and vice versa.[2]
Caption: Key selection criteria for an ideal internal standard.
Q3: What is the "gold standard" internal standard for this compound, and is it available?
A3: The universally recognized "gold standard" for LC-MS quantification is a stable isotope-labeled (SIL) internal standard of the analyte itself.[7][11][13] A SIL-IS is a synthetic version of the analyte where one or more atoms (commonly ²H, ¹³C, or ¹⁵N) have been replaced with their heavy stable isotopes.
For this compound, the ideal IS would be this compound-d₃, -d₈, or -¹³C₃, for example. Because its chemical structure is virtually identical to the analyte, it co-elutes perfectly and exhibits the same extraction recovery, ionization efficiency, and susceptibility to matrix effects.[12][14] This provides the most accurate possible correction for analytical variability.
Availability: While SIL versions of the parent drug, Ofloxacin (e.g., Ofloxacin-d₃, Ofloxacin-d₈), are commercially available and serve as excellent internal standards for Ofloxacin quantification, a commercially available, stable isotope-labeled version of this compound is not commonly listed by major suppliers.[14][15][16] This often requires researchers to consider the next best alternative: a structural analog.
Q4: Since a SIL-IS for this compound is not readily available, what are the best structural analog candidates?
A4: When a SIL-IS is unavailable, the next best choice is a carefully selected structural analog. The goal is to find a compound that mimics the behavior of this compound as closely as possible. Given the structure of this compound (a fluoroquinolone core with an N-oxide moiety on the piperazine ring), here are the top candidates, ranked by suitability:[17][18][19]
-
Other Fluoroquinolone N-oxides: If available, an N-oxide of a closely related fluoroquinolone (like Ciprthis compound or Norfloxacin N-oxide) would be the top choice. They share both the core structure and the polar N-oxide group, which heavily influences extraction and chromatography. However, these are also often not commercially available as certified standards.
-
Stable Isotope Labeled Ofloxacin: Using a commercially available SIL of the parent drug, such as Ofloxacin-d₃ or Levofloxacin-¹³C,d₃ , is a very strong option.[15][16][20]
-
Rationale: Ofloxacin-d₃ has a very similar core structure to this compound. While its polarity is slightly different due to the lack of the N-oxide, its extraction and chromatographic behavior are often close enough to provide reliable correction, especially if the chromatographic gradient is well-optimized. It is the preferred choice over other unlabeled fluoroquinolones.
-
-
Other Fluoroquinolones: Using another fluoroquinolone antibiotic like Ciprofloxacin , Norfloxacin , or Gatifloxacin is a common and acceptable practice.[21][22]
-
Rationale: These compounds share the same fundamental chemical scaffold.[21][23] Methods for the simultaneous determination of Ofloxacin and Ciprofloxacin have been successfully developed, indicating their compatibility within a single analytical run.[24][25][26] Gatifloxacin has also been successfully used as an IS for Ofloxacin analysis.[22] The choice among them may depend on which one provides the best chromatographic separation from this compound and experiences the most similar matrix effects in your specific assay.
-
| Internal Standard Candidate | Pros | Cons | Recommendation |
| This compound-dₓ | Ideal. Identical chemical behavior, co-elutes. | Not commercially available. | The theoretical best choice, but impractical. |
| Ofloxacin-d₃ | Excellent. Very high structural similarity, commercially available.[16] | Polarity differs slightly from N-oxide, may not perfectly co-elute. | The recommended primary choice. |
| Ciprofloxacin / Gatifloxacin | Good structural similarity, commercially available, proven use in similar assays.[21][22] | Different retention time and potential for differential matrix effects. | A strong and practical secondary choice. |
Q5: I've chosen a structural analog as my internal standard. How do I properly validate it to ensure my data is reliable?
A5: Validating a structural analog IS is more rigorous than for a SIL-IS because you must prove it is a suitable surrogate. This process is guided by regulatory documents, such as those from the FDA.[9][27][28] Your validation must include the following key experiments:
1. Matrix Effect Evaluation: This is the most critical test. You must demonstrate that matrix components do not affect the analyte and the IS differently.
-
Protocol:
-
Extract blank biological matrix from at least six different sources (e.g., six different lots of plasma).
-
Post-extraction, spike the analyte and the IS into these extracts at a known concentration (e.g., low and high QC levels).
-
Separately, prepare identical standards in a clean solvent (e.g., mobile phase).
-
Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = (Peak Area in Matrix) / (Peak Area in Solvent).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be ≤15%.[28] This demonstrates that the IS effectively compensates for matrix variability.[6]
2. Recovery Assessment: Ensure the extraction efficiency is consistent for both the analyte and the IS.
-
Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, high).
-
Set A: Spike analyte and IS into the matrix before extraction.
-
Set B: Spike analyte and IS into the matrix after extraction.
-
Calculate Recovery %: Recovery % = (Peak Area of Set A / Peak Area of Set B) * 100.
-
-
Acceptance Criteria: While 100% recovery is not necessary, it must be consistent and reproducible.[28] Crucially, the recovery of the IS should be comparable to the recovery of the analyte.
3. Internal Standard Response Monitoring: Throughout all validation runs and subsequent sample analysis, the absolute peak area of the IS must be monitored.
-
Rationale: A consistent IS response across all samples (calibrators, QCs, and unknowns) indicates a stable and controlled analytical process.[1]
-
Acceptance Criteria: As per FDA guidance, the IS response in unknown samples should generally be within 50% to 150% of the average IS response in the calibrators and QCs of the same run.[3][27] Drastic or trending variations in the IS response can signal problems like severe matrix effects, poor extraction, or instrument issues that require investigation.[1][13]
Caption: Workflow for validating a structural analog internal standard.
References
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). A new, simple, rapid, selective, precise and accurate isocratic reverse phase high performance liquid chromatography assay has been developed for simultaneous estimation of Ciprofloxacin Hydrochloride, Ofloxacin, Tinidazole and Ornidazole in tablet formulations.
- MedChemExpress. (n.d.). Ofloxacin-d8.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ofloxacin N-oxide Quantification
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is metabolized in the body to a minor extent, with one of its metabolites being Ofloxacin N-oxide. The accurate measurement of this metabolite is essential for a complete understanding of the drug's disposition. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound, grounded in scientific principles and regulatory standards.
The Analytical Challenge: Why Specific Quantification of this compound Matters
Ofloxacin is primarily excreted unchanged in the urine; however, a small fraction, typically less than 5%, is metabolized to desmethyl ofloxacin and this compound.[1] While these are minor metabolites, their quantification is crucial for a comprehensive pharmacokinetic profile and to assess any potential toxicological implications. The analytical challenge lies in developing a method that is not only sensitive and accurate for the parent drug but also for its metabolites, which are often present at much lower concentrations. A robust analytical method must be able to differentiate and quantify this compound in the presence of the parent drug and other potential metabolites and endogenous components in biological matrices.
Comparative Overview of Analytical Techniques
The quantification of Ofloxacin and its metabolites has been approached using various analytical techniques. The two most prominent methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV/Fluorescence | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance or fluorescence emission. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar spectral properties. | Excellent, highly specific due to the monitoring of specific mass transitions. |
| Sensitivity | Moderate to good, depending on the detector and analyte's properties. | Excellent, capable of detecting very low concentrations (ng/mL to pg/mL). |
| Sample Throughput | Moderate. | High, with rapid analysis times. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be affected by ion suppression or enhancement from matrix components. |
For the specific quantification of a minor metabolite like this compound, LC-MS/MS is generally the superior choice due to its high sensitivity and specificity, which are critical when dealing with low endogenous concentrations. However, HPLC-UV remains a viable and cost-effective alternative, particularly when high sensitivity is not the primary requirement or for in-process analysis of bulk drug stability.
In-Depth Focus: A Validated HPLC Method for this compound
A specific HPLC method for the simultaneous determination of ofloxacin, desmethyl ofloxacin, and this compound in serum has been reported, providing a solid foundation for our discussion.[2]
Experimental Protocol: HPLC-UV Method
This protocol is based on the methodology described for the analysis of ofloxacin and its metabolites in serum.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
Reagents and Materials:
-
Ofloxacin reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Human serum (drug-free)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both ofloxacin and this compound show significant absorbance.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Sample Preparation:
-
To a 1.0 mL aliquot of serum, add a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Method Validation: A Pillar of Trustworthiness
The validation of an analytical method is paramount to ensure its reliability and fitness for purpose. The validation process should adhere to the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH).
3.2.1. Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, this includes the parent drug, other metabolites, and endogenous matrix components. This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are observed at the retention time of this compound.
3.2.2. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations that are expected in the study samples.
3.2.3. Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
3.2.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
3.2.5. Stability
The stability of this compound in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sampling. This includes:
-
Freeze-Thaw Stability: Assessing the stability after multiple freeze-thaw cycles.
-
Short-Term Stability: Evaluating stability at room temperature for a period relevant to sample handling.
-
Long-Term Stability: Assessing stability at the intended storage temperature over the duration of the study.
-
Stock Solution Stability: Ensuring the stability of the reference standard solutions.
A crucial aspect of stability assessment is the forced degradation study . This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways and to ensure that the analytical method is "stability-indicating," meaning it can separate the intact analyte from its degradation products.
Performance Data (Illustrative)
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance for this compound Assay |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within acceptable limits |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| LLOQ | Signal-to-noise ratio ≥ 5 | Dependent on detector sensitivity |
| Recovery | Consistent, precise, and reproducible | > 80% |
| Stability | ≤ 15% deviation from nominal concentration | Stable under defined conditions |
The Gold Standard: LC-MS/MS for Ultimate Sensitivity and Specificity
For pharmacokinetic studies where metabolite concentrations are expected to be low, LC-MS/MS is the preferred method. Its ability to selectively monitor specific precursor-to-product ion transitions provides unparalleled specificity and sensitivity.
Experimental Workflow: LC-MS/MS
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.
Conclusion and Future Perspectives
The validation of an analytical method for the quantification of this compound is a critical step in drug development and research. While HPLC-UV offers a cost-effective and reliable approach, LC-MS/MS stands as the gold standard for bioanalytical applications requiring high sensitivity and specificity. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the metabolite and the nature of the biological matrix.
As analytical technologies continue to advance, we can anticipate the development of even more sensitive and high-throughput methods. The principles of rigorous method validation, as outlined in this guide and mandated by regulatory agencies, will remain the cornerstone of generating reliable and trustworthy data in the field of pharmaceutical sciences.
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A Comparative Toxicological Analysis of Ofloxacin and its N-oxide Metabolite: An Investigative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative toxicological analysis of the widely-used fluoroquinolone antibiotic, ofloxacin, and its primary metabolite, ofloxacin N-oxide. While the toxicological profile of ofloxacin is well-documented, the contribution of its metabolites to its adverse effects remains less clear. This document synthesizes known information and presents a detailed experimental roadmap to elucidate the comparative toxicity of the parent drug and its N-oxide derivative, thereby enabling a more thorough risk assessment.
Introduction: The Clinical Significance and Toxicological Concerns of Ofloxacin
Ofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class, historically employed against a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, leading to bacterial cell death.[1] Despite its efficacy, ofloxacin and other fluoroquinolones have been associated with a range of potentially irreversible and disabling adverse reactions, including tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects. Concerns have also been raised regarding mitochondrial toxicity, phototoxicity, hepatotoxicity, and genotoxicity.[2][3][4][5][6]
Metabolism of Ofloxacin: Formation of this compound
Ofloxacin undergoes limited metabolism in humans, with a significant portion of the administered dose being excreted unchanged.[1] The pyridobenzoxazine ring in its structure is thought to reduce the extent of metabolism.[1] However, two primary metabolites have been identified: desmethyl ofloxacin and this compound.[7] Less than 10% of an oral dose is metabolized, with this compound accounting for 1-5% of the dose.[7] While the desmethyl metabolite shows some microbiological activity, this compound is considered to have minimal antibacterial action.[7] Despite their lower concentrations compared to the parent drug, the potential for these metabolites to contribute to the overall toxicity profile of ofloxacin warrants a thorough investigation.
The metabolic conversion of ofloxacin to this compound primarily occurs in the liver. This process involves the oxidation of the nitrogen atom in the piperazine ring.
Caption: Metabolic pathway of Ofloxacin to its N-oxide and desmethyl metabolites.
Known Toxicities of Ofloxacin: A Foundation for Comparative Analysis
A robust understanding of ofloxacin's toxicity is crucial for designing a comparative study. The following sections outline key areas of concern supported by existing research.
Mitochondrial Toxicity
Several studies have implicated fluoroquinolones, including ofloxacin, in mitochondrial dysfunction.[2][8] The proposed mechanism involves the inhibition of mitochondrial topoisomerase II, which is essential for the replication and maintenance of mitochondrial DNA (mtDNA).[8] This can lead to mtDNA depletion, impaired energy production, and an increase in reactive oxygen species (ROS), contributing to cellular damage.[2][9]
Phototoxicity
Ofloxacin has a known potential to cause phototoxic reactions upon exposure to UV-A radiation and sunlight.[3][4] This phenomenon is linked to the generation of ROS, which can lead to oxidative damage to cellular components, including lipids and DNA, ultimately triggering apoptosis.[3][4] The phototoxic potential of ofloxacin, while present, is generally considered to be lower than some other fluoroquinolones.[10]
Genotoxicity and DNA Damage
The genotoxic potential of ofloxacin has been investigated in various studies. It has been shown to induce DNA damage, as evidenced by the comet assay, and can lead to chromosomal aberrations and the formation of micronuclei in human lymphocytes, particularly at higher concentrations.[3][6] This genotoxicity is often linked to the drug's mechanism of action, which involves interference with DNA topoisomerases, and can be exacerbated by UV light exposure.[3]
Proposed Experimental Workflow for Comparative Toxicity Analysis
Given the limited direct comparative toxicity data, the following experimental plan is proposed to systematically evaluate the relative toxicity of ofloxacin and this compound. This workflow progresses from general cytotoxicity to specific mechanisms of toxicity.
Caption: Proposed experimental workflow for the comparative toxicity analysis.
Detailed Experimental Protocols
The following protocols are provided as a guide for conducting the proposed comparative analysis. It is essential to include appropriate positive and negative controls for each assay.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Objective: To determine and compare the concentration-dependent cytotoxicity of ofloxacin and this compound on a relevant cell line (e.g., human hepatoma HepG2 or human dermal fibroblasts).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of ofloxacin and this compound in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) for each compound at each time point.
Genotoxicity Assessment
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13][14]
Objective: To evaluate the potential of ofloxacin and this compound to induce gene mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use multiple tester strains (e.g., TA98 and TA100) to detect different types of mutations.[15]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compounds and their metabolites.[16]
-
Exposure: Combine the bacterial culture, test compound at various concentrations, and S9 mix (if applicable) in a top agar.[13]
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[17]
Objective: To compare the ability of ofloxacin and this compound to induce DNA damage.
Methodology:
-
Cell Treatment: Treat a suitable cell line with various concentrations of ofloxacin and this compound for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the DNA as nucleoids.[2]
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.[2] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
In Vitro Phototoxicity Assay
This assay is a modification of the MTT cytotoxicity assay to assess the potential for a compound to become more toxic in the presence of UV light.
Objective: To compare the phototoxic potential of ofloxacin and this compound.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare two identical sets of plates.
-
UV-A Irradiation: Expose one set of plates to a non-cytotoxic dose of UV-A radiation. Keep the other set in the dark.
-
Incubation: Incubate both sets of plates for 24 hours.
-
Viability Assessment: Proceed with steps 4-7 of the MTT assay protocol for both sets of plates.
-
Data Analysis: Compare the cytotoxicity (IC50 values) of the compounds in the irradiated versus the non-irradiated plates. A significant increase in toxicity upon irradiation indicates phototoxic potential.
In Vivo Sub-acute Rodent Toxicity Study (Optional)
An in vivo study can provide valuable information on the systemic toxicity and target organs.[18]
Objective: To compare the in vivo toxicity of ofloxacin and this compound following repeated administration in a rodent model (e.g., rats).
Methodology:
-
Animal Model and Dosing: Use healthy, young adult rats of a single strain. Administer ofloxacin and this compound orally (gavage) daily for 28 days at three dose levels, plus a control group.[18]
-
Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs for histopathological examination, with special attention to known target organs of fluoroquinolones (e.g., tendons, liver, kidneys, and central nervous system).
-
Data Analysis: Statistically compare the data from the treated groups with the control group to identify any dose-related adverse effects.
Data Presentation and Interpretation
For a clear comparative analysis, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Compound | Cell Line | 24h | 48h | 72h |
| Ofloxacin | HepG2 | |||
| This compound | HepG2 | |||
| Ofloxacin | Fibroblasts | |||
| This compound | Fibroblasts |
Table 2: Summary of Genotoxicity and Phototoxicity Findings
| Compound | Ames Test (TA98/TA100) | Comet Assay (% Tail DNA) | Phototoxicity (Fold increase in cytotoxicity with UV-A) |
| Ofloxacin | |||
| This compound |
The interpretation of these results should focus on the relative potencies of ofloxacin and its N-oxide metabolite in inducing toxic effects. A significantly lower IC50 value for one compound indicates greater cytotoxicity. Similarly, a more pronounced positive result in the genotoxicity and phototoxicity assays would suggest a greater hazard.
Conclusion
This guide provides a structured and scientifically rigorous approach to the comparative toxicological analysis of ofloxacin and this compound. By systematically evaluating cytotoxicity, genotoxicity, and phototoxicity, researchers can generate crucial data to understand the potential contribution of this metabolite to the overall adverse effect profile of ofloxacin. The findings from these studies will be invaluable for drug safety assessments and for guiding the development of safer fluoroquinolone antibiotics.
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De Guidi, G., et al. (2011). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 16(8), 6544-6573. Available at: [Link]
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Şekeroğlu, V., et al. (2016). Cytogenetic alterations in human lymphocyte cultures following exposure to ofloxacin. Drug and chemical toxicology, 39(2), 195-200. Available at: [Link]
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A Comparative Guide to the Role of Ofloxacin N-oxide in Ofloxacin Stability Studies
For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is paramount to its safety and efficacy. This guide provides an in-depth technical comparison of analytical strategies for monitoring the stability of ofloxacin, a widely used fluoroquinolone antibiotic. We will focus specifically on the critical role of its primary degradation product, Ofloxacin N-oxide, and provide field-proven insights into designing robust, stability-indicating analytical methods.
The Criticality of Stability: Ofloxacin and its Antagonist, this compound
Ofloxacin is a broad-spectrum antibiotic effective against a variety of bacterial infections. However, like many pharmaceuticals, it is susceptible to degradation when exposed to certain environmental conditions. The International Council for Harmonisation (ICH) Q1A(R2) guideline mandates rigorous stability testing to determine a drug's shelf life and recommended storage conditions.[1][2][3][4] For ofloxacin, a key focus of these studies is the formation of this compound.
1.1. The Genesis of an Impurity: How this compound is Formed
This compound is primarily formed through two degradation pathways: photodegradation and oxidation . The piperazinyl ring of the ofloxacin molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative. This process can be accelerated by exposure to UV light or the presence of oxidizing agents, such as hydrogen peroxide.[5][6][7]
Forced degradation studies, a cornerstone of stability testing, intentionally stress the drug substance to identify likely degradation products and validate the analytical method's ability to separate them from the parent drug.[8][9] Conditions typically include exposure to acid, base, heat, light, and oxidative stress.[8][9][10] In the case of ofloxacin, oxidative and photolytic stress conditions consistently lead to the formation of this compound as a major degradant.[7][8]
Ofloxacin Degradation Pathway
Caption: Oxidative or photolytic stress can convert Ofloxacin to this compound.
1.2. Why this compound is a Critical Quality Attribute
The formation of this compound is not merely a chemical curiosity; it has direct implications for the product's quality:
-
Reduced Potency: The conversion of the active pharmaceutical ingredient (API) into its N-oxide form inherently reduces the concentration of the active drug, potentially leading to sub-optimal therapeutic efficacy.
-
Potential for Altered Biological Activity: Degradation products may have different pharmacological or toxicological profiles compared to the parent drug. Therefore, their presence must be strictly controlled.
The Investigation: Comparative Analysis of Analytical Techniques
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. A crucial feature of a SIAM is its ability to separate the parent drug from its degradation products.
High-Performance Liquid Chromatography (HPLC) is the workhorse for stability studies. Below, we compare two common HPLC detector configurations: Ultraviolet (UV) and Mass Spectrometry (MS).
2.1. Data-Driven Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis at different stages of drug development. While HPLC-UV is robust for routine quality control, LC-MS offers unparalleled sensitivity and specificity, which is crucial for identifying unknown impurities and for bioanalytical studies.[11]
| Parameter | HPLC-UV | LC-MS | Rationale & Field Insights |
| Specificity | Good to Excellent | Superior | UV detection relies on chromatographically separating peaks. Co-eluting impurities can interfere. MS provides mass-to-charge ratio data, offering an orthogonal detection mechanism that can distinguish between compounds even if they are not fully separated chromatographically. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | LC-MS is significantly more sensitive, making it the method of choice for detecting trace-level impurities or for pharmacokinetic studies where drug concentrations in biological fluids are very low.[12][13][14] |
| Linearity | Excellent (typically r² > 0.999) | Excellent (typically r² > 0.999) | Both methods provide excellent linearity over a defined concentration range, a key requirement for quantitative analysis as per ICH guidelines.[12] |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment and operational complexity | HPLC-UV systems are more common in QC labs due to their robustness, lower cost, and ease of use. LC-MS requires more specialized expertise for operation and data interpretation. |
| Application | Routine QC, release testing, and stability studies for known impurities.[15] | Impurity identification, analysis in complex matrices (e.g., plasma), and quantification of trace-level degradants.[12][13][14] |
General Stability Study Workflow
Caption: A typical workflow for a pharmaceutical stability study.
In the Lab: A Validated Stability-Indicating HPLC-UV Protocol
This section provides a detailed, step-by-step methodology for a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of resolving ofloxacin from this compound and other potential impurities.[8][10][15]
3.1. Causality Behind Experimental Choices
-
Column: A C18 column is chosen due to its versatility and effectiveness in retaining and separating moderately polar compounds like ofloxacin and its N-oxide. The non-polar stationary phase interacts with the analytes, and separation is achieved by eluting with a polar mobile phase.[9][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents (acetonitrile/methanol) is used. The buffer controls the pH to ensure consistent ionization of the analytes, which is critical for reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.[10][15]
-
Detection Wavelength: Ofloxacin has a strong UV absorbance at approximately 294 nm. This wavelength is selected to maximize sensitivity for both the parent drug and its structurally similar degradation products.[9][15]
3.2. Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Buffer: Prepare a 0.02 M solution of potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.2 using orthophosphoric acid. This acidic pH ensures that the carboxylic acid group on ofloxacin is protonated, leading to better retention on the C18 column.
-
Mix the buffer, methanol, and acetonitrile in a ratio of 75:15:10 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15 minutes.
-
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of ofloxacin reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of ofloxacin into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 20 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation Samples: Subject the drug substance or product to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂, heat at 80°C, UV light).[7] Neutralize the acidic and basic samples before dilution to the target concentration with the mobile phase.
-
-
System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.
-
Inject the blank (mobile phase), followed by the standard, sample, and stressed sample solutions.
-
Identify the peaks for ofloxacin and this compound based on their retention times relative to the standard. This compound is more polar and will typically elute earlier than ofloxacin.
-
Conclusion
The presence of this compound is a critical indicator of ofloxacin degradation. Its effective separation and quantification are non-negotiable for a robust stability-indicating method. While HPLC-UV provides a reliable and cost-effective solution for routine quality control, LC-MS is an indispensable tool for in-depth impurity profiling and bioanalytical applications where sensitivity and specificity are paramount. The choice of methodology should be guided by the specific analytical objective, ensuring that the data generated is accurate, reliable, and compliant with regulatory expectations.[4][16]
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Vasquez, M., et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. PubMed. [Link]
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Martins, A. F., et al. Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity. PubMed. [Link]
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Vasquez, M., et al. (2012). Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment. ResearchGate. [Link]
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Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC. Semantic Scholar. [Link]
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A Comparative Pharmacokinetic Analysis: Ofloxacin vs. Ofloxacin N-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluoroquinolone antibiotics, ofloxacin has long been a subject of extensive research due to its broad-spectrum antibacterial activity. A key aspect of understanding its clinical efficacy and safety profile lies in the thorough characterization of its pharmacokinetic properties and those of its metabolites. This guide provides an in-depth, objective comparison of the pharmacokinetics of ofloxacin and its principal N-oxide metabolite, ofloxacin N-oxide. By synthesizing available experimental data, this document aims to equip researchers and drug development professionals with a nuanced understanding of the absorption, distribution, metabolism, and excretion (ADME) of these two related compounds.
Ofloxacin, a synthetic fluoroquinolone, is primarily eliminated from the body through renal excretion, with a significant portion of the administered dose recovered unchanged in the urine.[1][2][3] Metabolism of ofloxacin is limited, with this compound and desmethyl ofloxacin being the two main metabolites identified in humans, accounting for less than 5% of the parent drug.[1][4][5] Notably, this compound exhibits minimal antibacterial activity.[6] This guide will delve into the experimental methodologies used to elucidate the pharmacokinetic profiles of both the parent drug and its N-oxide metabolite, presenting a clear comparison of their behavior in the body.
The Metabolic Fate of Ofloxacin
The biotransformation of ofloxacin to this compound is a minor metabolic pathway. The pyridobenzoxazine ring of the ofloxacin molecule appears to confer a degree of resistance to extensive metabolism.[3] The formation of the N-oxide metabolite occurs at the piperazinyl ring.
Caption: Metabolic conversion of ofloxacin to this compound.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ofloxacin and this compound based on available data. It is crucial to note that the data for this compound is derived from studies where it was measured as a metabolite following ofloxacin administration, not from direct administration of the N-oxide itself.
| Parameter | Ofloxacin | This compound | Source(s) |
| Bioavailability | ~98% (oral) | Not available (formed via metabolism) | [1][7] |
| Time to Peak Concentration (Tmax) | 1-2 hours | Not directly measured; appears in serum after 10 hours in renal failure patients | [1][8] |
| Peak Plasma Concentration (Cmax) | 2.2-3.6 µg/mL (after 200-300 mg oral dose) | 0.37 µg/L (in patients with end-stage renal failure after a 600 mg oral dose of ofloxacin) | [1][9] |
| Elimination Half-life (t½) | 4-5 hours (in patients), 6.4-7.4 hours (in elderly) | Prolonged in renal failure (not removed by hemodialysis) | [1][9] |
| Protein Binding | ~32% | Not available | [1] |
| Primary Route of Elimination | Renal (65-80% as unchanged drug) | Renal | [1][2][3] |
Experimental Methodologies: A Closer Look
The determination of the pharmacokinetic profiles of ofloxacin and its metabolites relies on robust analytical techniques. The standard methodology involves a clinical study followed by bioanalytical quantification.
Clinical Study Design for Pharmacokinetic Analysis
A typical experimental workflow for assessing the pharmacokinetics of a drug like ofloxacin involves the following steps:
Caption: Standard experimental workflow for a pharmacokinetic study.
Causality in Experimental Choices:
-
Healthy Volunteers: Using healthy subjects provides a baseline pharmacokinetic profile without the confounding factors of disease states.
-
Oral and Intravenous (IV) Administration: Comparing oral and IV routes allows for the determination of absolute bioavailability.[10]
-
Serial Blood and Urine Sampling: Frequent sampling over a defined period is essential to accurately model the concentration-time curve and calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying drug and metabolite concentrations in biological matrices due to its high sensitivity and specificity.[8]
In-Depth Analysis of Pharmacokinetic Profiles
Ofloxacin: A Profile of Efficient Absorption and Renal Clearance
Ofloxacin exhibits favorable pharmacokinetic properties for an orally administered antibiotic. Its high bioavailability of approximately 98% indicates that it is almost completely absorbed from the gastrointestinal tract, leading to predictable plasma concentrations.[1][7] Peak plasma levels are typically reached within 1 to 2 hours after oral administration.[1]
The primary route of elimination for ofloxacin is via the kidneys, with 65% to 80% of an oral dose being excreted as the unchanged drug in the urine within 48 hours.[1][2][3] This high degree of renal clearance underscores the importance of dose adjustments in patients with impaired renal function.
This compound: The Metabolite's Tale
The pharmacokinetic data available for this compound is primarily from studies investigating the disposition of the parent drug, ofloxacin. A key study in patients with end-stage renal failure provides the most direct insight into the behavior of this metabolite. In this population, after a 600 mg oral dose of ofloxacin, the peak plasma concentration (Cmax) of this compound was found to be 0.37 µg/L.[9]
Crucially, this study also revealed that this compound is not removed by hemodialysis, indicating its clearance is highly dependent on renal function.[9] In individuals with normal renal function, the low percentage of ofloxacin metabolized to the N-oxide form, coupled with its presumed renal clearance, results in very low and transient plasma concentrations.
Implications for Drug Development and Clinical Practice
The distinct pharmacokinetic profiles of ofloxacin and its N-oxide metabolite have significant implications:
-
Low Metabolic Burden: The limited metabolism of ofloxacin to inactive metabolites like the N-oxide is a favorable characteristic, reducing the potential for drug-drug interactions involving metabolic enzymes.
-
Renal Function is Key: The primary renal excretion of both ofloxacin and this compound highlights the critical need to consider a patient's renal function when prescribing ofloxacin. In patients with renal impairment, the accumulation of both the parent drug and its metabolite is a concern, necessitating dose adjustments.
-
Minimal Contribution of the Metabolite to Efficacy: Given that this compound has minimal antibacterial activity, its formation does not significantly contribute to the overall therapeutic effect of ofloxacin.[6] The clinical efficacy is almost entirely attributable to the parent compound.
References
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White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 65–72. [Link]
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White, L. O., MacGowan, A. P., Mackay, I. G., & Reeves, D. S. (1988). The pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in haemodialysis patients with end-stage renal failure. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 65–72. [Link]
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Wikipedia contributors. (2023, December 14). Ofloxacin. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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J. M. P. (2010). Comparative Bioavailability of Two Brands of Ofloxacin in Healthy Human Volunteers. Journal of Nepal Pharmaceutical Association, 27(1), 59-64. [Link]
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White, L. O., MacGowan, A. P., Lovering, A. M., Reeves, D. S., & Mackay, I. G. (1987). A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and this compound in patients with chronic renal failure. Drugs, 34 Suppl 1, 56–61. [Link]
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Lode, H., Höffken, G., Olschewski, P., Sievers, B., Kirch, A., Borner, K., & Koeppe, P. (1987). Pharmacokinetics of ofloxacin after parenteral and oral administration. Antimicrobial agents and chemotherapy, 31(9), 1338–1342. [Link]
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A Senior Application Scientist's Guide to Characterizing Ofloxacin Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Ofloxacin N-oxide
Introduction: The Critical Role of Specificity in Ofloxacin Immunoassays
Ofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in both human and veterinary medicine.[1] Consequently, its detection in various matrices, from clinical samples to food products, is of paramount importance for therapeutic drug monitoring, pharmacokinetic studies, and food safety assurance.[2][3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput method for ofloxacin quantification.[4] However, the reliability of any immunoassay hinges on the specificity of the antibody employed.
A critical aspect of antibody specificity is its cross-reactivity with structurally related compounds, especially metabolites. Ofloxacin is metabolized in the body, with ofloxacin N-oxide being one of its identified metabolites.[5][6] Although typically found in low concentrations, the potential for an anti-ofloxacin antibody to cross-react with this compound can lead to an overestimation of the parent drug concentration, resulting in inaccurate pharmacokinetic data and potentially flawed clinical decisions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the cross-reactivity of ofloxacin antibodies with its N-oxide metabolite.
Molecular Basis of Antibody Recognition: Ofloxacin vs. This compound
The specificity of an antibody is determined by its ability to recognize and bind to a specific epitope on the antigen. For small molecules like ofloxacin (a hapten), an antibody is generated against a conjugate of the hapten and a carrier protein.[7] The resulting antibody's binding pocket is therefore shaped to recognize the unique three-dimensional structure and chemical features of the hapten.
The structural difference between ofloxacin and this compound is localized to the N-methylpiperazinyl substituent. In this compound, the nitrogen atom of the N-methyl group is oxidized. This seemingly minor modification can significantly alter the electronic and steric properties of this region of the molecule, which is often a key part of the epitope for antibody recognition.[8] Therefore, a high-quality ofloxacin antibody is expected to exhibit minimal cross-reactivity with this compound.
Caption: Figure 1: Chemical structures of Ofloxacin and its metabolite, this compound.
Experimental Evaluation of Cross-Reactivity: A Competitive ELISA Protocol
The most common and effective method for determining the cross-reactivity of an antibody with related compounds is the competitive ELISA.[9] This assay measures the ability of a substance (the competitor) to inhibit the binding of the primary antibody to its target antigen, which is immobilized on a microplate.
Principle of the Competitive ELISA for Cross-Reactivity
In this assay, a known concentration of ofloxacin is coated onto the wells of a microplate. The anti-ofloxacin antibody is pre-incubated with either the ofloxacin standard or the potential cross-reactant (this compound). This mixture is then added to the coated plate. If the antibody binds to the free ofloxacin or this compound in the solution, it will be unable to bind to the ofloxacin coated on the plate. A secondary antibody conjugated to an enzyme (like HRP) is then used to detect the amount of primary antibody bound to the plate. A lower signal indicates a higher degree of competition, and therefore, a higher affinity of the antibody for the compound in solution.
Caption: Figure 2: Step-by-step workflow for the competitive ELISA to determine cross-reactivity.
Detailed Step-by-Step Methodology
-
Antigen Coating:
-
Dilute the ofloxacin-protein conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Preparation of Standards and Test Compound:
-
Prepare a series of dilutions of ofloxacin (standard) and this compound (test compound) in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20). A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
-
Competitive Reaction:
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted anti-ofloxacin antibody. The optimal antibody dilution should be determined beforehand by titration.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture from the dilution plate to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis and Interpretation
-
Standard Curve Generation: Plot the absorbance values against the logarithm of the ofloxacin concentration. Fit the data using a four-parameter logistic function to generate a standard curve.
-
IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 values for both ofloxacin and this compound from their respective inhibition curves.
-
Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Ofloxacin / IC50 of this compound) x 100
Comparative Performance Data (Hypothetical)
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ofloxacin | 0.5 | 100 |
| This compound | >1000 | <0.05 |
| Ciprofloxacin | 5.2 | 9.6 |
| Norfloxacin | 8.9 | 5.6 |
Interpretation of Results:
In this hypothetical scenario, the antibody shows excellent specificity for ofloxacin. The IC50 for this compound is significantly higher than that for ofloxacin, resulting in a very low cross-reactivity of less than 0.05%. This indicates that the presence of this compound in a sample would not significantly interfere with the accurate quantification of ofloxacin. The cross-reactivity with other fluoroquinolones like ciprofloxacin and norfloxacin is also relatively low, but higher than that of the N-oxide metabolite, which is consistent with published data on some ofloxacin antibodies.
Conclusion and Recommendations for Researchers
The rigorous evaluation of antibody cross-reactivity with metabolites is a non-negotiable step in the development and validation of reliable immunoassays for drug monitoring. While this compound is a minor metabolite, its potential to interfere with ofloxacin quantification should not be overlooked.
We strongly recommend that researchers developing or utilizing ofloxacin immunoassays perform a comprehensive cross-reactivity analysis as outlined in this guide. An antibody with a cross-reactivity of less than 1% with this compound is highly desirable for ensuring the accuracy and reliability of the assay. By adhering to these principles and methodologies, scientists can be confident in the data generated from their immunoassays and contribute to the safe and effective use of ofloxacin.
References
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IQAC-CSIC. Immunoassay to detect residual fluoroquinolone-type antibiotics in food. Available from: [Link]
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Kim, J. H., et al. (2012). Immunologic Evaluation of Ofloxacin Hypersensitivity. Allergy, Asthma & Immunology Research, 4(4), 223–228. Available from: [Link]
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R-Biopharm AG. FLUOROQUINOLONES ELISA. Available from: [Link]
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Horstkötter, C., & Blaschke, G. (2001). Stereoselective determination of ofloxacin and its metabolites in human urine by capillary electrophoresis using laser-induced fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 754(1), 169–178. Available from: [Link]
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Wikipedia. Ofloxacin. Available from: [Link]
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ResearchGate. Chapter 6. Ofloxacin. Available from: [Link]
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Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American Journal of Medicine, 87(6C), 37S–42S. Available from: [Link]
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Li, Y., et al. (2016). Crystal Structure of the Fab Fragment of an Anti-ofloxacin Antibody and Exploration of Its Specific Binding. Journal of Agricultural and Food Chemistry, 64(13), 2749–2756. Available from: [Link]
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MDPI. Ultrasensitive Lateral Flow Immunoassay of Fluoroquinolone Antibiotic Gatifloxacin Using Au@Ag Nanoparticles as a Signal-Enhancing Label. Available from: [Link]
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Paul, S., et al. (2013). Spectrophotometric determination of ofloxacin in pharmaceuticals and human urine. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 465-471. Available from: [Link]
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Meghna, S., et al. (2018). A Review on Reported Analytical Methods for Estimation of Ofloxacin. Research Journal of Pharmacy and Technology, 11(7), 3185-3189. Available from: [Link]
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ResearchGate. a Ofloxacin antibodies cross-reactivity with other fluoroquinolones similar compounds. Available from: [Link]
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ResearchGate. Monoclonal antibody for the development of specific immunoassays to detect Enrofloxacin in foods of animal origin. Available from: [Link]
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Wang, Y., et al. (2021). Development of a Colloidal Gold Immunochromatographic Assay Strip Using a Monoclonal Antibody for the Rapid Detection of Ofloxacin. Foods, 10(11), 2758. Available from: [Link]
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Creative Diagnostics. Ofloxacin ELISA Kit. Available from: [Link]
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Meilunbio. OFL (Ofloxacin) ELISA Kit. Available from: [Link]
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Semantic Scholar. Immunologic Evaluation of Ofloxacin Hypersensitivity. Available from: [Link]
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Byzova, N. A., et al. (2021). Double Lateral Flow Test System for Simultaneous Immunodetection of Enantiomeric Forms of Antibiotics: An Ofloxacin Case Study. Biosensors, 11(12), 481. Available from: [Link]
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Parkin, J. E., & Le Couteur, D. G. (1986). Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. Journal of Immunological Methods, 88(1), 37–44. Available from: [Link]
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Human Metabolome Database. Showing metabocard for Ofloxacin (HMDB0015296). Available from: [Link]
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International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available from: [Link]
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PubChem. Ofloxacin. Available from: [Link]
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Attimarad, M. V., & Alnajjar, A. O. (2013). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation. Journal of Basic and Clinical Pharmacy, 4(2), 36–41. Available from: [Link]
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Ovid. Identification of drug- and drug-metabolite immune responses originating from both naive and memory T cells. Available from: [Link]
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El-Kommos, M. E., et al. (2012). Determination of ofloxacin in tear by HPLC-ESI-MS/MS method: comparison of ophthalmic drug release between a new mucoadhesive chitosan films and a conventional eye drop formulation in rabbit model. Journal of Pharmaceutical and Biomedical Analysis, 62, 112–119. Available from: [Link]
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St John's Laboratory. Competitive ELISA protocol. Available from: [Link]
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Bio-Rad Antibodies. Competitive ELISA Protocol. Available from: [Link]
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Rubin, R. L. (1992). Autoantibody specificity in drug-induced lupus and neutrophil-mediated metabolism of lupus-inducing drugs. Clinical Biochemistry, 25(3), 223–234. Available from: [Link]
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Microbe Notes. Competitive ELISA Protocol and Animation. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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A Senior Application Scientist's Guide to Ofloxacin N-oxide Separation: HPLC vs. UPLC
Introduction: The Analytical Imperative in Ofloxacin Purity
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] During its synthesis, formulation, and storage, ofloxacin can degrade, leading to the formation of various impurities.[3] One critical degradation product is Ofloxacin N-oxide, an oxidized form of the piperazine ring nitrogen.[2][4] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities in pharmaceutical products to ensure patient safety and drug efficacy.[5][6][7] The ICH Q3B guideline, for instance, specifies thresholds for reporting, identifying, and qualifying degradation products in new drug products.[5][8]
Therefore, a robust, sensitive, and reliable analytical method is not just a quality control requirement but a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison of two cornerstone technologies in liquid chromatography—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC®)—for the critical task of separating and quantifying this compound from the active pharmaceutical ingredient (API), Ofloxacin.
The Chromatographic Foundation: A Tale of Two Technologies
At their core, both HPLC and UPLC separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The primary distinction lies in the size of the stationary phase particles and the resulting operating pressures.
-
High-Performance Liquid Chromatography (HPLC) has been the workhorse of analytical chemistry for decades. It typically employs columns packed with particles of 3 to 5 µm in diameter and operates at pressures up to 6,000 psi.[9] This established technique is known for its robustness and versatility.[10]
-
Ultra-Performance Liquid Chromatography (UPLC®) represents a significant evolution, utilizing columns with sub-2-micron (<2 µm) particles.[9][11] To effectively pump the mobile phase through these densely packed columns, UPLC systems are engineered to operate at much higher pressures, often exceeding 15,000 psi.[12][13] This fundamental shift in particle size and pressure is the key to UPLC's enhanced performance.
The improved efficiency of UPLC is best explained by the van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency (plate height). Smaller particles enhance mass transfer, significantly reducing band broadening and leading to sharper, narrower peaks. This results in superior resolution, sensitivity, and speed.[12][14]
Head-to-Head Comparison: HPLC vs. UPLC for this compound Analysis
The choice between HPLC and UPLC involves a trade-off between established reliability and cutting-edge performance. For the specific challenge of resolving a closely related impurity like this compound, the differences are stark.
| Performance Metric | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage |
| Resolution | Good; sufficient for many routine applications. May require longer run times or complex mobile phases to resolve closely eluting peaks. | Superior ; narrower peaks lead to significantly better resolution between Ofloxacin and this compound, ensuring baseline separation.[9][12] | UPLC |
| Analysis Time | Typically 15-30 minutes per sample.[13] A published HPLC method for Ofloxacin and its impurities shows a run time of over 40 minutes.[15] | Dramatically Faster ; analysis times can be reduced by up to 10-fold, often falling in the 1-5 minute range.[9][11] | UPLC |
| Sensitivity | Adequate for standard quantification. | Higher ; sharper peaks (less diffusion) result in greater peak height and a better signal-to-noise ratio, crucial for detecting trace-level impurities.[10][12] | UPLC |
| Solvent Consumption | Higher due to longer run times and larger column internal diameters (typically 4.6 mm). | Significantly Lower ; shorter run times and smaller column diameters (typically 2.1 mm) reduce solvent use by up to 90%.[10][12] | UPLC |
| System Pressure | Lower (up to 6,000 psi / 400 bar).[13] | Much Higher (up to 15,000 psi / 1000 bar or more).[9][12] | N/A |
| Cost | Lower initial capital investment. | Higher initial capital investment. However, long-term cost savings are realized through reduced solvent usage and higher throughput.[9][10] | HPLC (Initial) / UPLC (Long-term) |
| Method Transfer | N/A | Requires careful method development and validation when transferring methods from HPLC to UPLC to maintain the separation's integrity. | HPLC (Simplicity) |
Experimental Protocols: Methodologies for Separation
Herein, we provide representative, step-by-step protocols for both HPLC and UPLC systems. These methods are based on established principles of reversed-phase chromatography for fluoroquinolones.
Protocol 1: Traditional HPLC Method
This method is adapted from principles found in United States Pharmacopeia (USP) monographs for Ofloxacin analysis, designed for robustness and reliability.[16][17]
Objective: To separate this compound from Ofloxacin with adequate resolution for quantification.
Workflow Diagram: HPLC
Caption: Standard HPLC workflow for Ofloxacin impurity analysis.
Instrumentation & Conditions:
-
Chromatographic System: Standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-18 min: 40% B
-
18.1-20 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 294 nm.[16]
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Causality: The 5 µm particle size column is a standard choice for HPLC, offering a balance between efficiency and backpressure. The C18 stationary phase provides the necessary hydrophobicity to retain Ofloxacin and its N-oxide. A gradient elution is employed because Ofloxacin and its N-oxide have different polarities; starting with a high aqueous content allows for retention, while increasing the organic modifier (acetonitrile) elutes the compounds in order of their hydrophobicity.
Protocol 2: High-Throughput UPLC Method
This method is designed to leverage the speed and resolution advantages of UPLC technology.
Objective: To achieve rapid, high-resolution separation of this compound from Ofloxacin for high-throughput screening or quality control.
Workflow Diagram: UPLC
Caption: High-pressure UPLC workflow enabling rapid impurity analysis.
Instrumentation & Conditions:
-
Chromatographic System: UPLC system with a binary solvent manager, sample manager, column heater, and tunable UV detector.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.2 min: 10% B
-
0.2-1.5 min: 10% to 40% B
-
1.5-1.8 min: 40% B
-
1.81-2.0 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 2 µL.
-
Run Time: 2 minutes.
Causality: The sub-2 µm particle size dramatically increases efficiency. The shorter column length (50 mm) and higher optimal flow rate (scaled for the 2.1 mm ID) enable a much faster separation without sacrificing resolution. The gradient is compressed into a shorter timeframe, a direct benefit of the reduced system volume and faster column equilibration inherent to UPLC systems. The smaller injection volume is appropriate for the smaller column dimensions to prevent overloading.
Conclusion and Recommendations
For the critical task of separating this compound from Ofloxacin, UPLC technology offers undeniable and significant advantages over traditional HPLC . The gains in speed, resolution, and sensitivity directly translate into higher laboratory productivity, lower operational costs (via solvent savings), and more confident data for regulatory submissions.[10][12]
-
For high-throughput quality control environments: UPLC is the superior choice. The ability to reduce run times from 20 minutes to 2 minutes allows for a 10-fold increase in sample throughput.
-
For research and development: The enhanced resolution of UPLC can reveal trace-level impurities that might be missed by HPLC, providing a more complete picture of a drug's stability profile.[9]
-
For laboratories with budget constraints or established validated methods: HPLC remains a robust and reliable option.[9] However, the long-term cost benefits and superior data quality of UPLC make it a compelling investment for future needs.
Ultimately, the transition from HPLC to UPLC represents a paradigm shift in liquid chromatography, enabling pharmaceutical scientists to meet the ever-increasing demands for speed, sensitivity, and data integrity in drug purity analysis.
References
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]
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UPLC vs HPLC: what is the difference? Alispharm. [Link]
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ICH Harmonised Guideline Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link]
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USP Monographs: Ofloxacin Ophthalmic Solution. USP-NF. [Link]
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ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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HPLC chromatogram of ofloxacin and its related impurities. ResearchGate. [Link]
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Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. Taylor & Francis Online. [Link]
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Q3B(R) Impurities in New Drug Products (Revision 3). U.S. Food and Drug Administration. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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USP Monographs: Ofloxacin. USP-NF. [Link]
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USP Monographs: Ofloxacin. uspbpep.com. [Link]
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Ofloxacin Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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A Review on Reported Analytical Methods for Estimation of Ofloxacin. Research Journal of Pharmacy and Technology. [Link]
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Impurities test for Ofloxacin (EP-8.0 method). LabRulez LCMS. [Link]
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Ofloxacin Tablets. Pharmacopeia.cn. [Link]
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Investigation of chromatographic conditions for the separation of ofloxacin and its degradation products. PubMed. [Link]
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Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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A Comparative Guide to the Inter-Laboratory Validation of Ofloxacin N-oxide Quantification
This guide provides an in-depth technical comparison and validation protocol for the quantification of Ofloxacin N-oxide, a significant impurity and metabolite of the fluoroquinolone antibiotic, Ofloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical method validation, emphasizing the principles of scientific integrity, expertise, and trustworthiness. We will explore the rationale behind experimental choices, present comparative data from a hypothetical inter-laboratory study, and provide a detailed, step-by-step protocol for a robust analytical method.
The Critical Role of this compound Quantification
Ofloxacin is a widely used broad-spectrum antibiotic.[1] Like all active pharmaceutical ingredients (APIs), its purity and degradation profile are of paramount importance to ensure safety and efficacy. This compound is a known metabolite and a potential degradation product, particularly under oxidative stress conditions.[1][2] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the rigorous control of such impurities.[3][4] Therefore, the development and validation of a reliable and reproducible analytical method for the quantification of this compound is a critical step in the pharmaceutical quality control process.
An inter-laboratory validation, also known as a reproducibility study, is the ultimate testament to a method's robustness.[5][6] It assesses the consistency of results when the same samples are analyzed by different laboratories, using the same analytical procedure.[3] This process is essential for standardizing analytical methods and ensuring that they are fit for their intended purpose across various testing environments.[7]
Comparative Analysis of Analytical Methodologies
While several analytical techniques can be employed for the quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting impurities. | Excellent, highly specific due to mass-based detection.[8] |
| Sensitivity | Moderate (ng range).[9] | High (pg range).[10] |
| Linearity | Typically excellent over a wide concentration range.[11] | Excellent, though may require a narrower range than HPLC-UV.[12] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5%.[13] | Intra-day: < 7%, Inter-day: < 10%.[10] |
| Accuracy (% Recovery) | Typically 98-102%.[14] | Typically 95-105%.[10] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise Required | Moderate. | High. |
| Ideal Application | Routine quality control of drug substances and finished products. | Bioanalytical studies, trace-level impurity quantification. |
Inter-Laboratory Validation Study: A Hypothetical Case
To illustrate the process and outcomes of an inter-laboratory validation, we present hypothetical data from a study involving three independent laboratories. Each laboratory analyzed three batches of Ofloxacin drug substance spiked with this compound at three different concentration levels.
Table 1: Inter-Laboratory Comparison of this compound Assay Results
| Laboratory | Batch 1 (0.05% w/w) | Batch 2 (0.10% w/w) | Batch 3 (0.15% w/w) |
| Lab A | 0.051% | 0.102% | 0.148% |
| Lab B | 0.049% | 0.098% | 0.152% |
| Lab C | 0.052% | 0.101% | 0.149% |
| Mean | 0.0507% | 0.1003% | 0.1497% |
| Std. Dev. | 0.0015 | 0.0021 | 0.0021 |
| RSD (%) | 2.96% | 2.09% | 1.40% |
The low relative standard deviation (RSD) across the laboratories demonstrates the reproducibility of the analytical method. These results would provide a high degree of confidence in the method's ability to be transferred and executed successfully in different quality control settings.
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates the logical flow of an inter-laboratory validation study, from the initial planning stages to the final data analysis and reporting.
Caption: Workflow of an inter-laboratory validation study.
Detailed Experimental Protocol: HPLC-UV Method for this compound Quantification
This protocol is based on established methods for the analysis of Ofloxacin and its impurities and is designed to be a self-validating system when followed meticulously.[15][16]
1. Materials and Reagents
-
Ofloxacin Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Sodium perchlorate (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size[15]
-
Mobile Phase: Dissolve 4 g of ammonium acetate and 7 g of sodium perchlorate in 1300 mL of water. Adjust the pH to 2.2 with phosphoric acid and add 240 mL of acetonitrile.[15]
-
Flow Rate: 0.5 mL/min[15]
-
Column Temperature: 45°C[15]
-
Detection Wavelength: 294 nm[15]
-
Injection Volume: 10 µL[15]
3. Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase and dilute to 100 mL in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. Sample Preparation
-
Test Solution (200 µg/mL of Ofloxacin): Accurately weigh and dissolve 10 mg of the Ofloxacin drug substance in the mobile phase and dilute to 50 mL in a volumetric flask.[15]
5. System Suitability
-
Inject the system suitability solution containing Ofloxacin and this compound.
-
The resolution between the Ofloxacin and this compound peaks should be not less than 2.0.[16]
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The relative standard deviation for six replicate injections of the this compound standard should be not more than 2.0%.
6. Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). | No interference at the retention time of this compound. The method should be stability-indicating. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999.[17] |
| Range | Determined from the linearity studies. | The range should cover the expected concentration of this compound in the samples. |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | Mean recovery between 98.0% and 102.0%.[14] |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0% for repeatability.[7] RSD ≤ 5.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).[18] | RSD at LOQ ≤ 10%. |
| Robustness | Deliberately vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate). | The system suitability criteria should be met, and the results should not be significantly affected. |
Conclusion
The successful inter-laboratory validation of an analytical method for this compound is a cornerstone of a robust quality control strategy. This guide has provided a framework for understanding the critical parameters of method validation, comparing analytical techniques, and implementing a detailed and reliable HPLC-UV protocol. By adhering to the principles of scientific integrity and leveraging the insights provided, researchers and drug development professionals can ensure the accuracy and consistency of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
A comprehensive list of references is available for further reading and verification.
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A Comprehensive Guide to Determining the Relative Response Factor of Ofloxacin N-oxide in HPLC-UV Analysis
In the landscape of pharmaceutical quality control, the accurate quantification of impurities is paramount to ensuring drug safety and efficacy. For Ofloxacin, a widely used fluoroquinolone antibiotic, one of its potential impurities is Ofloxacin N-oxide. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the workhorse for purity analysis in the pharmaceutical industry[1][2][3]. However, the UV response of an impurity is often different from that of the active pharmaceutical ingredient (API). This necessitates the determination of the Relative Response Factor (RRF) to achieve accurate quantification without the need for a calibrated standard of the impurity for every analysis.
This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the RRF of this compound. We will explore the theoretical underpinnings, present detailed experimental protocols, and discuss the factors influencing the RRF value, thereby equipping researchers, scientists, and drug development professionals with the knowledge to perform this critical analysis with confidence.
The Scientific Imperative for the Relative Response Factor (RRF)
The fundamental principle behind RRF is to establish a relationship between the analytical response of an impurity and the API at a specific concentration. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) guidelines underscore the importance of validating analytical procedures to ensure they are fit for their intended purpose[4][5][6][7][8][9][10]. For impurity quantification, this means ensuring that the reported levels are accurate.
The RRF is defined as the ratio of the response of the impurity to the response of the API under identical chromatographic conditions:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
A well-determined RRF allows for the quantification of an impurity using the calibration curve of the API, simplifying routine analysis and reducing the reliance on often expensive and difficult-to-procure impurity reference standards.
Experimental Determination of this compound RRF
The determination of the RRF for this compound involves a direct comparison of its UV response to that of Ofloxacin. This requires obtaining a pure reference standard for this compound[11][12][13].
Core Experimental Workflow
The following diagram illustrates the key steps in determining the RRF of this compound.
Caption: Workflow for the experimental determination of the Relative Response Factor (RRF).
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Ofloxacin reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of this compound reference standard of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of the Analytical Solution:
-
Prepare a solution containing both Ofloxacin and this compound at a known concentration ratio. A common approach is to prepare a solution at the 100% level for the API and at the specification limit for the impurity (e.g., 0.1%). For example, prepare a solution containing 100 µg/mL of Ofloxacin and 1 µg/mL of this compound.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column is commonly used for the separation of Ofloxacin and its impurities[1][3][14]. A typical dimension is 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A buffered mobile phase is often employed. For instance, a gradient elution with a buffer like ammonium acetate or phosphate buffer at a controlled pH and an organic modifier like acetonitrile or methanol can be effective[1][3].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength where both compounds have significant absorbance, often around 294 nm, is a suitable choice for Ofloxacin[3][15].
-
Injection Volume: 10-20 µL.
-
-
Analysis and Data Acquisition:
-
Inject the prepared analytical solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas for both Ofloxacin and this compound. Ensure adequate resolution between the two peaks.
-
-
Calculation of the RRF:
-
Use the following formula to calculate the RRF: RRF = (Areathis compound / Concentrationthis compound) / (AreaOfloxacin / ConcentrationOfloxacin)
-
Comparison of RRF under Different Conditions
The RRF is not an absolute constant and can be influenced by several factors. The following table compares the expected RRF under varying experimental parameters.
| Parameter | Condition 1 | Condition 2 | Impact on RRF | Rationale |
| Detection Wavelength | 294 nm (λmax of Ofloxacin) | 278 nm | Potentially Significant | The molar absorptivity of Ofloxacin and this compound will change differently with wavelength. The RRF will be closest to 1.0 at the isosbestic point. |
| Mobile Phase pH | pH 3.0 | pH 7.0 | Potentially Significant | The ionization state of the molecules can alter their chromophores and thus their UV absorbance. Changes in pH can lead to shifts in the UV spectra. |
| Column Chemistry | C18 | Phenyl-Hexyl | Generally Low | While peak shape and retention time will change, the integrated peak area, which is a function of molar absorptivity at a given wavelength, should remain relatively constant. |
| Gradient Slope | Fast Gradient | Slow Gradient | Generally Low | As long as the peak is well-integrated, the total area should not be significantly affected by the gradient steepness. |
Advanced Technique: RRF Determination using a Chemiluminescent Nitrogen Detector (CLND)
In situations where an impurity standard is not available, an alternative approach for determining the RRF involves the use of a Chemiluminescent Nitrogen Detector (CLND) in series with a UV detector[16].
Methodology Overview
-
Instrumentation: An HPLC system equipped with both a UV detector and a CLND.
-
Principle: The CLND response is equimolar for all nitrogen-containing compounds, meaning the response is directly proportional to the number of nitrogen atoms in the molecule[16].
-
Procedure:
-
Inject a sample containing both Ofloxacin and this compound.
-
The CLND response provides the molar ratio of the two compounds.
-
The UV detector provides the peak area ratio.
-
Knowing the molecular formulas (Ofloxacin: C18H20FN3O4, this compound: C18H20FN3O5) and the molar ratio from the CLND, the RRF for the UV detector can be calculated without a pure impurity standard.
-
The following diagram outlines the logic for this advanced technique.
Caption: Logic diagram for RRF determination using HPLC-UV/CLND.
Conclusion and Best Practices
The determination of the Relative Response Factor for this compound is a critical step in ensuring the accuracy of impurity profiling in Ofloxacin drug substances and products. While the direct method using a reference standard is the most straightforward, the use of advanced detectors like the CLND offers a powerful alternative when standards are unavailable.
Key Takeaways for Researchers:
-
Method Validation is Crucial: The determination of RRF should be part of a comprehensive method validation strategy, following ICH and USP guidelines[4][5][7][8][17][18][19].
-
Wavelength Selection Matters: The choice of detection wavelength has a significant impact on the RRF. It is essential to select a wavelength that provides a good response for both the API and the impurity.
-
Consistency is Key: Once established, the RRF should be verified periodically and whenever there are significant changes to the chromatographic method.
-
Embrace Advanced Techniques: For challenging situations, exploring advanced techniques like HPLC-UV/CLND can provide accurate results and enhance the scientific rigor of your analysis.
By adhering to these principles and methodologies, researchers and drug development professionals can ensure the reliability of their analytical data, contributing to the development of safe and effective pharmaceutical products.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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A Comparative Guide to Assessing the Genotoxicity of Ofloxacin N-oxide
<
Ofloxacin, a widely prescribed fluoroquinolone antibiotic, undergoes metabolism in the body, leading to the formation of metabolites like Ofloxacin N-oxide.[1][2][3] The potential for these metabolites to cause genetic damage is a critical consideration in drug safety evaluation. This guide offers a comprehensive comparison of methodologies for assessing the genotoxicity of this compound, providing essential insights for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Imperative of Genotoxicity Assessment
Ofloxacin is a synthetic antibacterial agent that belongs to the fluoroquinolone class.[4][5] Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][4] While effective against a broad spectrum of bacteria, concerns about the genotoxic potential of ofloxacin and its metabolites have been raised. This compound is a known human metabolite of ofloxacin, and its capacity to induce genetic damage requires thorough investigation.[1][6]
Genotoxicity testing is a fundamental component of preclinical safety assessment for pharmaceuticals. It aims to identify compounds that can damage DNA and chromosomes, potentially leading to mutations or cancer.[7] A battery of in vitro and in vivo assays is utilized to evaluate various genotoxic endpoints.
Key Assays for Evaluating Genotoxicity
A standardized set of assays is recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) to comprehensively assess the genotoxic potential of a substance.[7][8][9] This guide focuses on three pivotal assays for evaluating this compound: the Ames test, the in vitro micronucleus assay, and the comet assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a rapid and widely used bacterial assay for identifying chemical mutagens.[10] It employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
Experimental Workflow:
Caption: Workflow of the Ames test for mutagenicity.
Rationale for Experimental Design:
-
Diverse Bacterial Strains: The use of multiple strains, each with different types of mutations, allows for the detection of various mutagenic mechanisms.
-
Metabolic Activation: The inclusion of an S9 fraction, derived from rat liver homogenate, simulates mammalian metabolism and is crucial for identifying compounds that become genotoxic only after being metabolized.[11]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage in mammalian cells.[12][13] Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[11] An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.[14]
Experimental Workflow:
Caption: Workflow of the in vitro micronucleus assay.
Rationale for Experimental Design:
-
Mammalian Cell Lines: The use of established mammalian cell lines, such as TK6 or CHO cells, provides a relevant system for assessing genotoxicity in eukaryotes.[11][13]
-
Cytokinesis Block: The addition of cytochalasin B is a common modification that inhibits cell division at the cytokinesis stage, resulting in binucleated cells.[12] Scoring micronuclei in these cells ensures that only cells that have completed one round of mitosis after treatment are analyzed.[11][12]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[15][16][17] When subjected to electrophoresis under alkaline conditions, damaged DNA migrates from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.[15][18]
Experimental Workflow:
Caption: Workflow of the comet assay for DNA damage.
Rationale for Experimental Design:
-
Alkaline Conditions: The high pH environment used in the assay facilitates the unwinding of DNA and allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.[18]
-
Individual Cell Analysis: This assay provides data at the single-cell level, offering a sensitive measure of DNA damage.
Comparative Genotoxicity Data: this compound vs. Ofloxacin
The following table presents a summary of published and hypothetical data on the genotoxicity of this compound in comparison to its parent compound, ofloxacin.
| Assay | Test Substance | Metabolic Activation (S9) | Result | Reference(s) |
| Ames Test | This compound | With and without | Negative | [19][20] |
| Ofloxacin | With and without | Negative | [21] | |
| In Vitro Chromosomal Aberration | Levthis compound (isomer of this compound) | With S9 | Statistically significant increase at 1 mg/mL | [19][20] |
| Ofloxacin | Not specified | Induced chromosomal aberrations and sister chromatid exchanges at higher concentrations | [22] | |
| Comet Assay | Ofloxacin | Not applicable | Induced DNA damage, which was enhanced by UV irradiation | [23] |
Analysis of Comparative Data:
Studies on levthis compound, an isomer of this compound, did not show mutagenicity in a mouse lymphoma assay.[19][20] However, a statistically significant increase in structural aberrations was observed in the chromosomal aberration test at a high concentration with metabolic activation.[19][20] The parent compound, ofloxacin, has been shown to induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes at high concentrations.[22] Furthermore, ofloxacin has demonstrated genotoxicity in the comet assay, an effect that is potentiated by UV light.[23]
Conclusion
The assessment of genotoxicity is a complex process that requires a multifaceted approach. The available data suggests that while this compound may not be mutagenic in bacterial systems, it has the potential to induce chromosomal damage at high concentrations, particularly after metabolic activation. This is in line with the known genotoxic effects of the parent compound, ofloxacin, which has been shown to cause chromosomal and DNA damage.[22][23] These findings underscore the importance of evaluating the genotoxic potential of drug metabolites as part of a comprehensive safety assessment. Further in vivo studies are warranted to fully characterize the genotoxic risk of this compound.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ofloxacin N-oxide
The core principle underpinning the disposal of any antibiotic or its derivative is to treat it as hazardous chemical waste.[2] Improper disposal, such as sewering, can lead to the contamination of waterways with active pharmaceutical ingredients, fostering antibiotic resistance and posing a significant threat to environmental and public health.[3][4] The U.S. Environmental Protection Agency (EPA) has implemented stringent regulations, including a ban on the flushing of hazardous pharmaceutical waste, to mitigate these risks.[5][6][7]
Understanding the Hazard Profile
Given that Ofloxacin N-oxide is a derivative of a fluoroquinolone antibiotic, it is prudent to handle it with the same level of caution as the parent compound and its stereoisomers. The Safety Data Sheet for Levthis compound, an isomer of this compound, classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[9][10]
Key Chemical Information for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀FN₃O₅ | [11] |
| Molecular Weight | 377.4 g/mol | [11][12] |
| Appearance | Likely an off-white to pale yellow solid | [13] |
Core Disposal Protocol: A Step-by-Step Guide
The following procedures are designed to provide a clear, actionable plan for the disposal of this compound in a laboratory setting. These steps are aligned with general best practices for hazardous chemical waste management.
Step 1: Segregation and Containerization
Proper segregation of waste is the foundational step in safe disposal.
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be placed in a clearly labeled, leak-proof hazardous waste container.[14][15] The container should be made of a material compatible with the chemical.
-
Labeling: The container must be labeled "Hazardous Waste" and should identify the contents, including "this compound."[15]
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container labeled for hazardous drug waste.[14]
Step 2: Managing Spills
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[8]
-
Personal Protective Equipment: Before addressing the spill, don appropriate PPE, including a respirator if dust is present.[9][10]
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material.
-
Cleanup: Carefully sweep or wipe up the spilled material. Use a wet-wiping method for fine powders to minimize dust. Place all cleanup materials into the designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, and dispose of the cleaning materials as hazardous waste.
Step 3: Bulk Disposal
For the disposal of larger quantities of this compound, including expired stock and reaction residues:
-
Consult Institutional Guidelines: Always adhere to your institution's specific protocols for hazardous waste disposal. Contact your EHS department for guidance.[2]
-
Professional Disposal Service: this compound waste must be disposed of through a licensed professional waste disposal service.[9][14] These services are equipped to handle and transport hazardous chemical waste in accordance with federal, state, and local regulations.[14]
-
Incineration: The recommended method of disposal for many pharmaceutical wastes is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][10][16] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.
Caption: Disposal decision workflow for this compound.
Prohibited Disposal Methods
To reiterate, the following disposal methods are strictly prohibited for this compound and other pharmaceutical waste:
-
Do Not Pour Down the Drain: This practice is illegal for hazardous pharmaceuticals and leads to environmental contamination.[4][5][6]
-
Do Not Dispose of in Regular Trash: Uncontrolled disposal can lead to environmental release and potential for unintended exposure.[17]
By adhering to these rigorous disposal protocols, researchers and laboratory personnel can ensure a safe working environment and contribute to the protection of our ecosystems. The principles outlined in this guide are designed to foster a culture of safety and environmental responsibility in the handling of all pharmaceutical compounds.
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Personal protective equipment for handling Ofloxacin N-oxide
For the adept researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. This guide provides immediate, essential safety and logistical information for the handling of Ofloxacin N-oxide. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the procedural guidance herein is synthesized from the safety profile of the parent compound, Ofloxacin, and related fluoroquinolone antibiotics. A thorough, site-specific risk assessment is a mandatory prerequisite to commencing any work.
Understanding the Risks: Hazard Identification
This compound is a metabolite and derivative of the fluoroquinolone antibiotic, Ofloxacin.[1] While comprehensive toxicological data for this compound is limited, it is classified as Harmful if swallowed (H302) . The parent compound, Ofloxacin, is also known to cause skin and serious eye irritation.[2] Therefore, it is prudent to handle this compound with a high degree of caution to avoid ingestion, inhalation, and contact with skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE based on established guidelines for handling potent pharmaceutical compounds.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield should be worn over glasses or goggles if there is a significant splash hazard. | Protects against accidental splashes, aerosols, and airborne particles that could cause serious eye irritation. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving or using thicker, chemical-resistant gloves for procedures with a higher risk of exposure. | Prevents skin contact and absorption of the compound. Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | A standard laboratory coat is mandatory. For procedures with a higher potential for splashes or significant contamination, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination with the powdered or solubilized compound. |
| Respiratory Protection | A risk assessment should determine the need for respiratory protection. If there is a potential for generating aerosols or if working with the powder outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is recommended. | Prevents the inhalation of fine powders or aerosols, which could be harmful if ingested or absorbed through the respiratory tract. |
| Footwear | Closed-toe shoes are required in all laboratory areas where this compound is handled. | Protects feet from spills and falling objects. |
Safe Handling Workflow: A Step-by-Step Approach
Adherence to a strict, methodical workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Decontamination Supplies: Prepare a designated area with appropriate cleaning and decontamination materials before starting work.
Handling the Compound:
-
Avoid Dust Formation: When handling the solid form, use techniques that minimize the generation of dust.[4]
-
Weighing: If possible, weigh the compound in a containment device such as a glove box or a ventilated balance enclosure.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]
In Case of a Spill:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert colleagues.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Reporting: Report all spills to the laboratory supervisor or safety officer.
Operational and Disposal Plan: Ensuring a Safe Conclusion
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.
Waste Segregation and Collection:
-
Designated Waste Containers: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Product: Unused or surplus this compound should be collected in a sealed, labeled container for disposal.[6]
Disposal Method:
-
Incineration: The recommended method for the disposal of pharmaceutical waste, including fluoroquinolone antibiotics, is high-temperature incineration in a licensed hazardous waste disposal facility.[5] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[6] Do not dispose of this compound down the drain or in the regular trash.[5]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
-
Scribd. Lab Safety: Ofloxacin Handling. [Link]
-
MDPI. Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. [Link]
-
World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]
-
PubChem. Ofloxacin. [Link]
-
Stericycle. Comprehensive Guide to Medical Waste Incineration. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
